3-Chloro-5-cyanobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZBPYYWJAVBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620511 | |
| Record name | 3-Chloro-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-71-3 | |
| Record name | 3-Chloro-5-cyanobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-5-cyanobenzoic acid CAS number and properties
An In-Depth Technical Guide to 3-Chloro-5-cyanobenzoic Acid: A Strategic Intermediate in Modern Synthesis
Executive Summary
This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. Its unique trifunctional nature—featuring a carboxylic acid, a nitrile, and a chloro substituent—offers a versatile platform for molecular elaboration. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis methodologies, key chemical reactivities, and standard protocols for analytical validation. As a Senior Application Scientist, the focus herein is not merely on the data but on the strategic application of this intermediate, explaining the causality behind experimental choices to ensure reproducible and scalable outcomes.
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. The Chemical Abstracts Service (CAS) has assigned the number 327056-71-3 to this compound.[1][2][3][4] This unique identifier ensures unambiguous identification in global databases and regulatory submissions.
The compound's structure presents a benzene ring substituted at positions 1, 3, and 5. This meta-substitution pattern is crucial as it dictates the electronic and steric environment of each functional group, influencing its reactivity.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 327056-71-3 | [1][2][3] |
| Molecular Formula | C₈H₄ClNO₂ | [1][4][5] |
| Molecular Weight | 181.57 g/mol | [1][2][5] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 329.0 ± 27.0 °C (Predicted) | [6] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 3.27 ± 0.10 (Predicted) | [6] |
| SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C#N | [1][2] |
| InChIKey | CAZBPYYWJAVBMY-UHFFFAOYSA-N | [1] |
Note: Some physical properties, such as boiling point and density, are computationally predicted and should be used as estimates pending experimental verification.
Strategic Synthesis Pathway
The reliable synthesis of this compound is paramount for its application. A common and effective laboratory-scale synthesis proceeds via a two-step route starting from the more readily available methyl 3,5-dichlorobenzoate.[7] This pathway is strategically sound as it involves a selective cyanation followed by a standard hydrolysis, offering high yields and purity.
Step 1: Palladium-Catalyzed Cyanation
The first step involves the selective replacement of one chlorine atom with a cyanide group.
-
Reaction: Methyl 3,5-dichlorobenzoate is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst.
-
Causality: A palladium catalyst, specifically one with a ferrocene-based phosphine ligand like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is chosen for its high efficiency in cross-coupling reactions involving aryl chlorides.[7] Aryl chlorides are typically less reactive than bromides or iodides, necessitating a robust catalytic system. Zinc cyanide is used as it is less acutely toxic than alkali metal cyanides and its lower reactivity can be beneficial for selectivity. The addition of zinc powder can help activate the catalyst.[7]
-
Solvent and Temperature: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is used to ensure all reactants remain in solution at the elevated temperatures required to drive the reaction to completion (reflux).[7]
Step 2: Saponification (Ester Hydrolysis)
The second step is the conversion of the methyl ester to the final carboxylic acid.
-
Reaction: The intermediate, methyl 3-chloro-5-cyanobenzoate, is treated with a strong base, such as sodium hydroxide (NaOH), in a protic solvent mixture like methanol/water.[7]
-
Causality: Saponification is a robust and high-yielding reaction. The use of aqueous NaOH in methanol ensures the ester is soluble while providing the hydroxide ions necessary for nucleophilic acyl substitution. The reaction is typically performed at room temperature, making it energy-efficient and minimizing potential side reactions like hydrolysis of the nitrile group.[7] Acidification in the workup step protonates the carboxylate salt to yield the final product.
The overall workflow is depicted below.
Reactivity and Application in Drug Discovery
The synthetic utility of this compound stems from the distinct and orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it an ideal scaffold for building molecular complexity. Halogenated benzoic acids are valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), where halogen atoms can modulate pharmacokinetic properties like metabolic stability and binding affinity.[8][9]
-
Carboxylic Acid (-COOH): This group is a versatile handle for forming amides, esters, and acyl halides. Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments.
-
Nitrile (-C≡N): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids.
-
Chloro (-Cl): The chloro substituent can participate in nucleophilic aromatic substitution (SₙAr) reactions or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
This trifecta of reactivity allows for diverse synthetic strategies, as illustrated below.
While specific drugs derived directly from this molecule are proprietary, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted cyanobenzoic acids are precursors in the synthesis of inhibitors for enzymes and modulators for receptors.[10]
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of this compound is a non-negotiable aspect of its use in research and development. A multi-pronged analytical approach is required for a self-validating quality control system.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect any process-related impurities.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid is protonated). For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the aromatic system absorbs strongly, typically around 230-254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of ~1 mg/mL.
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[11] The peak area of the main component relative to the total peak area gives the purity (area percent).
-
Protocol 2: Structural Confirmation by Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in DMSO-d₆ or CDCl₃): Expect three distinct aromatic proton signals in the aromatic region (~7.5-8.5 ppm), each integrating to one proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Expect signals for the nitrile carbon, the carboxyl carbon, and the six aromatic carbons (four substituted, two unsubstituted).
-
-
Mass Spectrometry (MS): Using an electrospray ionization (ESI) source in negative mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 180. The characteristic isotopic pattern of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the molecular ion cluster, providing definitive evidence of its presence.
-
Infrared (IR) Spectroscopy: Key vibrational stretches to confirm functional groups include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a sharp C≡N stretch (~2230 cm⁻¹).
-
The quality control workflow ensures that every batch meets the stringent requirements for downstream applications.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. According to GHS classifications, this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12]
-
Handling: Avoid creating dust.[12] Use proper glove removal techniques to prevent skin contact.[12] Wash hands thoroughly after handling.
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, seek immediate medical attention.[12]
-
Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment away from incompatible materials.[2][6] It is chemically stable under standard ambient conditions.
Conclusion
This compound (CAS: 327056-71-3) is more than just a chemical; it is a strategic tool for molecular architects in the fields of drug discovery and materials science. Its well-defined synthesis, versatile reactivity, and established analytical protocols make it a reliable and valuable intermediate. By understanding the causality behind its synthesis and application, researchers can fully leverage its potential to construct novel and complex chemical entities, accelerating the pace of innovation.
References
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PubChem. This compound | C8H4ClNO2 | CID 21942595. Available from: [Link]
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Angene Chemical. Safety Data Sheet (for 4-Bromo-2-cyanobenzoic acid, representative). Available from: [Link]
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LookChem. 3-CHLORO-5-CYANO-BENZOIC ACID. Available from: [Link]
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Crysdot LLC. This compound. Available from: [Link]
- Google Patents. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.
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ChemUniverse. Request A Quote - this compound. Available from: [Link]
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A Technical Guide to 3-Chloro-5-cyanobenzoic Acid: Structure, Synthesis, and Applications
This guide provides an in-depth analysis of 3-chloro-5-cyanobenzoic acid, a key chemical intermediate. It serves as a critical resource for researchers and professionals in drug development and fine chemical synthesis, detailing the compound's molecular characteristics, a validated synthetic pathway, key applications, and essential safety protocols.
Core Identification: Molecular Structure and Nomenclature
This compound is a polysubstituted aromatic carboxylic acid. The benzene ring is functionalized with a chloro group, a cyano group, and a carboxylic acid group, positioned at carbons 1, 3, and 5, respectively. This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and physicochemical properties.
The authoritative IUPAC name for this compound is This compound [1]. Its identity is further specified by a set of standardized chemical identifiers crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 327056-71-3 | [1][2] |
| Molecular Formula | C₈H₄ClNO₂ | [1][3][4] |
| Molecular Weight | 181.57 g/mol | [1][4] |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C#N | [1][3][4] |
| InChI | InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | [1][3] |
| InChIKey | CAZBPYYWJAVBMY-UHFFFAOYSA-N | [1][3] |
graph "3_Chloro_5_cyanobenzoic_acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Double bonds C1 -- C6 [style=bold]; C5 -- C2 [style=bold]; C3 -- C4 [style=bold];
// Single bonds in ring C1 -- C5; C6 -- C3; C2 -- C4;
// Substituents// Carboxylic Acid at C1 C_COOH [label="C", pos="0,3!"]; O1_COOH [label="O", pos="-0.8,3.8!"]; O2_COOH [label="OH", pos="0.8,3.8!"]; C1 -- C_COOH; C_COOH -- O1_COOH [style=bold]; C_COOH -- O2_COOH;
// Chloro at C3 Cl [label="Cl", pos="2.6,1.5!"]; C6 -- Cl;
// Cyano at C5 C_CN [label="C", pos="-2.6,1.5!"]; N_CN [label="N", pos="-3.9,1.5!"]; C5 -- C_CN; C_CN -- N_CN [style=bold]; C_CN -- N_CN [style=bold, penwidth=3]; }
Caption: 2D Molecular Structure of this compound.
Physicochemical Profile
Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings, guiding decisions on solvent selection, reaction temperature, and storage. The data presented below are primarily based on computational predictions, which provide reliable estimates for laboratory use.
| Property | Value | Notes |
| Boiling Point | 329.0 ± 27.0 °C | Predicted[5] |
| pKa | 3.27 ± 0.10 | Predicted[5] |
| Density | 1.48 ± 0.1 g/cm³ | Predicted[5] |
| LogP | 1.90988 | Predicted[5] |
| Storage | Sealed in dry, Room Temperature | [4][5] |
A Validated Synthetic Pathway
The synthesis of this compound is efficiently achieved via a two-step process starting from a commercially available dichlorinated precursor. This pathway involves a selective palladium-catalyzed cyanation followed by a standard ester hydrolysis.
Step 1: Palladium-Catalyzed Cyanation of Methyl 3,5-dichlorobenzoate
This initial step selectively replaces one chloro substituent with a cyano group. The choice of a palladium(II) catalyst, specifically one with a ferrocene-based phosphine ligand, is critical for achieving high catalytic activity and selectivity in this type of cross-coupling reaction.
-
Reactants: Methyl 3,5-dichlorobenzoate (1 eq.), zinc cyanide (0.6 eq.), zinc powder (0.045 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.022 eq.) are combined in N,N-dimethylformamide (DMF)[2].
-
Procedure: The mixture is heated to reflux for 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine to remove the DMF and inorganic salts[2].
-
Purification: The crude product, methyl 3-chloro-5-cyanobenzoate, is purified by silica gel column chromatography to yield the intermediate ester[2].
Step 2: Saponification to this compound
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a robust and high-yielding saponification reaction.
-
Reactants: The purified methyl 3-chloro-5-cyanobenzoate from Step 1 is dissolved in methanol[2].
-
Procedure: A 4N aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature for approximately 18 hours[2].
-
Workup: The methanol is removed under reduced pressure. The residue is redissolved in ethyl acetate, and the organic phase is washed with 5% HCl to protonate the carboxylate salt, followed by a brine wash[2].
-
Isolation: The solvent is evaporated to yield the final product, this compound[2].
Caption: Workflow for the synthesis of this compound.
Key Applications in Research and Development
This compound is not typically an end-product but rather a versatile chemical building block. Its utility stems from the presence of three distinct and reactive functional groups, which can be manipulated selectively to build more complex molecular architectures.
-
Pharmaceutical Intermediate: Halogenated benzoic acids are foundational in drug discovery.[6] The chloro and cyano groups can modulate a molecule's pharmacokinetic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This compound serves as a precursor for synthesizing Active Pharmaceutical Ingredients (APIs) for various therapeutic areas.[6]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the structural motifs derived from this acid are relevant in the development of novel herbicides, pesticides, and fungicides.[7]
-
Functional Materials: Cyanobenzoic acid derivatives are used in the synthesis of liquid crystals and functional polymers, where the rigid core and polar groups contribute to desirable material properties.[7]
The carboxylic acid moiety can be readily converted to esters, amides, or acid chlorides, providing a linkage point.[7] The cyano group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine. The chloro group can be substituted or used in further metal-catalyzed cross-coupling reactions, making this a highly adaptable scaffold for combinatorial chemistry and library synthesis.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified under the Globally Harmonized System (GHS) with several hazard warnings.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: Adherence to the following precautionary statements is mandatory to ensure user safety.
-
Prevention: Wear protective gloves, eye protection, and face protection.[8] Avoid breathing dust and use only in a well-ventilated area.[9][10] Wash skin thoroughly after handling.[8]
-
Response:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
If inhaled: Move person to fresh air.[9]
-
If swallowed: Immediately call a POISON CENTER or doctor.[10]
-
-
Storage & Disposal: Store in a tightly closed container in a dry, well-ventilated place.[4][8] Dispose of contents and container in accordance with local, regional, national, and international regulations.
References
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PubChem. This compound | C8H4ClNO2 | CID 21942595. National Center for Biotechnology Information. [Link]
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Crysdot LLC. This compound. [Link]
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European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. [Link]
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Phcix. The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. [Link]
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Spectroscopic Profile of 3-Chloro-5-cyanobenzoic Acid: A Technical Guide for Researchers
Introduction
The molecular structure of 3-Chloro-5-cyanobenzoic acid is presented below. The strategic placement of the electron-withdrawing chloro and cyano groups, meta to the carboxylic acid, significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic signatures.
Figure 1: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Background: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, leading to upfield shifts.
Predicted ¹H NMR Spectrum of this compound:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, we anticipate three singlets or narrowly split multiplets. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.2 - 8.4 | t (triplet) or m (multiplet) | 1H |
| H-4 | ~8.1 - 8.3 | t (triplet) or m (multiplet) | 1H |
| H-6 | ~8.0 - 8.2 | t (triplet) or m (multiplet) | 1H |
| -COOH | >10 (typically ~13) | br s (broad singlet) | 1H |
Justification of Predictions:
-
The protons on the aromatic ring (H-2, H-4, and H-6) are all deshielded by the presence of three electron-withdrawing groups: the carboxylic acid, the chloro group, and the cyano group. This will cause them to resonate at downfield chemical shifts, likely in the range of 8.0-8.4 ppm.
-
The exact chemical shifts are influenced by the combined inductive and resonance effects of the substituents.
-
The multiplicity of the aromatic protons is predicted to be complex. While they appear as distinct protons, the meta-coupling constants (⁴JHH) are typically small (2-3 Hz), which might result in broadened singlets or triplets.
-
The carboxylic acid proton is highly deshielded and acidic, and its chemical shift is often concentration and solvent-dependent. It typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.
-
Instrument Setup:
-
Use a standard NMR spectrometer, typically with a field strength of 300 MHz or higher for better resolution.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
Figure 2: Workflow for ¹H NMR Data Acquisition and Analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Background: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment. Electron-withdrawing groups cause downfield shifts, while electron-donating groups cause upfield shifts.
Predicted ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 170 |
| C-Cl | ~135 - 140 |
| C-CN | ~110 - 115 |
| C-COOH | ~130 - 135 |
| Aromatic CH | ~130 - 140 |
| Aromatic CH | ~125 - 135 |
| Aromatic CH | ~120 - 130 |
| C≡N (Cyano) | ~115 - 120 |
Justification of Predictions:
-
The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the most downfield chemical shift.
-
The carbon atom attached to the chlorine (C-Cl) will be downfield due to the electronegativity of chlorine.
-
The carbon atom attached to the cyano group (C-CN) will also be influenced by the electron-withdrawing nature of the nitrile.
-
The quaternary carbon attached to the carboxylic acid (C-COOH) will be in the aromatic region.
-
The three aromatic CH carbons will have distinct chemical shifts due to their different positions relative to the substituents.
-
The cyano carbon (C≡N) will appear in the characteristic nitrile region.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use the same NMR spectrometer.
-
Switch the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
Theoretical Background: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.
Predicted IR Spectrum of this compound:
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C≡N stretch (Nitrile) | 2220-2260 | Medium to Strong, Sharp |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C stretch (Aromatic) | 1450-1600 | Medium |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Medium |
| C-Cl stretch | 600-800 | Medium |
Justification of Predictions:
-
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.
-
The sharp and strong C≡N stretch is characteristic of a nitrile group.
-
The strong C=O stretch is indicative of the carbonyl group in the carboxylic acid. Conjugation with the aromatic ring will slightly lower its frequency.
-
The aromatic C=C stretches will appear as a series of bands in the 1450-1600 cm⁻¹ region.
-
The C-Cl stretch will be found in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Theoretical Background: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₄ClNO₂ = 181.57 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at m/z ~181 (for ³⁵Cl) and a peak at m/z ~183 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragmentation Pathways:
-
Loss of -OH (m/z 17) to give a fragment at m/z ~164/166.
-
Loss of -COOH (m/z 45) to give a fragment at m/z ~136/138.
-
Loss of -Cl (m/z 35/37) is also possible.
-
Table of Predicted Key Fragments:
| m/z | Proposed Fragment |
| 181/183 | [M]⁺ |
| 164/166 | [M-OH]⁺ |
| 136/138 | [M-COOH]⁺ |
| 153 | [M-CO]⁺ |
| 101 | [C₆H₄CN]⁺ |
digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; M [label="[M]⁺˙ (m/z 181/183)"]; F1 [label="[M-OH]⁺ (m/z 164/166)"]; F2 [label="[M-COOH]⁺ (m/z 136/138)"]; F3 [label="[M-Cl]⁺ (m/z 146)"];
M -> F1 [label="-OH"]; M -> F2 [label="-COOH"]; M -> F3 [label="-Cl"]; }
Figure 3: Predicted Key Fragmentation Pathways for this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule, which would likely show the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. Electron ionization (EI) would lead to more extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are based on established chemical principles and comparison with structurally related compounds. Researchers working with this molecule can use this guide to anticipate the expected spectral features, aiding in the confirmation of its synthesis and purity. It is imperative that these predictions are validated against experimentally acquired data.
References
-
NIST Chemistry WebBook. 3-Chlorobenzoic acid. [Link]
-
SpectraBase. 3-Chlorobenzoic acid. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-5-cyanobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for the complete crystal structure analysis of 3-chloro-5-cyanobenzoic acid, a substituted aromatic carboxylic acid of significant interest in the development of pharmaceuticals and functional materials. As a critical building block, understanding its three-dimensional structure in the solid state is paramount for predicting its physicochemical properties, reaction kinetics, and potential for polymorphism. This document outlines the entire workflow, from synthesis and single-crystal growth to advanced crystallographic analysis and spectroscopic characterization. By integrating established protocols with predictive insights based on structurally related compounds, this guide serves as an authoritative resource for researchers in crystallography, medicinal chemistry, and materials science, explaining not just the procedural steps but the scientific rationale that underpins them.
Introduction: The Significance of Structural Insight
This compound (3,5-CCBA) is a bifunctional organic molecule featuring electron-withdrawing chloro and cyano groups, along with a hydrogen-bonding carboxylic acid moiety. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for creating complex molecular scaffolds where precise control over reactivity and intermolecular interactions is essential[1].
The ultimate properties of a final product—be it a drug's solubility and bioavailability or a material's electronic properties—are fundamentally dictated by the three-dimensional arrangement of its constituent molecules. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining this arrangement[2]. By elucidating the crystal structure of 3,5-CCBA, we can gain critical insights into:
-
Molecular Conformation: The precise bond lengths, angles, and torsional arrangements of the molecule in its low-energy, solid-state form.
-
Supramolecular Assembly: The network of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together in a crystal lattice.
-
Physicochemical Properties: How the crystal packing influences properties like melting point, density, stability, and solubility.
This guide provides the scientific and methodological foundation for conducting such an analysis with the rigor required for academic research and industrial drug development.
Synthesis and High-Quality Crystal Growth
The prerequisite for any SC-XRD study is the availability of high-quality, single crystals. This begins with the synthesis of the pure compound followed by a meticulous crystallization process.
Synthesis Protocol
The synthesis of this compound can be adapted from established methods for related cyanobenzoic acids[3]. A common route involves the hydrolysis of a precursor ester, which can be synthesized from commercially available starting materials.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 3-chloro-5-cyanobenzoate in a suitable solvent like methanol.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the flask.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC). The ester spot should gradually be replaced by a more polar spot corresponding to the carboxylate salt.
-
Workup: After cooling to room temperature, remove the organic solvent under reduced pressure.
-
Acidification: Re-dissolve the resulting solid residue in water and acidify the solution with a dilute strong acid (e.g., 2M HCl) until the pH is approximately 2. The this compound will precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.
Crystallization Strategy: The Key to Diffraction-Quality Crystals
Growing single crystals suitable for XRD—typically 0.1-0.3 mm in size and free of defects—is often more art than science, but is guided by principles of solubility and nucleation kinetics[4]. For organic acids, slow crystallization methods are paramount.
Causality in Method Selection: The goal is to allow the molecules to self-assemble into a highly ordered lattice slowly. Rapid precipitation traps solvent and introduces defects, rendering the crystal useless for diffraction. The slow evaporation technique is often successful for compounds like 3,5-CCBA. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but show limited solubility at room temperature. Based on successful crystallization of structurally similar compounds like 3-chloro-2,4,5-trifluorobenzoic acid, toluene is an excellent candidate solvent[5].
Recommended Protocol for Slow Evaporation:
-
Prepare a Saturated Solution: In a small, clean vial, dissolve a small amount of purified 3,5-CCBA in a minimal volume of a suitable solvent (e.g., toluene, ethyl acetate, or an ethanol/water mixture). Gently warm the vial to ensure complete dissolution.
-
Filter if Necessary: If any particulate matter is present, filter the warm solution through a syringe filter into a clean vial.
-
Allow Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Incubate: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Harvest Crystals: Once well-formed, prismatic crystals appear, carefully harvest them from the mother liquor using a spatula or forceps.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern produced when it is exposed to a focused X-ray beam[6].
Experimental and Data Processing Workflow
The process from crystal to final structure follows a well-defined, multi-stage workflow. Each step includes critical quality control checks to ensure the final structure is accurate and reliable.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it has sharp edges and uniform morphology. It is mounted on a cryoloop or glass fiber and placed on a goniometer head[4].
-
Data Collection: The mounted crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through various angles[6].
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods."
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Diagram: SC-XRD Experimental Workflow
A generalized workflow for single-crystal X-ray diffraction analysis.
Anticipated Crystal Structure and Supramolecular Analysis
While a published crystal structure for this compound is not available as of this writing, we can make robust predictions about its structural features based on the vast body of crystallographic data for related benzoic acids. The analysis of 3-chloro-2,4,5-trifluorobenzoic acid provides a particularly relevant and citable model for the dominant intermolecular interactions[5][7].
Predicted Supramolecular Motifs
The primary driving force for the crystal packing of nearly all benzoic acids is the formation of highly stable, centrosymmetric carboxylic acid dimers through a pair of strong O—H···O hydrogen bonds. This is one of the most robust and predictable synthons in crystal engineering.
-
Primary Motif: Carboxylic Acid Dimer: It is virtually certain that 3,5-CCBA will form the classic R²₂(8) hydrogen-bonded dimer. This interaction is strong and directional, and typically forms the primary building block of the crystal structure[7].
-
Secondary Interactions: The arrangement of these dimers will be governed by weaker, yet structurally significant, interactions involving the chloro and cyano substituents. Potential interactions include:
-
Halogen Bonding: The electropositive σ-hole on the chlorine atom may interact with electronegative partners like the nitrile nitrogen or the carbonyl oxygen (C—Cl···N or C—Cl···O).
-
π-π Stacking: The aromatic rings may engage in offset stacking interactions, further stabilizing the crystal lattice.
-
Weak Hydrogen Bonds: Aromatic C—H donors may interact with the nitrile nitrogen or carbonyl oxygen acceptors (C—H···N or C—H···O).
-
Diagram: The Universal Carboxylic Acid Dimer Motif
The expected centrosymmetric dimer formed by O-H···O hydrogen bonds.
Illustrative Crystallographic Data (from an Analog)
To illustrate the type of data obtained from an SC-XRD experiment, the key crystallographic parameters for the structurally similar compound 3-chloro-2,4,5-trifluorobenzoic acid are presented below[7]. It is anticipated that 3,5-CCBA would crystallize in a similar centrosymmetric space group (e.g., P2₁/n or P-1).
| Parameter | Value (for 3-chloro-2,4,5-trifluorobenzoic acid) |
| Chemical Formula | C₇H₂ClF₃O₂ |
| Formula Weight | 226.54 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.373 (2) |
| b (Å) | 5.864 (2) |
| c (Å) | 18.067 (5) |
| β (°) | 101.48 (3) |
| Volume (ų) | 765.1 (4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.966 |
| R-factor (R1) | 0.052 |
| wR-factor (wR2) | 0.132 |
Table 1: Crystallographic data for an illustrative analog compound, demonstrating typical parameters obtained from a single-crystal X-ray diffraction experiment.
Complementary Spectroscopic Characterization
While SC-XRD provides the definitive solid-state structure, spectroscopic techniques like FT-IR and NMR are essential to confirm the molecular structure and functional groups of the bulk material, providing a self-validating system.
FT-IR Spectroscopy
The infrared spectrum provides a fingerprint of the molecule's vibrational modes. For 3,5-CCBA, the following characteristic absorption bands are expected:
-
O—H Stretch: A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group[8].
-
C—H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band in the range of 2240-2220 cm⁻¹.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption around 1700-1720 cm⁻¹, typical for an aromatic carboxylic acid dimer.
-
C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region.
-
C—Cl Stretch: A strong band in the fingerprint region, typically below 800 cm⁻¹.
NMR Spectroscopy (¹H and ¹³C)
NMR spectroscopy confirms the connectivity and electronic environment of atoms in solution. Based on data for 3-chlorobenzoic acid, the following signals can be predicted for 3,5-CCBA in a solvent like DMSO-d₆[9]:
-
¹H NMR:
-
-COOH Proton: A very broad singlet far downfield (>13 ppm).
-
Aromatic Protons: The three aromatic protons will appear as distinct signals between 7.5 and 8.5 ppm. Due to the substitution pattern, they will likely present as two triplets or narrow multiplets, depending on the coupling constants.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal around 166-168 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (125-140 ppm). The carbons directly attached to the chloro and cyano groups (C3 and C5) will be identifiable, as will the carbon attached to the carboxylic acid (C1). The cyano carbon (-C≡N) will appear around 115-120 ppm.
-
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that provides indispensable knowledge for its application in drug design and materials science. This guide establishes a complete and scientifically rigorous workflow, from the foundational steps of synthesis and crystallization to the definitive analysis by single-crystal X-ray diffraction. By anticipating the formation of robust carboxylic acid dimers and considering the influence of weaker secondary interactions, a predictive framework for the compound's supramolecular assembly is established. The integration of complementary spectroscopic techniques ensures a holistic and validated characterization of the molecule. Following this comprehensive methodology will yield a detailed, reliable, and publication-quality understanding of the solid-state architecture of this important chemical building block.
References
-
PubChem. 3-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Lin, Y. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Biolin Scientific. [Link]
-
Supporting Information: Conversion of Nitroalkanes into Carboxylic Acids via Iodide Catalysis in Water. The Royal Society of Chemistry. [Link]
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Supporting Information: 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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NIST. Benzoic acid, 3-chloro-. NIST Chemistry WebBook. [Link]
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Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]
- Google Patents. CN103214396B - Production method of 3-cyanobenzoic acid.
-
Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]
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Executive Summary: The Critical Role of Solubility in Pharmaceutical Development
An In-depth Technical Guide to the Solubility of 3-Chloro-5-cyanobenzoic Acid in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Given the criticality of solubility in the pharmaceutical sciences, this document moves beyond a simple data sheet to offer a foundational understanding of the principles and practices essential for robust formulation development.
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure.[1][2] For an active pharmaceutical ingredient (API) like this compound, a thorough understanding of its solubility profile is not merely an academic exercise; it is a cornerstone of successful drug development. Solubility dictates the bioavailability of a drug, influences its absorption, and is a critical parameter in the design of dosage forms.[3] Furthermore, in the synthesis and purification stages, solvent selection based on solubility is paramount for achieving desired yields and purity. This guide will provide the theoretical and practical framework necessary to approach the solubility determination of this compound with scientific rigor.
Physicochemical Profile of this compound
Before delving into solubility, it is imperative to understand the intrinsic properties of the molecule, as these will govern its behavior in different solvent environments.
Molecular Structure:
Caption: Molecular structure of this compound.
Based on available data, the key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | |
| Molecular Weight | 181.57 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 327056-71-3 | [4] |
| Boiling Point (Predicted) | 329.0±27.0°C at 760 mmHg |
The presence of a carboxylic acid group suggests the potential for hydrogen bonding, while the chloro and cyano groups introduce polarity and impact the overall electronic distribution of the aromatic ring. These functional groups will be the primary drivers of its interaction with various organic solvents.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide a valuable predictive tool for solvent screening, saving time and resources.[5]
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7]
-
δD (Dispersion): Arises from van der Waals forces.
-
δP (Polar): Relates to the permanent dipole moment of molecules.
-
δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds.
A solvent is likely to dissolve a solute if their Hansen parameters are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.[7] For novel compounds like this compound, group contribution methods can be employed to estimate its HSP.
Thermodynamic Models
Thermodynamic models, such as the universal quasichemical (UNIQUAC) and non-random two-liquid (NRTL) models, can provide more quantitative predictions of solubility.[8] These models use activity coefficients to account for the non-ideal behavior of solutions. The general solubility equation provides a foundation for these models, relating solubility to the melting properties of the solute and the activity coefficient in the solution.[8][9] The development of predictive models often involves combining thermodynamic cycles with machine learning approaches to enhance accuracy.[10][11]
Experimental Determination of Equilibrium Solubility
The following is a detailed protocol for determining the equilibrium solubility of this compound. This method is designed to ensure that a true equilibrium is reached, providing thermodynamically relevant data.
Materials and Equipment
-
This compound (API)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is established with the solid phase.
-
Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points initially to confirm that the concentration in solution has reached a plateau.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the range of the analytical calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted samples and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Interpretation and Influencing Factors
The solubility of this compound will be influenced by several factors:
-
Solvent Polarity: The presence of polar functional groups (carboxylic acid, cyano, chloro) suggests that polar solvents will be more effective at solvating the molecule than non-polar solvents. A general trend of increasing solubility with increasing solvent polarity is expected.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors and acceptors are likely to exhibit high solubility for this compound due to favorable interactions with the carboxylic acid group.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified using the van't Hoff equation.
-
Crystal Form (Polymorphism): The crystalline form of the API can significantly impact its solubility.[1] The most stable polymorph will have the lowest solubility. It is important to characterize the solid phase in equilibrium with the solution to ensure consistency.
Comparative Analysis with Structurally Similar Compounds
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its successful development as a pharmaceutical agent. This guide has provided a robust framework for approaching this critical parameter, encompassing theoretical prediction, a detailed experimental protocol, and a discussion of the key factors influencing its solubility in organic solvents. By employing these methodologies, researchers can generate the high-quality data needed to guide formulation strategies and advance their drug development programs.
References
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- Hansen solubility parameters: A quick review in pharmaceutical aspect.
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A Technical Guide to 3-Chloro-5-cyanobenzoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern pharmaceutical and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the molecular complexity it can engender. 3-Chloro-5-cyanobenzoic acid (CAS No. 327056-71-3) has emerged as a significant building block, particularly for researchers and scientists in drug development. Its trifunctional nature—possessing a carboxylic acid, a nitrile group, and a chloro substituent on a benzene ring—offers multiple reaction sites for chemical modification. This guide provides an in-depth technical overview of its physical and chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in the rational design of novel therapeutic agents. The presence of a halogen and a cyano group makes it a particularly interesting scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and materials science. These properties dictate its solubility, reactivity, and handling requirements. The key identifiers and properties are summarized in the table below. It is important to note that while some properties have been experimentally determined and reported by suppliers, others, such as the boiling point and pKa, are based on computational predictions.
| Property | Value | Source(s) |
| CAS Number | 327056-71-3 | [2][3] |
| Molecular Formula | C₈H₄ClNO₂ | [2][4] |
| Molecular Weight | 181.57 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 329.0 ± 27.0 °C (Predicted) | [5] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 3.27 ± 0.10 (Predicted) | [5] |
| LogP | 1.90988 (Predicted) | [5] |
| Storage Conditions | Sealed in dry, Room Temperature | [4][5] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be efficiently achieved through a multi-step process, a common route for which begins with a di-substituted benzene derivative. A well-documented laboratory-scale synthesis starts from methyl 3,5-dichlorobenzoate.[3]
Synthetic Pathway
The synthesis involves two primary transformations: a palladium-catalyzed cyanation followed by hydrolysis of the ester.
-
Palladium-Catalyzed Cyanation: The first step is the selective replacement of one chlorine atom with a cyanide group. This is typically achieved using a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, and a cyanide source like zinc cyanide. The use of a palladium catalyst is crucial as it facilitates the otherwise difficult nucleophilic aromatic substitution of a halogen with cyanide. Zinc cyanide is often preferred for its lower toxicity and controlled release of cyanide ions into the reaction mixture.
-
Saponification: The resulting methyl 3-chloro-5-cyanobenzoate intermediate is then hydrolyzed to the final carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide in a protic solvent such as methanol. Subsequent acidification protonates the carboxylate salt to yield the desired this compound.[3]
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride or oxalyl chloride), and amide bond formation. This is a key handle for attaching the molecule to other scaffolds in drug discovery.
-
Nitrile (Cyano Group): The nitrile group is versatile and can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
-
Aryl Chloride: The chloro substituent deactivates the aromatic ring towards electrophilic substitution but can be displaced under certain conditions (e.g., nucleophilic aromatic substitution with strong nucleophiles) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. While specific, publicly available experimental spectra for this exact compound are limited, its spectral properties can be reliably predicted based on its structure and comparison to similar compounds.
Spectral Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.5-8.5 ppm). Due to the meta-substitution pattern, complex splitting (triplets or doublets of doublets) would be anticipated for the three aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals: one for the carboxylic carbon (~165-170 ppm), one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the chloro, cyano, and carboxyl groups.
-
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a C≡N stretch (~2230 cm⁻¹), and a C-Cl stretch in the fingerprint region (~600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is indicative of the presence of one chlorine atom.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of this compound. A robust reverse-phase HPLC method can be developed based on protocols for structurally related compounds like 3-chlorobenzoic acid.[6]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 95% A to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Interpretation:
-
Inject the prepared sample into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.
-
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Thermochemical data for 3-Chloro-5-cyanobenzoic acid
An In-depth Technical Guide to the Thermochemical Profile of 3-Chloro-5-cyanobenzoic Acid
Abstract: this compound (C₈H₄ClNO₂) is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] A thorough understanding of its thermochemical properties is paramount for process development, safety assessments, and computational modeling. To date, a comprehensive experimental thermochemical dataset for this specific compound is not available in peer-reviewed literature. This guide, therefore, serves as a definitive roadmap for researchers in drug development and chemical sciences, outlining the necessary experimental and computational protocols to fully characterize the thermochemical landscape of this compound. We provide a framework grounded in established methodologies for similar halogenated and substituted benzoic acids, ensuring scientific rigor and data integrity.
Introduction and Physicochemical Identity
Before any thermochemical investigation, establishing the fundamental properties and ensuring the purity of the target compound is a critical first step. This compound is a trifunctionalized benzene ring, incorporating a carboxylic acid group, a chloro group, and a cyano group. The electronic interactions between these electron-withdrawing groups are expected to significantly influence the molecule's stability and reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 327056-71-3 | [2] |
| Molecular Formula | C₈H₄ClNO₂ | [2] |
| Molecular Weight | 181.57 g/mol | [2] |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C#N | [2] |
| InChIKey | CAZBPYYWJAVBMY-UHFFFAOYSA-N | [2] |
Prerequisite: Synthesis and High-Purity Characterization
Thermochemical measurements are exquisitely sensitive to impurities. The presence of residual solvents, starting materials, or by-products can lead to significant errors in combustion calorimetry or sublimation enthalpy measurements. Therefore, a robust synthesis and purification protocol is not merely a preliminary step but a core component of the overall thermochemical workflow.
Recommended Synthesis Protocol
A viable synthesis route involves the cyanation of a dichlorinated precursor followed by hydrolysis.[3]
Step 1: Cyanation of Methyl 3,5-dichlorobenzoate
-
Combine methyl 3,5-dichlorobenzoate (1.0 eq.), zinc cyanide (0.6 eq.), zinc powder (0.045 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (dppf-PdCl₂) (0.022 eq.) in anhydrous, degassed N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 5 hours under an inert atmosphere (e.g., Nitrogen or Argon). The dppf-PdCl₂ catalyst is crucial for facilitating the palladium-catalyzed cyanation reaction, a powerful method for forming aryl nitriles.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Perform an aqueous workup, washing sequentially with water and brine to remove DMF and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 3-chloro-5-cyanobenzoate.
Step 2: Saponification to this compound
-
Dissolve the purified methyl 3-chloro-5-cyanobenzoate in methanol.
-
Add an excess of 4 N sodium hydroxide solution (approx. 4 eq.) and stir at room temperature for 18 hours. This is a standard ester hydrolysis (saponification) to yield the carboxylate salt.
-
Remove the solvent under vacuum.
-
Re-dissolve the residue in ethyl acetate and wash with 5% HCl to protonate the carboxylate, followed by a brine wash.
-
Dry the organic layer, concentrate, and collect the final product, this compound.
Purity Validation
The purity of the synthesized material must be rigorously assessed and exceed 99.5% for high-quality thermochemical analysis.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity and identify any minor organic impurities.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and absence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Cl).
Experimental Determination of Thermochemical Properties
The following section details the primary experimental techniques required to determine the key thermochemical parameters for the condensed and gas phases.
Standard Molar Enthalpy of Formation in the Solid State (ΔfH°(s))
The standard molar enthalpy of formation is most accurately determined indirectly from the enthalpy of combustion (ΔcH°).
Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: Press a pellet of the high-purity solid (approx. 0.5-1.0 g). The mass must be known to a precision of ±0.01 mg.
-
Calorimeter Setup: Place the pellet in a silica crucible within a static bomb calorimeter. Add a small amount of water (typically 1 mL) to the bomb to ensure saturation and facilitate the dissolution of acid products.
-
Combustion: Pressurize the bomb with high-purity oxygen (typically to 3.0 MPa) and immerse it in a precisely known quantity of water in the calorimeter's isothermal jacket. Ignite the sample using a cotton fuse of known mass and energy of combustion.
-
Data Acquisition: Record the temperature change of the water bath over time. The temperature rise, corrected for heat exchange, is directly proportional to the energy released.
-
Calibration: Determine the energy equivalent of the calorimeter (ε_calor) by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[4][5]
-
Correction and Calculation: The gross heat of combustion (ΔU_c) is calculated. Corrections (Washburn corrections) must be applied for the formation of nitric acid from residual N₂ and sulfuric acid if sulfur impurities are present, and for the energy of fuse ignition.
-
Conversion to Enthalpy: The standard energy of combustion (ΔcU°) is converted to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction: C₈H₄ClNO₂(s) + 7.5 O₂(g) → 8 CO₂(g) + 1.5 H₂O(l) + 0.5 N₂(g) + HCl(aq)
-
Calculation of ΔfH°(s): Apply Hess's Law using the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HCl(aq)).
Enthalpies of Phase Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) is the primary technique for measuring the enthalpy of fusion and heat capacities.
Protocol: Differential Scanning Calorimetry (DSC)
-
Heat Capacity (Cp):
-
Perform three sequential scans: a blank (empty pan), a sapphire standard of known mass and heat capacity, and the sample of interest.
-
Heat the sample at a controlled rate (e.g., 10 K·min⁻¹) under an inert gas flow.
-
The difference in heat flow between the sample and the blank, relative to the sapphire standard, allows for the determination of the solid-phase heat capacity (Cp,s) as a function of temperature.
-
-
Enthalpy of Fusion (ΔfusH°):
-
Heat a precisely weighed sample through its melting point.
-
The integrated area of the melting endotherm peak yields the enthalpy of fusion. The peak onset temperature is taken as the melting temperature (Tfus). For 3-chlorobenzoic acid, a related compound, the enthalpy of fusion is approximately 23.8 kJ·mol⁻¹.[6]
-
Standard Molar Enthalpy of Sublimation (ΔsubH°)
The enthalpy of sublimation is critical for deriving the gas-phase enthalpy of formation. This can be determined by measuring vapor pressure as a function of temperature.
Protocol: Thermogravimetric Analysis (TGA) or Knudsen Effusion
-
TGA Method:
-
Place a small amount of the sample in the TGA pan.
-
Measure the mass loss rate at several different isothermal temperatures in the sublimation region.
-
The sublimation rates can be used to derive vapor pressures, and the Clausius-Clapeyron equation is then used to calculate ΔsubH° from a plot of ln(P) vs 1/T. This method is well-established for substituted benzoic acids.[7]
-
-
Knudsen Effusion:
-
This classic method measures the rate of mass loss through a small orifice from a cell held at a constant temperature under high vacuum. It is highly accurate for compounds with low vapor pressures.
-
Computational Thermochemistry: A Predictive Approach
When experimental data is absent, high-level quantum chemical calculations provide reliable estimates. Modern composite methods like Gaussian-4 (G4) theory can predict gas-phase enthalpies of formation for organic molecules often within 3-5 kJ·mol⁻¹ of experimental values.[8][9]
Protocol: G4 Composite Method
-
Conformational Analysis: Perform an initial conformational search to locate the lowest-energy conformer of the molecule, paying particular attention to the orientation of the carboxylic acid group.
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a robust density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Level Energy Corrections: The G4 protocol involves a series of single-point energy calculations with larger basis sets and higher levels of theory (e.g., CCSD(T)) to systematically extrapolate to the complete basis set limit.
-
Atomization Energy: Calculate the total atomization energy (TAE) of the molecule.
-
Gas-Phase Enthalpy of Formation (ΔfH°(g)): Derive the ΔfH°(g, 298 K) by combining the calculated TAE with the known experimental enthalpies of formation of the constituent atoms (C, H, Cl, N, O) and the calculated thermal correction to enthalpy.
Data Context and Expected Values
While data for the target molecule is unavailable, we can provide context by examining related compounds. The introduction of electron-withdrawing chloro and cyano groups is expected to have a stabilizing effect compared to benzoic acid.
| Compound | ΔfH°(s) (kJ·mol⁻¹) | ΔfH°(g) (kJ·mol⁻¹) | ΔsubH° (kJ·mol⁻¹) |
| Benzoic Acid | -385.2 ± 0.4 | -295.4 ± 0.5 | 89.8 ± 0.2 |
| 3-Chlorobenzoic Acid | -413.4 ± 1.1 | -316.3 ± 1.2 | 97.1 ± 0.4 |
| 3-Cyanobenzoic Acid | Data not available | Data not available | Data not available |
| This compound | To be determined | To be determined | To be determined |
| (Data for Benzoic Acid and 3-Chlorobenzoic Acid from NIST Chemistry WebBook)[4][10][11] |
Safety and Handling Precautions
As a research chemical, this compound must be handled with appropriate care. Based on GHS classifications for the compound and its analogues, the following precautions are mandatory.[2]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the complete thermochemical characterization of this compound. By adhering to the detailed experimental and computational protocols outlined herein, researchers can generate high-quality, reliable data. Such data is indispensable for ensuring the safety and efficiency of chemical processes and for building the predictive models that accelerate modern drug discovery and materials science. The determination of these fundamental properties represents a valuable contribution to the broader chemical database.
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An In-depth Technical Guide to 3-Chloro-5-cyanobenzoic Acid: From Discovery to Modern Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-cyanobenzoic acid, a key building block in organic synthesis, holds significant importance in the development of pharmaceuticals and other advanced materials. This technical guide provides a comprehensive overview of this compound, delving into its historical context, the evolution of its synthetic methodologies, and its critical physicochemical properties. By examining both foundational and contemporary synthetic strategies, this document serves as an essential resource for researchers aiming to leverage this versatile molecule in their work.
Introduction: The Significance of a Disubstituted Benzene
This compound is a disubstituted aromatic carboxylic acid with the chemical formula C₈H₄ClNO₂.[1] Its structure, featuring a carboxylic acid, a chloro group, and a cyano group at the 1, 3, and 5 positions of the benzene ring respectively, makes it a highly valuable intermediate in organic synthesis. The distinct electronic properties and reactivity of each functional group allow for selective chemical transformations, rendering it a versatile scaffold for the construction of more complex molecules, particularly in the realm of medicinal chemistry and materials science.
Discovery and Historical Synthesis: A Logical Evolution
While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be understood within the broader context of the development of aromatic chemistry in the late 19th and early 20th centuries. The synthesis of such polysubstituted benzene derivatives was often driven by the burgeoning dye and pharmaceutical industries.
The most logical and historically significant route to this compound would have been through the application of the Sandmeyer reaction , a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884. This reaction provides a reliable method for the conversion of an aryl amine to an aryl cyanide via a diazonium salt intermediate.
A plausible historical synthesis would therefore commence with a suitable aminobenzoic acid precursor. The likely pathway is as follows:
-
Chlorination of a suitable precursor: The synthesis would likely begin with a commercially available or easily synthesized aminobenzoic acid, which would then be chlorinated.
-
Diazotization: The resulting aminochloro-benzoic acid would then be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Cyanation via Sandmeyer Reaction: The diazonium salt would then be reacted with a cyanide salt, typically cuprous cyanide, to introduce the cyano group onto the aromatic ring, yielding this compound.
This multi-step process, while classic, highlights the ingenuity of early organic chemists in manipulating the reactivity of aromatic systems to achieve specific substitution patterns. The development of such methods was crucial for the advancement of synthetic chemistry.
Modern Synthetic Methodologies: Efficiency and Precision
Contemporary approaches to the synthesis of this compound have focused on improving yield, purity, and operational simplicity, often employing transition metal catalysis. A prominent modern method involves the palladium-catalyzed cyanation of a dichlorinated precursor.
Palladium-Catalyzed Cyanation
A well-documented modern synthesis starts from Methyl 3,5-dichlorobenzoate . This method offers a more direct route compared to the classical Sandmeyer approach.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, Methyl 3,5-dichlorobenzoate is combined with zinc cyanide, zinc powder, and a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried, and the solvent is evaporated. The crude product, methyl 3-chloro-5-cyanobenzoate, is then purified using silica gel column chromatography.
-
Hydrolysis: The purified methyl ester is then hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide, in a solvent like methanol.
-
Acidification and Isolation: Following hydrolysis, the solvent is removed, and the residue is dissolved in an organic solvent. The organic phase is washed with an acidic solution (e.g., 5% HCl) and brine. Evaporation of the solvent yields the final product, this compound.
This palladium-catalyzed approach demonstrates the power of modern organometallic chemistry in achieving selective and efficient transformations on complex aromatic substrates.
Caption: Modern synthetic workflow for this compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value |
| Molecular Formula | C₈H₄ClNO₂[1] |
| Molecular Weight | 181.57 g/mol [1] |
| Appearance | White to off-white solid |
| CAS Number | 327056-71-3[1] |
| Melting Point | Not available |
| Boiling Point | 329.0 ± 27.0 °C (Predicted) |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data: While specific spectra are best obtained experimentally, the expected spectroscopic signatures of this compound would include:
-
¹H NMR: Aromatic protons would appear as distinct signals in the downfield region, with coupling patterns indicative of the 1,3,5-substitution pattern. The carboxylic acid proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the nitrile carbon, and the carboxyl carbon.
-
IR Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C≡N stretch of the nitrile group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Materials Science
The trifunctional nature of this compound makes it a valuable starting material for the synthesis of a wide range of target molecules.
-
Pharmaceuticals: The carboxylic acid group can be readily converted to amides, esters, and other derivatives, allowing for the introduction of diverse functionalities. The chloro and cyano groups can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to build more complex molecular architectures. This versatility has led to its use in the synthesis of inhibitors of various enzymes and modulators of cellular receptors.
-
Agrochemicals: Similar to its application in pharmaceuticals, its structural features are useful for creating novel herbicides and pesticides.
-
Materials Science: The rigid aromatic core and reactive functional groups make it a candidate for the synthesis of novel polymers, liquid crystals, and other functional materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
Conclusion
This compound stands as a testament to the enduring power of organic synthesis. From its conceptual origins in the era of classical aromatic chemistry to its efficient production through modern catalytic methods, this molecule has proven to be a versatile and indispensable tool for chemists across various disciplines. Its continued application in the development of new medicines and materials ensures its relevance for years to come.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-5-cyanobenzoic Acid Derivatives
Introduction: The Strategic Importance of 3-Chloro-5-cyanobenzoic Acid Scaffolds
In the landscape of modern drug discovery and materials science, the this compound scaffold has emerged as a critical building block. Its unique electronic and structural properties, conferred by the chloro and cyano substituents, make it an invaluable intermediate in the synthesis of a wide array of functional molecules. The cyano group serves as a versatile handle for transformation into other functional groups like amines, carboxylic acids, and various heterocycles.[1] The presence of the chloro substituent can significantly influence a molecule's pharmacokinetic properties, including metabolic stability and binding affinity to biological targets.[2] Consequently, derivatives of this compound are integral components in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides an in-depth exploration of robust and scalable synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of two primary synthetic strategies: the modern and highly versatile palladium-catalyzed cyanation and the classic, yet reliable, Sandmeyer reaction. Each section will offer detailed, step-by-step protocols, troubleshooting insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Method 1: Palladium-Catalyzed Cyanation of Aryl Halides
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides is a powerful manifestation of this technology, offering a direct and often high-yielding route to aromatic nitriles.[1][5]
Principle of the Reaction
The catalytic cycle of palladium-catalyzed cyanation typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (or direct cyanide exchange), and concluding with reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[1] A significant challenge in this reaction is the potential for the cyanide anion to poison the palladium catalyst, which can lead to reaction stalling and reduced yields.[1][5] Modern advancements have introduced sophisticated ligands and less toxic cyanide sources to mitigate this issue.[5][6]
Diagram: Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: Catalytic cycle for palladium-catalyzed cyanation of aryl halides.
Protocol 1.1: Synthesis of this compound from Methyl 3,5-dichlorobenzoate
This protocol details a specific example of a palladium-catalyzed cyanation followed by hydrolysis to yield the target acid.
Step 1: Cyanation of Methyl 3,5-dichlorobenzoate
-
Reagents and Setup:
-
Methyl 3,5-dichlorobenzoate (1.0 eq)
-
Zinc cyanide (Zn(CN)₂) (0.6 eq)
-
Zinc powder (0.045 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (1:1) (dppf)PdCl₂·CH₂Cl₂ (0.022 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon atmosphere
-
-
Procedure: a. To the round-bottom flask, add methyl 3,5-dichlorobenzoate, zinc cyanide, zinc powder, and (dppf)PdCl₂·CH₂Cl₂. b. Under an inert atmosphere, add anhydrous DMF. c. Heat the reaction mixture to reflux and maintain for 5 hours, monitoring the reaction progress by TLC or LC-MS. d. After completion, cool the reaction to room temperature. e. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain methyl 3-chloro-5-cyanobenzoate.[7]
Step 2: Hydrolysis of Methyl 3-chloro-5-cyanobenzoate
-
Reagents and Setup:
-
Methyl 3-chloro-5-cyanobenzoate (1.0 eq)
-
Methanol
-
4 N Sodium hydroxide solution
-
Round-bottom flask with a magnetic stir bar
-
-
Procedure: a. Dissolve the methyl 3-chloro-5-cyanobenzoate in methanol in the round-bottom flask. b. Add the 4 N sodium hydroxide solution and stir the mixture at room temperature for 18 hours. c. Remove the solvent under vacuum. d. Dissolve the residue in ethyl acetate and wash the organic phase sequentially with 5% HCl and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[7]
Data Summary for Protocol 1.1
| Step | Product | Typical Yield | Purity |
| 1 | Methyl 3-chloro-5-cyanobenzoate | ~17% (as reported in one instance, optimization may be required) | >95% after chromatography |
| 2 | This compound | ~83% | >97% after workup |
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the transformation of an aryl amino group into a variety of functionalities, including halides and nitriles, via a diazonium salt intermediate.[8][9] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8]
Principle of the Reaction
The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) salt, such as copper(I) cyanide, which catalyzes the replacement of the diazonium group with a cyano group, liberating nitrogen gas.[10][11]
Diagram: Workflow of the Sandmeyer Reaction
Caption: General workflow for the synthesis of this compound via the Sandmeyer reaction.
Protocol 2.1: Synthesis of this compound from 3-Amino-5-chlorobenzoic Acid
This protocol outlines the synthesis via the Sandmeyer reaction.
-
Reagents and Setup:
-
3-Amino-5-chlorobenzoic acid (1.0 eq)
-
Concentrated Hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to form complex)
-
Beaker or flask in an ice bath
-
Mechanical stirrer
-
-
Procedure: a. Diazotization: i. Suspend 3-amino-5-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and water. ii. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. iii. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. iv. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. b. Cyanation (Sandmeyer Reaction): i. In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water. ii. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (evolution of N₂ gas) should be observed. iii. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction. c. Workup and Purification: i. Cool the reaction mixture and acidify if necessary. ii. The product may precipitate out of the solution. Collect the crude product by filtration. iii. Wash the solid with cold water. iv. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Safety Precaution: The Sandmeyer reaction involves the use of highly toxic cyanides (CuCN, KCN). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched with an oxidizing agent like bleach before disposal.
Comparative Analysis of Synthetic Routes
| Feature | Palladium-Catalyzed Cyanation | Sandmeyer Reaction |
| Starting Material | Aryl halides (e.g., 3,5-dichlorobenzoic acid derivatives) | Aryl amines (e.g., 3-amino-5-chlorobenzoic acid) |
| Reagents | Palladium catalyst, ligands, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | NaNO₂, strong acid, CuCN |
| Advantages | High functional group tolerance, milder reaction conditions for some substrates, applicable to a wide range of aryl halides. | Cost-effective reagents, well-established and reliable procedure, can be performed on a large scale. |
| Disadvantages | Cost of palladium catalyst and ligands, potential for catalyst poisoning, may require anhydrous conditions. | Use of highly toxic cyanides, formation of diazonium salts which can be unstable, may generate more waste. |
Troubleshooting Common Issues
-
Low Yield in Palladium-Catalyzed Cyanation:
-
Cause: Inactive catalyst or catalyst poisoning.
-
Solution: Ensure the use of a high-quality palladium precatalyst and ligand. Degas solvents thoroughly to remove oxygen. Consider using a less toxic cyanide source like K₄[Fe(CN)₆] which can reduce catalyst deactivation.[6]
-
-
Incomplete Diazotization in Sandmeyer Reaction:
-
Cause: Temperature too high, insufficient acid.
-
Solution: Maintain the temperature strictly between 0-5 °C. Use a sufficient excess of strong acid to ensure the complete protonation of the amine and formation of nitrous acid.
-
-
Difficulty in Product Purification:
-
Cause: Presence of side products or unreacted starting materials.
-
Solution: For palladium-catalyzed reactions, ensure complete removal of the catalyst by appropriate workup (e.g., filtration through Celite) or more extensive chromatography. For the Sandmeyer reaction, ensure the complete decomposition of the diazonium salt and consider an acidic and basic wash during workup to remove impurities.
-
Conclusion
The synthesis of this compound and its derivatives can be effectively achieved through both modern palladium-catalyzed methods and traditional Sandmeyer reactions. The choice of synthetic route will depend on factors such as the availability of starting materials, cost considerations, scale of the reaction, and the specific functional groups present in the molecule. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable chemical intermediates for their research and development endeavors.
References
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Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
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Zhang, W., et al. (2020). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 15(16), 2477-2490. [Link]
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Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(3), 665-668. [Link]
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Maji, A., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(68), 8461-8464. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Angewandte Chemie International Edition. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
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LookChem. 3-CHLORO-5-CYANO-BENZOIC ACID. [Link]
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L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Semantic Scholar. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
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Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
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MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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Application Notes & Protocols: 3-Chloro-5-cyanobenzoic Acid as a Key Intermediate in the Synthesis of Advanced Pharmaceutical Agents
Abstract
This comprehensive guide details the strategic application of 3-chloro-5-cyanobenzoic acid as a pivotal intermediate in modern pharmaceutical synthesis. With a focus on providing actionable insights for researchers, scientists, and drug development professionals, this document elucidates the synthesis of this compound, its critical role as a precursor to high-value pharmacophores, and robust analytical methodologies for its characterization. Particular emphasis is placed on its potential utility in the synthesis of targeted cancer therapeutics, such as KRAS inhibitors, underscoring its significance in contemporary medicinal chemistry.
Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery
Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key building blocks in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs). Their utility stems from the presence of a carboxylic acid group, which can be readily functionalized, and the diverse array of substituents that can be incorporated onto the aromatic ring to modulate the physicochemical and pharmacological properties of the target molecule.
This compound (C8H4ClNO2, CAS: 327056-71-3) is an exemplary member of this class of intermediates.[1] Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a cyano group, offers multiple avenues for synthetic elaboration, making it a highly valuable precursor in the construction of complex molecular architectures. The electron-withdrawing nature of the chloro and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, providing unique opportunities for selective chemical transformations.
This guide will provide an in-depth exploration of the synthesis and application of this compound, with a particular focus on its role as a precursor to key intermediates in the synthesis of targeted cancer therapies.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe and effective use in a laboratory or manufacturing setting.
| Property | Value | Source |
| Molecular Formula | C8H4ClNO2 | [1] |
| Molecular Weight | 181.57 g/mol | [1] |
| CAS Number | 327056-71-3 | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not available | |
| Boiling Point | 329.0 ± 27.0 °C (Predicted) | |
| pKa | 3.27 ± 0.10 (Predicted) |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.[1]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Synthetic Protocols for this compound
The efficient and scalable synthesis of this compound is crucial for its utility as a pharmaceutical intermediate. Two primary synthetic routes are detailed below, each with its own set of advantages and considerations.
Route 1: Palladium-Catalyzed Cyanation of a Dichlorobenzoate Derivative
This route utilizes a modern cross-coupling reaction to introduce the cyano group, offering good yields and functional group tolerance.
Workflow Diagram:
Caption: Palladium-catalyzed cyanation workflow.
Detailed Protocol:
Step 1: Synthesis of Methyl 3-chloro-5-cyanobenzoate
-
To a solution of methyl 3,5-dichlorobenzoate (1.0 eq) in N,N-dimethylformamide (DMF), add zinc cyanide (Zn(CN)2, 0.6 eq), zinc powder (0.045 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl2·CH2Cl2, 0.022 eq).
-
Heat the reaction mixture to reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 3-chloro-5-cyanobenzoate.
-
Expert Insight: The use of a palladium catalyst, specifically with a ferrocene-based ligand like dppf, is critical for achieving high efficiency in the cyanation of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides. The addition of zinc powder helps to maintain the palladium in its active Pd(0) oxidation state.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 3-chloro-5-cyanobenzoate (1.0 eq) in methanol.
-
Add a 4 N aqueous solution of sodium hydroxide (NaOH, ~4 eq) and stir the mixture at room temperature for 18 hours.
-
Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of ~2 with 5% hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Sandmeyer Reaction of an Aminobenzoic Acid Derivative
This classical route provides a cost-effective alternative, particularly when the corresponding amino-substituted starting material is readily available. The Sandmeyer reaction is a robust method for the conversion of an aryl amine to an aryl cyanide via a diazonium salt intermediate.[2][3]
Workflow Diagram:
Caption: Sandmeyer reaction workflow.
Detailed Protocol:
Step 1: Diazotization of 3-Amino-5-chlorobenzoic Acid
-
Suspend 3-amino-5-chlorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO2, 1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Expert Insight: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. The presence of excess acid stabilizes the diazonium salt.
Step 2: Cyanation via Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water.
-
Heat this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Trustworthiness: The Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl nitriles.[2][3] The use of copper(I) cyanide is crucial for the success of the reaction.[3]
Application in Pharmaceutical Synthesis: A Gateway to KRAS Inhibitors
The Kirsten Rat Sarcoma 2 Viral Oncogene Homolog (KRAS) is a key protein in cellular signaling pathways, and its mutation is a driver in many cancers.[2][4] The development of inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, represents a major breakthrough in oncology.[3][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
While the direct use of this compound in the synthesis of these specific drugs is not explicitly detailed in publicly available literature, its structural analog, 3-chloro-5-formylbenzoic acid, is a plausible key intermediate. The conversion of a nitrile to an aldehyde is a standard synthetic transformation, often achieved through reduction with reagents like diisobutylaluminium hydride (DIBAL-H).
Proposed Synthetic Utility:
Caption: Proposed role in KRAS inhibitor synthesis.
The 3-chloro-5-formylbenzoic acid, derived from this compound, can undergo an amide coupling reaction with a suitably substituted aniline to form a key benzamide intermediate. This intermediate can then be further elaborated to construct the complex heterocyclic core of KRAS inhibitors. The chloro and formyl/cyano functionalities provide handles for subsequent reactions, such as nucleophilic aromatic substitution and the formation of heterocyclic rings, which are common strategies in the synthesis of kinase inhibitors.
Analytical Characterization Protocols
Robust analytical methods are essential for confirming the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is the primary technique for assessing the purity of this compound and for monitoring reaction progress.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~240 nm (to be confirmed by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol for Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound.
-
1H NMR (400 MHz, DMSO-d6): The expected spectrum would show signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The integration of these signals should be in a 1:1:1 ratio. A broad singlet corresponding to the carboxylic acid proton would be observed at a downfield chemical shift (δ > 12 ppm).
-
13C NMR (100 MHz, DMSO-d6): The spectrum would display eight distinct signals: one for the carboxylic carbon (δ ~165 ppm), one for the nitrile carbon (δ ~117 ppm), and six for the aromatic carbons, with their chemical shifts influenced by the chloro and cyano substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak [M]+ at m/z 181, along with a characteristic isotope peak [M+2]+ at m/z 183 with approximately one-third the intensity of the molecular ion peak, confirming the presence of one chlorine atom. Key fragmentation patterns would include the loss of -OH (m/z 164) and -COOH (m/z 136).
Conclusion
This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal building block for the construction of complex and high-value molecules. The synthetic routes and analytical protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, particularly in the exciting and rapidly evolving field of targeted cancer therapy.
References
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Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
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Parsons, A. T., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Journal of Medicinal Chemistry, 65(20), 13297-13310. [Link]
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Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
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Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]
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Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Mirati Therapeutics, Inc. (2023). Adagrasib (MRTX849). [Link]
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Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]
- Mirati Therapeutics, Inc. (2023). Processes and intermediates for synthesis of adagrasib.
-
Medicines Patent Pool. (2023). WATCHLIST - Adagrasib. [Link]
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Lu, Z., et al. (2024). Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development. [Link]
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PubChem. (n.d.). 3-Chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid. [Link]
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MySkinRecipes. (n.d.). 3-Chloro-5-formylbenzoic Acid. [Link]
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NIST. (n.d.). Benzoic acid, 3-chloro-. National Institute of Standards and Technology. Retrieved from [Link]
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Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
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El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
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Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
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Application Notes and Protocols for 3-Chloro-5-cyanobenzoic Acid in Agrochemical Development
Introduction: Strategic Importance of the 3-Chloro-5-cyanobenzoic Acid Scaffold
This compound is a highly functionalized aromatic carboxylic acid that serves as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a chloro group, a cyano group, and a carboxylic acid moiety, offers multiple reaction sites for derivatization. The electron-withdrawing nature of the chloro and cyano groups can significantly influence the physicochemical properties and biological activity of the resulting molecules. This document provides detailed application notes and protocols for the utilization of this compound in the development of potential herbicides and fungicides, targeting key biological pathways in weeds and pathogenic fungi. The protocols are designed for researchers, scientists, and professionals in the field of agrochemical discovery and development.
PART 1: Application in Herbicide Development - Synthesis of a Novel Picolinate Herbicide Analog
The structural motif of this compound is particularly suited for the synthesis of compounds that mimic the action of natural auxins, a class of plant hormones that regulate growth. At high concentrations, synthetic auxins disrupt normal plant development, leading to uncontrolled growth and eventual death of susceptible weed species.[1][2][3] Picolinate herbicides are a prominent class of synthetic auxins.[4][5][6][7] This section outlines the synthesis of a novel picolinate herbicide candidate, 4-amino-3-chloro-5-cyano-6-(4-chlorophenyl)picolinic acid , using this compound as a key intermediate.
Proposed Mechanism of Action: Disruption of Auxin Homeostasis
The synthesized picolinate derivative is designed to act as a synthetic auxin mimic. Upon absorption by the target weed, it is expected to bind to auxin receptors, such as the F-box protein TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors.[5] This, in turn, activates the expression of auxin-responsive genes, causing a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant death. The presence of the chloro and cyano groups on the benzoic acid-derived portion of the molecule is anticipated to enhance its binding affinity to the receptor and improve its metabolic stability within the plant. The herbicidal effects of the structurally related 3-cyanobenzoic acid have been shown to involve the disruption of photosynthesis and overall plant growth.[1]
Diagram 1: Proposed Herbicidal Mode of Action
Caption: Proposed mechanism of action for the picolinate herbicide analog.
Synthetic Protocol: Synthesis of 4-amino-3-chloro-5-cyano-6-(4-chlorophenyl)picolinic acid
This multi-step synthesis involves the conversion of this compound to its acid chloride, followed by a series of reactions to construct the picolinate ring system.
Workflow Diagram 1: Synthesis of Picolinate Herbicide Analog
Caption: Synthetic workflow for the proposed picolinate herbicide analog.
Step-by-Step Methodology:
-
Synthesis of 3-Chloro-5-cyanobenzoyl chloride:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Synthesis of 3-Chloro-5-cyanobenzamide:
-
Dissolve the crude 3-Chloro-5-cyanobenzoyl chloride in an appropriate solvent such as dichloromethane.
-
Bubble ammonia gas through the solution at 0°C or add a concentrated aqueous ammonia solution dropwise.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Filter the resulting precipitate and wash with water to obtain 3-Chloro-5-cyanobenzamide.
-
-
Synthesis of the Picolinamide Intermediate:
-
In a suitable solvent like ethanol, dissolve 3-Chloro-5-cyanobenzamide (1.0 eq) and (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1.1 eq).
-
Add a base such as sodium ethoxide (1.2 eq) and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield the crude picolinamide intermediate.
-
-
Hydrolysis to 4-amino-3-chloro-5-cyano-6-(4-chlorophenyl)picolinic acid:
-
Dissolve the crude picolinamide intermediate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the final product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-amino-3-chloro-5-cyano-6-(4-chlorophenyl)picolinic acid.
-
Hypothetical Efficacy Data
| Compound | Application Rate (g/ha) | Weed Control (%) - Broadleaf Weeds | Weed Control (%) - Grass Weeds |
| Picolinate Analog | 100 | 95 | 20 |
| 200 | 98 | 25 | |
| Commercial Standard (e.g., Picloram) | 100 | 92 | 15 |
| 200 | 96 | 20 |
PART 2: Application in Fungicide Development - Synthesis of a Novel Carboxamide Fungicide
Substituted benzoic acid amides are a well-established class of fungicides that often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[8][9][10][11] This section details the synthesis of a novel carboxamide fungicide candidate, N-(4'-chlorobiphenyl-2-yl)-3-chloro-5-cyanobenzamide , from this compound.
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
The proposed carboxamide fungicide is designed to target the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the fungal mitochondrial respiratory chain. By binding to the ubiquinone-binding site of the SDH complex, the molecule will inhibit the oxidation of succinate to fumarate, thereby disrupting the electron transport chain and ATP production. This leads to a depletion of cellular energy and ultimately, fungal cell death. The 3-chloro-5-cyano-substituted benzamide moiety is expected to play a crucial role in the binding affinity and inhibitory activity.
Diagram 2: Proposed Fungicidal Mode of Action
Caption: Proposed mechanism of action for the carboxamide fungicide.
Synthetic Protocol: Synthesis of N-(4'-chlorobiphenyl-2-yl)-3-chloro-5-cyanobenzamide
This synthesis involves the amidation of 3-Chloro-5-cyanobenzoyl chloride with a substituted aniline.
Workflow Diagram 2: Synthesis of Carboxamide Fungicide
Caption: Synthetic workflow for the proposed carboxamide fungicide.
Step-by-Step Methodology:
-
Synthesis of 3-Chloro-5-cyanobenzoyl chloride:
-
This step is identical to step 1 in the herbicide synthesis protocol.
-
-
Amidation to form N-(4'-chlorobiphenyl-2-yl)-3-chloro-5-cyanobenzamide:
-
Dissolve 3-Chloro-5-cyanobenzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Add 4'-chloro-[1,1'-biphenyl]-2-amine (1.0 eq) and a base like triethylamine or pyridine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final carboxamide fungicide.
-
Hypothetical Efficacy Data
| Compound | Concentration (µg/mL) | Inhibition of Botrytis cinerea (%) | Inhibition of Septoria tritici (%) |
| Carboxamide Analog | 10 | 85 | 88 |
| 50 | 95 | 97 | |
| Commercial Standard (e.g., Boscalid) | 10 | 82 | 85 |
| 50 | 93 | 96 |
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel agrochemicals. The protocols outlined in these application notes provide a framework for the development of new herbicidal and fungicidal candidates. The unique electronic and steric properties imparted by the chloro and cyano substituents offer significant opportunities for fine-tuning the biological activity and selectivity of the resulting compounds. Further derivatization and biological screening are encouraged to fully explore the potential of this scaffold in addressing the ongoing challenges in crop protection.
References
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Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - MDPI. Available at: [Link]
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Synthesis of insecticidal fluorinated anthranilic diamides - PubMed. Available at: [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. Available at: [Link]
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Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed. Available at: [Link]
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Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. Available at: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. Available at: [Link]
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Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC - NIH. Available at: [Link]
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Structures of various picolinic acid auxin herbicides and... - ResearchGate. Available at: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. Available at: [Link]
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Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC - NIH. Available at: [Link]
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Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides - ResearchGate. Available at: [Link]
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Synthesis of Anthranilamide derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science. Available at: [Link]
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Innovating Crop Protection: The Role of 5-Chloro-2-Cyanopyridine in Agrochemical Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation - IBS Publications Repository. Available at: [Link]
- Procedure for the preparation of esters of benzoic acid - Google Patents.
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Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Available at: [Link]
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Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation - PubMed. Available at: [Link]
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Bioisosteres of Common Functional Groups. Available at: [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Available at: [Link]
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Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis | Asian Journal of Chemistry - Asian Publication Corporation. Available at: [Link]
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Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available at: [Link]
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Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Available at: [Link]
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synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]
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Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. Available at: [Link]
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Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species - SciELO México. Available at: [Link]
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Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis | Request PDF. Available at: [Link]
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Design, synthesis and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - University of Victoria - UVic library. Available at: [Link]
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Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides - datapdf.com. Available at: [Link]
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A New Class of Synthetic Auxin Transport Inhibitors - PMC - PubMed Central. Available at: [Link]
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Synthetic Auxin Resistant Weeds. Available at: [Link]
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Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Available at: [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. Available at: [Link]
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N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - PMC - PubMed Central. Available at: [Link]
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Cyanobacteria as agents for the control of pollution by pesticides and chlorinated organic compounds - ResearchGate. Available at: [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals - ResearchGate. Available at: [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 3-Chloro-5-cyanobenzoic Acid
Abstract
This application note details a highly reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-Chloro-5-cyanobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The developed reversed-phase method demonstrates excellent selectivity, linearity, and precision, making it suitable for routine quality control and research applications. The protocol herein provides a comprehensive guide, from the foundational chromatographic principles and method rationale to detailed, step-by-step procedures for execution and validation, adhering to established standards for scientific integrity.
Introduction and Method Rationale
This compound (C₈H₄ClNO₂) is an aromatic carboxylic acid whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1][2] A robust analytical method is therefore essential for monitoring reaction progress, assessing final product purity, and ensuring batch-to-batch consistency.
This method is founded on the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , the most common and versatile mode of separation in modern analytical chemistry.[3][4] The choice of this technique is based on the physicochemical properties of the analyte.
Causality Behind Experimental Choices:
-
Analyte Properties: this compound is a moderately polar molecule containing a hydrophobic benzene ring and polar carboxylic acid and cyano groups. This structure makes it an ideal candidate for retention on a nonpolar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is the workhorse of reversed-phase chromatography, providing a nonpolar environment that retains the analyte primarily through hydrophobic interactions with its aromatic ring.[3][5]
-
Mobile Phase Strategy: The core of this method's success lies in the precise control of the mobile phase pH. As a carboxylic acid, the analyte's ionization state is pH-dependent. By acidifying the aqueous component of the mobile phase (e.g., with phosphoric or formic acid), the ionization of the carboxylic acid group is suppressed.[6][7] This renders the molecule more neutral and hydrophobic, significantly increasing its retention on the C18 column and leading to a sharp, symmetrical peak shape. Acetonitrile is chosen as the organic modifier due to its strong elution strength and low UV cutoff, which is advantageous for detection.
-
Detection: A Photodiode Array (PDA) Detector is employed. This provides a significant advantage over a standard UV-Vis detector by acquiring the full UV-visible spectrum for the eluting peak.[8] This capability is crucial for:
-
Determining the Wavelength of Maximum Absorbance (λmax): Ensuring the highest sensitivity for quantification.
-
Assessing Peak Purity: Verifying that the analyte peak is not co-eluting with impurities, which is a cornerstone of method specificity.[8]
-
The combination of these reasoned choices results in a self-validating system that is both robust and scientifically sound.
Recommended HPLC Method Parameters
All quantitative data and chromatographic conditions are summarized in the table below for clarity and ease of implementation.
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC or UHPLC System with a binary pump, autosampler, column thermostat, and PDA detector. |
| HPLC Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 55% Mobile Phase A : 45% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 235 nm (verify λmax from acquired spectrum) |
| Run Time | Approximately 10 minutes |
Detailed Experimental Protocol
This section provides a step-by-step methodology for performing the analysis.
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of concentrated (85%) phosphoric acid. Mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 55:45 (v/v) ratio. This ensures solvent compatibility with the mobile phase and prevents peak distortion.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of at least five working calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the samples (e.g., 5, 25, 50, 100, 200 µg/mL).
Sample Preparation
-
Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask.
-
Add the diluent to approximately 70% of the flask volume and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Procedure Workflow
The overall experimental workflow is designed for efficiency and reproducibility.
Caption: Experimental workflow for the HPLC analysis of this compound.
System Equilibration and Analysis
-
Purge the HPLC pump lines with the respective mobile phases.
-
Pump the isocratic mobile phase mixture (55:45 A:B) through the column at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Set up an analysis sequence in the chromatography data system (CDS) software. A typical sequence would be: Diluent (Blank), five injections of the lowest calibration standard, injections of all calibration standards, and then the test samples.
-
Execute the sequence.
Method Validation & System Suitability: A Self-Validating System
For this method to be considered trustworthy, it must be validated to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] Furthermore, system suitability testing, as outlined in United States Pharmacopeia (USP) General Chapter <621>, must be performed prior to any analysis to ensure the chromatographic system is performing adequately.[11][12]
System Suitability Testing (SST)
System suitability is a non-negotiable prerequisite for any valid chromatographic analysis.[13][14] It ensures that the equipment, electronics, and analytical conditions are functioning correctly.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range can indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and performance. |
| Precision (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the reproducibility of the injection and the overall system. |
Method Validation Parameters (ICH Q2(R2))
The following parameters must be evaluated to ensure the method is robust and reliable.[15][16]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix). | Peak purity index > 0.995 (from PDA). No interfering peaks at the analyte retention time in a blank injection. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | The closeness of test results to the true value. Assessed via recovery studies. | 80.0% to 120.0% recovery over the specified range.[17] |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must be met after minor changes (e.g., ±2°C in column temp, ±2% in mobile phase composition). |
Visualizing the Separation Mechanism
The effectiveness of this method is rooted in controlling the analyte's chemistry to optimize its interaction with the stationary phase. The following diagram illustrates this core principle.
Caption: Principle of analyte retention under acidic mobile phase conditions.
Conclusion
The RP-HPLC method presented in this application note provides a robust, precise, and accurate tool for the quantitative analysis of this compound. By explaining the causality behind the selection of the column, mobile phase, and detector, this guide offers more than a simple protocol; it provides a scientifically grounded framework for implementation. Adherence to the detailed validation and system suitability protocols will ensure that the data generated is reliable and defensible, meeting the stringent requirements of the pharmaceutical and chemical industries.
References
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link][11][12]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link][13]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link][18]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?[Link][14]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link][6]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link][5]
-
Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link][19]
-
SIELC Technologies. Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column. [Link][7]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link][15]
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GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link][3]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21942595, this compound. [Link][1]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link][17]
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Hungarian Journal of Industrial Chemistry. (1978). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link][4]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link][16]
-
Waters Corporation. 2998 Photodiode Array (PDA) Detector. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][9]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][10]
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Shimadzu. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. [Link][8]
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Application Note: Quantitative Analysis of 3-Chloro-5-cyanobenzoic Acid Using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a robust and validated method for the quantitative analysis of 3-Chloro-5-cyanobenzoic acid by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a chemical derivatization step is essential for successful chromatographic separation and detection. This guide provides a detailed protocol for sample preparation, trimethylsilyl (TMS) derivatization, instrument configuration, and method validation parameters tailored for researchers, quality control analysts, and professionals in pharmaceutical development. The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction and Scientific Principle
This compound (C₈H₄ClNO₂) is a substituted aromatic carboxylic acid, often utilized as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The purity and concentration of this starting material are critical parameters that can directly impact the quality, safety, and efficacy of the final drug product. Therefore, a sensitive, specific, and reliable analytical method is required for its quantification.
Gas Chromatography (GC) is a premier technique for separating volatile and thermally stable compounds. However, direct GC analysis of polar molecules like this compound is problematic. The presence of the carboxylic acid group leads to strong intermolecular hydrogen bonding, resulting in low volatility and a tendency for adsorption onto the GC column's stationary phase. This manifests as poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[3][4]
To overcome these challenges, a derivatization step is employed. This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the polar carboxylic acid into its non-polar, more volatile trimethylsilyl (TMS) ester.[5][6] The TMS group replaces the active hydrogen on the carboxyl group, eliminating hydrogen bonding and rendering the molecule suitable for GC analysis. The subsequent analysis by Mass Spectrometry (MS) provides high specificity and sensitivity, allowing for confident identification and accurate quantification.[7]
Experimental Workflow and Protocol
The overall analytical workflow is a multi-step process designed to ensure sample integrity, efficient derivatization, and accurate measurement.
Caption: Overall experimental workflow from sample preparation to final report generation.
Materials and Reagents
-
Analyte: this compound (CAS: 327056-71-3), analytical standard grade (≥98% purity).[8]
-
Internal Standard (IS): Tridecanoic acid (CAS: 638-53-9) or Benzoic acid-d₅ (CAS: 1079-02-3). The use of a stable isotope-labeled standard is highly recommended as it co-elutes and behaves nearly identically to the analyte during sample preparation and injection, providing the most accurate correction.[9][10]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Pyridine or N,N-Dimethylformamide (DMF), anhydrous grade.
-
Reconstitution Solvent: Ethyl Acetate or Hexane, HPLC or GC grade.
-
Glassware: 2 mL autosampler vials with PTFE-lined caps, volumetric flasks, and pipettes.
Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 25 mg of this compound standard and dissolve in a 25 mL volumetric flask with anhydrous pyridine.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 25 mg of the chosen internal standard (e.g., Tridecanoic acid) and dissolve in a 25 mL volumetric flask with anhydrous pyridine.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the test substance (e.g., 25 mg) and dissolve it in anhydrous pyridine to a final concentration within the calibration range. If necessary, sonicate briefly to ensure complete dissolution.
Derivatization Protocol
The derivatization reaction converts the carboxylic acid to its TMS ester.
Caption: Silylation of this compound to its volatile TMS ester.
-
Pipette 100 µL of each standard solution or sample solution into a clean 2 mL autosampler vial.
-
Add 10 µL of the Internal Standard Stock solution (1000 µg/mL) to each vial, resulting in an IS concentration of ~91 µg/mL.
-
Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) to each vial.
-
Immediately cap the vials tightly.
-
Vortex the mixture for 30 seconds.
-
Place the vials in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the samples are ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | Offers high sensitivity and specificity for confident compound identification and quantification. |
| Autosampler | 7693A Autosampler or equivalent | Ensures precise and repeatable injection volumes, which is critical for quantitative accuracy. |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% Phenyl Methyl Siloxane column.[11] | A robust, low-bleed, non-polar column suitable for a wide range of derivatized compounds, providing good peak shape and resolution. |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow ensures stable retention times during the oven temperature ramp. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading for concentrated samples while allowing sufficient analyte to reach the detector for sensitive analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC, balancing sensitivity with the risk of overloading the system. |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing. The ramp separates analytes based on boiling point, and the final hold ensures elution of all components. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte as it moves from the GC column to the MS source. |
| Ion Source Temp | 230°C | Optimal temperature for efficient ionization while minimizing thermal degradation within the source. |
| Quadrupole Temp | 150°C | Maintains mass accuracy and stability of the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[7] |
| MS Acquisition Mode | Full Scan: m/z 40-500 for method development and qualitative analysis. Selected Ion Monitoring (SIM): For quantitative analysis. | Full Scan mode is used to identify the compound and its fragments.[9] SIM mode significantly increases sensitivity by monitoring only specific ions. |
Suggested SIM Ions for Quantification:
-
This compound-TMS: Determine the molecular ion (M+) and key fragment ions from a full-scan injection of a high-concentration standard. Select one ion for quantification (quantifier) and one or two for confirmation (qualifiers).
-
Internal Standard-TMS: Select characteristic ions for the derivatized internal standard.
Method Validation
To ensure the method is trustworthy and suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[12][13]
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity / Selectivity | Analyze a blank (solvent), a placebo/matrix sample, and a sample spiked with the analyte and IS. | No interfering peaks should be observed at the retention times of the analyte or the IS. Peak purity should be confirmed via mass spectral analysis.[13] |
| Linearity | Analyze the calibration standards (e.g., 5-7 concentration levels) in triplicate. Plot the peak area ratio (Analyte/IS) against concentration and perform a linear regression. | Correlation coefficient (R²) ≥ 0.995. Residuals should be randomly distributed around the x-axis.[13][14] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 10. | The lowest concentration that can be quantified with acceptable precision and accuracy.[12] |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 90-110% for each level.[13] |
| Precision (Repeatability) | Perform at least six replicate analyses of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 5%.[13] |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 10%. |
| Robustness | Intentionally vary critical method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min, inlet temp ±5°C) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in the method parameters, demonstrating the method's reliability in routine use. |
Conclusion
This application note details a comprehensive and reliable GC-MS method for the analysis of this compound. The protocol, which incorporates a crucial silylation step, overcomes the inherent challenges of analyzing this polar compound by GC. By following the detailed steps for sample preparation, derivatization, and instrumental analysis, and by performing a thorough method validation, laboratories can achieve accurate and precise quantification of this important pharmaceutical intermediate, ensuring product quality and regulatory compliance.
References
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MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21942595, this compound. Retrieved from [Link]
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Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. Retrieved from [Link]
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Jain, R. B. (2016). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis. Humana Press. Retrieved from [Link]
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Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Retrieved from [Link]
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Reddy, G. S., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5131-5140. Retrieved from [Link]
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ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
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Hubert, P., et al. (2007). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 88-96. Retrieved from [Link]
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Garg, U., & Dasouki, M. (2016). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis. Humana Press. Retrieved from [Link]
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ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
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Millan, M., et al. (2022). Organic molecules revealed in Mars's Bagnold Dunes by Curiosity's derivatization experiment. Nature Astronomy, 6, 341–349. Retrieved from [Link]
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Pereira, V., et al. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 26(15), 4476. Retrieved from [Link]
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ResearchGate. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? Retrieved from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS chromatograms 3-chlorobenzoic acid 100 mg l -1 a initial; b final. Retrieved from [Link]
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LookChem. (n.d.). 3-CHLORO-5-CYANO-BENZOIC ACID. Retrieved from [Link]
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Chemsrc.com. (n.d.). This compound. Retrieved from [Link]
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LabRulezGCMS. (2025). News from LabRulezGCMS Library - Week 53, 2025. Retrieved from [Link]
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The Strategic Utility of 3-Chloro-5-cyanobenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the efficient construction of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1] 3-Chloro-5-cyanobenzoic acid has emerged as a particularly valuable starting material in this endeavor. Its trifunctional nature—a carboxylic acid, a chloro substituent, and a cyano group—offers a rich platform for a variety of chemical transformations, enabling the synthesis of a diverse range of heterocyclic systems with potential therapeutic applications.
This technical guide provides an in-depth exploration of the synthetic utility of this compound as a building block for the preparation of quinazolinones, benzoxazinones, and pyridazinones. We will delve into the strategic considerations for manipulating its functional groups and present detailed, field-proven protocols for the synthesis of these important heterocyclic cores.
Chemical Properties and Strategic Considerations
This compound is a crystalline solid with the molecular formula C₈H₄ClNO₂.[2] The strategic placement of the electron-withdrawing chloro and cyano groups on the aromatic ring significantly influences its reactivity, making it a versatile precursor for complex molecular architectures.
| Property | Value |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 327056-71-3 |
A summary of the key properties of this compound.[2]
The key to unlocking the synthetic potential of this compound lies in the selective transformation of its functional groups. The chloro group can be substituted with nucleophiles, most notably an amino group, which is a critical step for the synthesis of many nitrogen-containing heterocycles. The carboxylic acid and cyano groups can also participate in cyclization reactions, either directly or after modification.
Synthetic Pathways and Protocols
This section outlines detailed protocols for the synthesis of three distinct heterocyclic systems from this compound. The overarching strategy involves the initial transformation of the chloro group to an amino group, followed by cyclization reactions to form the desired heterocyclic rings.
I. Synthesis of Quinazolinones: A Gateway to Bioactive Scaffolds
Quinazolinones are a prominent class of N-heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis of a quinazolinone core from this compound hinges on the initial conversion to a 3-aminobenzoic acid derivative.
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Application Note: Unlocking Synthetic Versatility: Key Transformations of the Cyano Group in 3-Chloro-5-cyanobenzoic Acid
Abstract
3-Chloro-5-cyanobenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science. Its synthetic utility is greatly enhanced by the versatile reactivity of the cyano (nitrile) group. This application note provides an in-depth guide to the primary chemical transformations of the cyano moiety in this molecule. We will explore detailed protocols and the underlying chemical principles for hydrolysis to a carboxylic acid, reduction to both an amine and an aldehyde, and a [3+2] cycloaddition to form a tetrazole ring. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a foundational understanding for further methodological development.
Introduction: The Strategic Importance of the Cyano Group
The this compound scaffold presents a unique chemical canvas. The aromatic ring is substituted with three distinct functional groups: a carboxylic acid, a halogen (chloro), and a cyano group. The electron-withdrawing nature of both the carboxylic acid and the chloro group significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the cyano group. The nitrile's carbon atom is rendered more electrophilic, making it susceptible to nucleophilic attack. This electronic activation, combined with the inherent reactivity of the C≡N triple bond, opens a gateway to a diverse array of chemical modifications.
This guide focuses on leveraging this reactivity for strategic molecular design, providing both the "how" and the "why" for key transformations essential for drug discovery and advanced material synthesis.
Hydrolysis: Conversion to a Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, effectively converting this compound into 3-chloro-isophthalic acid (3-chloro-benzene-1,5-dicarboxylic acid). This reaction can proceed under either acidic or basic conditions, both of which involve the initial formation of an amide intermediate.[1][2]
Scientific Rationale
Under acidic conditions, the nitrile nitrogen is protonated, which greatly increases the electrophilicity of the carbon atom, facilitating attack by a weak nucleophile like water.[2][3] In a basic medium, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the nitrile carbon.[1] In both pathways, an imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid.[1][3] Given the presence of the second acidic proton on the starting material's carboxyl group, base-catalyzed hydrolysis will yield a carboxylate salt, requiring an acidic workup to furnish the final dicarboxylic acid.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 1: Hydrolysis of the cyano group."; font-size: 12; font-family: "Arial"; } END_DOT
Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the hydrolysis of aromatic nitriles.[4]
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.81 g, 10 mmol).
-
Reagent Addition: Add 30 mL of a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Reaction: Heat the mixture to reflux (approximately 120-130°C) using a heating mantle. Maintain vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over 100 g of crushed ice in a beaker. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with three portions of 20 mL of cold deionized water.
-
Purification: Dry the crude product in a vacuum oven at 60-70°C. Recrystallization from water or an ethanol/water mixture can be performed if higher purity is required.
| Parameter | Condition |
| Reagents | Conc. H₂SO₄, Water |
| Temperature | 120-130°C (Reflux) |
| Duration | 8-12 hours |
| Expected Product | 3-Chloro-1,5-benzenedicarboxylic acid |
| Anticipated Yield | > 85% |
Reduction: Accessing Amines and Aldehydes
Reduction of the cyano group offers two critical synthetic pathways: complete reduction to a primary amine or partial reduction to an aldehyde. The choice of reducing agent and reaction conditions is paramount for achieving this selectivity.
Complete Reduction to 3-(Aminomethyl)-5-chlorobenzoic Acid
Catalytic hydrogenation is a widely employed and effective method for reducing nitriles to primary amines.[5] Raney® Nickel is a common and robust catalyst for this transformation, often used with a hydrogen source like hydrogen gas or through catalytic transfer hydrogenation.[5][6]
The reduction of nitriles with Raney Nickel involves the catalytic addition of hydrogen across the C≡N triple bond. The reaction proceeds through an imine intermediate, which is subsequently reduced to the primary amine. Using a combination of Raney Nickel and potassium borohydride (KBH₄) in ethanol provides a mild and efficient system that avoids the need for high-pressure hydrogenation equipment.[7] The borohydride serves as the hydride source, with its reactivity enhanced by the nickel catalyst.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 2: Reduction of the cyano group to an amine."; font-size: 12; font-family: "Arial"; } END_DOT
This protocol is based on a facile method for reducing aromatic nitriles.[7]
-
Setup: To a 100 mL flask, add dry ethanol (25 mL) and Raney® Nickel (approx. 0.6 g, moist weight). Caution: Raney® Nickel is pyrophoric when dry.
-
Reagent Addition: Add potassium borohydride (KBH₄) (1.08 g, 20 mmol) to the suspension.
-
Substrate Addition: While stirring, add this compound (0.91 g, 5 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. For aromatic nitriles, gentle heating to 40-50°C may increase the reaction rate.[7] Monitor the reaction by TLC for the disappearance of the starting material (typically 1-3 hours).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with a small amount of ethanol. Caution: Do not allow the filter cake to dry completely. Quench the catalyst with water.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (approx. pH 3-4) using dilute HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Condition |
| Reagents | Raney® Ni, KBH₄, Dry Ethanol |
| Temperature | Room Temperature to 50°C |
| Duration | 1-3 hours |
| Expected Product | 3-(Aminomethyl)-5-chlorobenzoic acid |
| Anticipated Yield | > 80%[7] |
Partial Reduction to 3-Chloro-5-formylbenzoic Acid
The selective reduction of a nitrile to an aldehyde is a more delicate transformation, as over-reduction to the amine is a common side reaction. The Stephen aldehyde synthesis is a classic and effective method for this conversion.[8][9][10]
The Stephen reaction involves the treatment of a nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).[8][11] This process reduces the nitrile to an iminium salt intermediate ([R-CH=NH₂]⁺Cl⁻), which precipitates from the reaction mixture as an aldimine tin chloride complex.[8][9] This precipitation is key to preventing over-reduction. Subsequent hydrolysis of this complex liberates the desired aldehyde.[10][12] The reaction is generally more efficient for aromatic nitriles.[8][9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 3: Partial reduction of the cyano group to an aldehyde."; font-size: 12; font-family: "Arial"; } END_DOT
This protocol requires strictly anhydrous conditions until the final hydrolysis step.[10]
-
Setup: In a flame-dried, three-necked flask equipped with a gas inlet, mechanical stirrer, and drying tube, suspend this compound (3.63 g, 20 mmol) in 50 mL of anhydrous diethyl ether.
-
Reagent Addition: Add anhydrous tin(II) chloride (SnCl₂) (7.58 g, 40 mmol).
-
Reaction: Cool the suspension in an ice bath and bubble dry hydrogen chloride (HCl) gas through the stirred mixture. The reaction mixture will thicken as the aldimine tin chloride complex precipitates. Continue passing HCl gas for 1-2 hours until the starting material is consumed.
-
Isolation of Intermediate: Stop the HCl flow and filter the precipitate under a blanket of dry nitrogen. Wash the solid with two portions of 20 mL of anhydrous ether.
-
Hydrolysis: Transfer the solid complex to a beaker and add 50 mL of water. Stir vigorously at room temperature for 1 hour to hydrolyze the complex.
-
Work-up: Extract the aqueous mixture with three portions of 50 mL of diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude aldehyde can be further purified by column chromatography or recrystallization.
| Parameter | Condition |
| Reagents | Anhydrous SnCl₂, Dry HCl gas, Anhydrous Ether |
| Temperature | 0°C to Room Temperature |
| Duration | 2-4 hours |
| Expected Product | 3-Chloro-5-formylbenzoic acid |
| Anticipated Yield | 60-80%[10] |
[3+2] Cycloaddition: Formation of a Tetrazole Ring
The conversion of nitriles into tetrazoles is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. This reaction is typically achieved via a [3+2] cycloaddition with an azide source.[13][14]
Scientific Rationale
The reaction of a nitrile with sodium azide (NaN₃) to form a 5-substituted 1H-tetrazole is greatly facilitated by the use of a catalyst.[15] Zinc salts, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), act as Lewis acids, activating the nitrile group by coordinating to the nitrogen atom.[15][16] This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion, thereby promoting the cycloaddition. Performing the reaction in water is an efficient and safer alternative to traditional organic solvents.[16]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 4: [3+2] cycloaddition to form a tetrazole."; font-size: 12; font-family: "Arial"; } END_DOT
Protocol: Zinc-Catalyzed Tetrazole Formation in Water
This protocol is adapted from a general and efficient procedure for tetrazole synthesis.[16]
-
Setup: In a 100 mL round-bottom flask, combine this compound (1.81 g, 10 mmol), sodium azide (NaN₃) (0.715 g, 11 mmol), zinc bromide (ZnBr₂) (2.25 g, 10 mmol), and 20 mL of water. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which generates toxic hydrazoic acid gas.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. A solid precipitate may be present.
-
Isolation: Carefully acidify the mixture to pH 1 by adding 3 N hydrochloric acid (HCl). Add 50 mL of ethyl acetate and continue stirring until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Parameter | Condition |
| Reagents | NaN₃, ZnBr₂, H₂O, HCl |
| Temperature | 100°C (Reflux) |
| Duration | 24 hours |
| Expected Product | 5-(3-Chloro-5-carboxyphenyl)-1H-tetrazole |
| Anticipated Yield | > 90%[16] |
Conclusion
The cyano group of this compound is a powerful synthetic handle, enabling access to a wide range of important functional groups including carboxylic acids, primary amines, aldehydes, and tetrazoles. The protocols detailed in this note provide reliable and mechanistically-grounded methods for these key transformations. By understanding the principles behind each reaction, researchers can effectively utilize this versatile building block to construct complex molecules for applications in drug discovery, agrochemicals, and materials science. Careful selection of reagents and reaction conditions is crucial for achieving the desired chemical outcome and ensuring high yields and purity.
References
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Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Stephen aldehyde synthesis. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
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BYJU'S. (n.d.). Stephen Reaction Mechanism. Retrieved from [Link]
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Grokipedia. (n.d.). Stephen aldehyde synthesis. Retrieved from [Link]
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Vedantu. (n.d.). Stephen Reaction Mechanism Explained: Steps & Example for Class 12. Retrieved from [Link]
- Katritzky, A. R., & Rogers, J. W. (2003).
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Unacademy. (n.d.). Stephen Reaction Mechanism. Retrieved from [Link]
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Heravi, M. M., et al. (2015). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Synthetic Communications, 45(10), 1235-1241. [Link]
- Mebane, R. C., et al. (2005). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
- Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.
- Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles.
- Process for hydrolysis of nitriles. (1975). U.S.
- Li, Z., et al. (2006). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2006(13), 94-99.
-
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]
- Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 3961-3963.
-
JoVE. (n.d.). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Bode, J. W., & Carreira, E. M. (2001). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. Organic Letters, 3(10), 1587–1590. [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: 21.5. Hydrolysis of nitriles. Retrieved from [Link]
-
Howe, R. K., et al. (1980). Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry, 45(1), 173-178. [Link]
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Rakshit, A., et al. (2022). [3+2] Cycloaddition of nitriles with azides. [Image]. In Conversion of nitrile to other functional groups. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Synthetic Strategies for Ester and Amide Derivatives of 3-Chloro-5-cyanobenzoic Acid
Introduction: The Versatility of 3-Chloro-5-cyanobenzoic Acid in Synthesis
This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups: a reactive carboxylic acid, an electron-withdrawing chloro group, and a cyano moiety.[1] This trifunctional arrangement makes it a valuable and versatile building block in the synthesis of complex organic molecules. Its derivatives are of significant interest to researchers in medicinal chemistry and materials science, where the precise modification of the carboxylic acid group into esters and amides is a critical step in developing new therapeutic agents and functional materials.
This guide provides an in-depth exploration of the two most fundamental transformations of this compound: esterification and amidation. We will delve into the mechanistic principles behind these reactions, offer field-proven protocols, and explain the rationale behind experimental choices to ensure reproducible and high-yielding syntheses.
Part 1: Esterification of this compound
Esterification is a cornerstone reaction in organic synthesis, converting a carboxylic acid into an ester. This transformation is crucial for modifying the polarity, solubility, and biological activity of a parent molecule. For this compound, this is typically achieved via acid-catalyzed esterification or through coupling agent-mediated methods for more sensitive substrates.
Mechanistic Insight: The Fischer-Speier Esterification
The most direct and cost-effective method for esterifying simple alcohols is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3]
The mechanism proceeds through several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][5]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][5]
-
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4][5]
Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side. The most common approaches are using a large excess of the alcohol, which also serves as the solvent, or removing water from the reaction mixture as it forms.[2][6]
Sources
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Application Note: The Strategic Utility of 3-Chloro-5-cyanobenzoic Acid in the Synthesis of Targeted Enzyme Inhibitors
Introduction: The Architectural Value of Substituted Benzoic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of small molecule enzyme inhibitors is a cornerstone of therapeutic innovation. The careful selection of starting materials is paramount, as their intrinsic chemical functionalities dictate the synthetic routes and ultimately influence the pharmacological properties of the final compounds. Substituted benzoic acids are a privileged scaffold in this regard, offering a synthetically versatile handle for the elaboration of complex molecules that can precisely interact with enzyme active sites.
This application note explores the utility of 3-chloro-5-cyanobenzoic acid , a trifunctional building block, in the conceptual design and synthesis of specific enzyme inhibitors. While direct literature examples for this specific starting material are nascent, its chemical architecture—featuring a carboxylic acid for primary coupling reactions, a chloro group for modulating electronics and exploring specific binding pockets, and a cyano group as a potential hydrogen bond acceptor or a precursor for other functionalities—makes it a highly valuable, albeit under-documented, reagent for library synthesis and lead optimization. We will elucidate its potential by proposing its application in the synthesis of inhibitors for Poly(ADP-ribose) polymerase (PARP), a well-established target in oncology.
The Rationale for Employing this compound
The strategic placement of the chloro, cyano, and carboxylic acid groups on the benzene ring provides medicinal chemists with several advantages:
-
Orthogonal Reactivity: The carboxylic acid is the primary functional group for amide bond formation, a ubiquitous linkage in drug molecules. The chloro and cyano groups are generally stable to standard amide coupling conditions, allowing for the selective reaction of the carboxyl group.
-
Electronic Modulation: The electron-withdrawing nature of both the chloro and cyano groups influences the pKa of the carboxylic acid and the overall electron density of the aromatic ring. This can impact the binding affinity of the molecule to its target protein.
-
Vectorial Elaboration: The meta-substitution pattern allows for the directional extension of the molecule from the core scaffold, enabling the exploration of different regions of an enzyme's active site.
-
Metabolic Stability: The presence of a halogen, such as chlorine, can block positions susceptible to metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.
-
Versatility of the Cyano Group: The nitrile can act as a hydrogen bond acceptor, or it can be chemically transformed into other functional groups, such as an amidine or a tetrazole, to further optimize biological activity.
Application Example: Synthesis of a Novel PARP-1 Inhibitor
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[1][2] Inhibitors of PARP-1 have been successfully developed as anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3] A common structural motif in many PARP inhibitors is a core that mimics the nicotinamide portion of the NAD+ cofactor, which is often attached to a larger scaffold that occupies the adenosine ribose binding site.
Here, we propose a synthetic protocol for a hypothetical PARP-1 inhibitor, PRPI-35C , utilizing this compound as a key building block.
Experimental Workflow: Synthesis of PRPI-35C
The synthesis of PRPI-35C involves a standard amide coupling reaction between this compound and a suitable amine-containing pharmacophore. For this example, we will use 4-(piperazin-1-yl)benzonitrile, a fragment that can be further elaborated or can itself interact with the target enzyme.
dot
Sources
Troubleshooting & Optimization
Identifying common side products in 3-Chloro-5-cyanobenzoic acid synthesis
Technical Support Center: Synthesis of 3-Chloro-5-cyanobenzoic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind the formation of impurities, you can optimize your reaction conditions to improve yield, purity, and overall process robustness.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a common and reliable synthetic route for this compound, and what are its primary challenges?
A common and effective method for synthesizing this compound involves a Sandmeyer reaction starting from 3-amino-5-chlorobenzoic acid.[1] This multi-step process is generally reliable but requires careful control of reaction conditions to prevent the formation of stubborn side products.
The typical reaction sequence is:
-
Diazotization: The starting amine (3-amino-5-chlorobenzoic acid) is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C).
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then treated with a copper(I) cyanide solution to replace the diazonium group with a nitrile (-CN) group.[2][3][4]
Primary Challenges:
-
Instability of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose prematurely if the temperature is not strictly controlled, leading to a host of impurities.[5]
-
Side Reactions: The highly reactive nature of the diazonium intermediate makes it susceptible to various side reactions, including phenol formation and biaryl coupling.[3][6]
-
Handling of Cyanide: Copper(I) cyanide and other cyanide sources are highly toxic and require stringent safety protocols.[1]
Below is a workflow diagram illustrating this primary synthetic pathway.
Caption: Primary synthesis route for this compound.
Q2: During the Sandmeyer reaction, I've identified an impurity with a mass corresponding to a hydroxyl group instead of a cyano group. What is this side product and how can it be minimized?
This is a very common issue. The impurity is 3-Chloro-5-hydroxybenzoic acid .
Causality of Formation: This side product arises from the reaction of the aryl diazonium salt intermediate with water.[2][6] The diazonium group is an excellent leaving group (as N₂ gas), and nucleophilic attack by water on the aromatic ring can compete with the desired cyanation reaction. This is particularly problematic if:
-
The temperature is too high: Elevated temperatures accelerate the decomposition of the diazonium salt, giving it more opportunity to react with the aqueous solvent before the copper cyanide complex can react.[5]
-
The copper(I) cyanide solution is added too slowly or is not sufficiently active: If the rate of cyanation is slow, the competing hydrolysis reaction becomes more significant.
Caption: Competing pathways of the diazonium intermediate.
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times. Use an ice/salt bath for robust cooling.
-
Efficient Cyanation: Prepare the copper(I) cyanide solution carefully to ensure it is active. Add the cold diazonium salt solution to the cyanide solution promptly and at a controlled rate to ensure the cyanation reaction is kinetically favored.
-
Minimize Water Content: While the reaction is aqueous, avoid unnecessary dilution. Using a more concentrated reaction mixture can favor the bimolecular reaction with the cyanide complex over hydrolysis.
Q3: My final product analysis shows an impurity with the same mass as the desired product but different chromatographic behavior. Could this be an isomer?
While less common in the Sandmeyer route if starting with a pure regioisomer, positional isomers can arise if the synthesis originates from a different pathway, such as the cyanation of a di-substituted benzene ring where selectivity is not perfect.
For example, a palladium-catalyzed cyanation of methyl 3,5-dichlorobenzoate followed by hydrolysis could theoretically lead to isomeric impurities if the catalyst directs cyanation to an unintended position, although this is less likely for this specific substrate.[7]
A more likely scenario is the presence of the intermediate amide.
Impurity Profile: 3-Chloro-5-(aminocarbonyl)benzoic acid (Amide intermediate)
The hydrolysis of a nitrile to a carboxylic acid can proceed through an amide intermediate.[8][9][10] If the final step of a synthesis involves hydrolyzing a dinitrile or an ester-nitrile precursor (e.g., methyl 3-chloro-5-cyanobenzoate), incomplete hydrolysis can leave residual amide.[7][11]
Causality of Formation:
-
Insufficiently Harsh Hydrolysis Conditions: Hydrolysis of the amide to the carboxylic acid requires vigorous conditions (strong acid or base and heat).[8][11] Milder conditions may stall the reaction at the amide stage.[11]
-
Short Reaction Time: The conversion of the amide is often slower than the initial formation from the nitrile. Insufficient reaction time will result in an incomplete conversion.
Troubleshooting & Prevention Protocol:
-
Ensure Complete Hydrolysis: When performing a hydrolysis step, ensure conditions are sufficient for full conversion. This typically means heating under reflux with a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) for several hours.[7][8]
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the amide intermediate before workup.
-
Purification: If the amide is present, it can often be separated from the desired carboxylic acid by recrystallization or column chromatography, though optimizing the reaction to prevent its formation is more efficient.
Q4: How can I effectively analyze my crude product to identify these common side products?
A multi-technique approach is recommended for robust impurity profiling.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying the purity of your product and detecting side products.[12][13] A reverse-phase C18 column with a gradient of water/acetonitrile or water/methanol containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the immediate identification of impurities by their molecular weight, confirming the presence of hydroxylated or amide byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation.[14] The aromatic substitution patterns and the chemical shifts of the carboxylic acid and nitrile carbons are highly diagnostic.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can quickly confirm the presence of key functional groups. Look for the characteristic stretches: C≡N (nitrile) around 2230 cm⁻¹, C=O (acid) around 1700 cm⁻¹, and a broad O-H (acid) stretch from 2500-3300 cm⁻¹.
Data Summary for Identification:
| Compound Name | Molecular Formula | Molecular Weight | Key Analytical Features |
| This compound (Product) | C₈H₄ClNO₂ | 181.58 | HPLC: Main peak. MS: m/z 182 [M+H]⁺. ¹³C NMR: ~117 ppm (CN), ~165 ppm (COOH). IR: ~2230, ~1700 cm⁻¹. |
| 3-Chloro-5-hydroxybenzoic acid (Side Product) | C₇H₅ClO₃ | 172.57 | HPLC: Typically elutes earlier than the product. MS: m/z 173 [M-H]⁻. ¹³C NMR: Absence of nitrile peak, presence of phenolic C-O peak (~158 ppm). IR: Absence of C≡N, broad O-H. |
| 3-Amino-5-chlorobenzoic acid (Starting Material) | C₇H₆ClNO₂ | 171.58 | HPLC: Elutes much earlier. MS: m/z 172 [M+H]⁺. |
| 3-Chloro-5-(aminocarbonyl)benzoic acid (Amide) | C₈H₆ClNO₃ | 199.59 | HPLC: Polarity can vary. MS: m/z 200 [M+H]⁺. ¹³C NMR: ~168 ppm (Amide C=O). IR: Presence of N-H stretches (~3200-3400 cm⁻¹). |
References
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
LibreTexts. (2023). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Berkeley Learning Hub. (2024). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LookChem. (n.d.). 3-CHLORO-5-CYANO-BENZOIC ACID. Retrieved from [Link]
- Google Patents. (1999). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives.
-
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Retrieved from [Link]
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Reddit. (2023). Sandmeyer type reaction troubleshoot. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Reddit. (2017). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
- Google Patents. (2015). CN103214396B - Production method of 3-cyanobenzoic acid.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]
-
ACS Publications. (1942). The Sandmeyer Reaction. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-cyanobenzoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-5-cyanobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The content is structured in a question-and-answer format to directly address potential issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and industrially relevant method is a multi-step synthesis starting from an appropriately substituted aniline, typically 3-amino-5-chlorobenzoic acid. This route involves a diazotization reaction followed by a copper-catalyzed cyanation, known as the Sandmeyer reaction[1][2][3]. Alternative, less common routes include palladium-catalyzed cyanation of a di-halogenated precursor like methyl 3,5-dichlorobenzoate[4], or the oxidation of a substituted toluene such as 3-cyanotoluene[5]. This guide will focus on optimizing the Sandmeyer reaction route due to its widespread use.
Q2: What is a realistic target yield for the Sandmeyer synthesis of this compound?
A2: The overall yield can vary significantly based on the precise control of reaction conditions. While some specific, highly optimized patent procedures report high yields[5], a typical laboratory yield for the two-step diazotization and cyanation process often falls in the 60-80% range. Yields below this range often indicate suboptimal conditions in one or both key steps.
Q3: What are the most critical parameters that influence the final yield and purity?
A3: The three most critical parameters are:
-
Temperature Control: Especially during the initial diazotization step, maintaining a low temperature (0–5 °C) is paramount to prevent the premature decomposition of the unstable diazonium salt intermediate[6].
-
Purity of Reagents: The quality of the sodium nitrite and the copper(I) cyanide catalyst is crucial for efficient and clean conversion[6].
-
Acidity (pH): A sufficient concentration of a non-nucleophilic acid (like HCl or H2SO4) is necessary for the complete formation of the diazonium salt and to maintain a pH that minimizes side reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Diazotization Step (Conversion of Amine to Diazonium Salt)
Q4: My reaction mixture turned brown/black and evolved a gas upon adding sodium nitrite, even at low temperatures. What's happening?
A4: This indicates the rapid decomposition of the diazonium salt you are trying to form. The N₂ gas is a leaving group, and its premature loss leads to a cascade of side reactions[7].
-
Causality: The aryl diazonium salt is inherently unstable. While low temperature (0–5 °C) is the primary control, "hot spots" can form if the sodium nitrite solution is added too quickly. This localized heating is enough to initiate decomposition.
-
Solution:
-
Ensure your starting amine is fully dissolved or homogeneously suspended in the acid before cooling.
-
Add the aqueous solution of sodium nitrite slowly, dropwise, with vigorous stirring, ensuring the tip of the addition funnel is below the surface of the reaction mixture to promote rapid dispersion.
-
Continuously monitor the internal temperature. If it rises above 5 °C, halt the addition until it cools back down.
-
Q5: How do I confirm the diazotization is complete before proceeding to the next step?
A5: Incomplete diazotization will lead to unreacted starting material and lower yields. A simple in-process control is to test for the presence of excess nitrous acid.
-
Protocol: After the full addition of sodium nitrite and a brief stirring period (15-20 minutes), dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming the reaction is complete.
-
Troubleshooting: If the test is negative, it means all the nitrous acid has been consumed and there might still be unreacted amine. Add a small, additional amount of sodium nitrite solution (e.g., 5% of the initial charge) and re-test after 10 minutes.
Problem Area 2: Sandmeyer Cyanation Step
Q6: The yield of my final product is very low, and I isolated a significant amount of 3-Chloro-5-hydroxybenzoic acid. Why?
A6: The formation of the hydroxy byproduct is the most common side reaction in this synthesis[8]. It occurs when the diazonium salt reacts with water instead of the cyanide nucleophile.
-
Causality: This side reaction is catalyzed by heat and is competitive with the desired copper-catalyzed cyanation[1]. If the diazonium salt solution is allowed to warm up before or during its addition to the cyanide solution, or if the copper catalyst is inactive, the reaction with water will dominate.
-
Solution:
-
Maintain Low Temperature: Keep the diazonium salt solution strictly at 0–5 °C at all times.
-
Catalyst Preparation: Use a freshly prepared, active solution of copper(I) cyanide. CuCN can be prepared in situ or a high-quality commercial source can be used. Ensure it is fully dissolved or complexed (e.g., with KCN or NaCN) before adding the diazonium salt.
-
Addition Order: Slowly add the cold diazonium salt solution to the warm (typically 60-70 °C) copper cyanide solution. This order ensures that any diazonium salt entering the reaction vessel is immediately met with a high concentration of the catalyst and cyanide nucleophile, favoring the desired reaction pathway.
-
Q7: My final product is contaminated with a dark, tarry substance that is difficult to remove.
A7: Tar formation is often a result of radical side reactions. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism involving an aryl radical intermediate[3][9].
-
Causality: If not properly controlled, these aryl radicals can couple to form biaryl compounds and other polymeric materials. This is often exacerbated by the presence of excess unquenched nitrous acid or exposure to light.
-
Solution:
-
Quench Excess Nitrite: Before adding the diazonium salt to the cyanation pot, and after confirming the diazotization is complete (see Q5), add a small amount of sulfamic acid or urea. This will react with and destroy any residual nitrous acid, which can promote unwanted side reactions. Add it slowly until the KI-starch test is negative.
-
Degas Solvents: While not always necessary, using degassed solvents can sometimes minimize radical side reactions.
-
Purification: If tar is present, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable solvent, add activated carbon, heat briefly, and filter hot through celite to remove the carbon and adsorbed impurities before allowing the product to crystallize.
-
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol provides a reliable baseline for synthesizing this compound.
Step 1: Diazotization of 3-Amino-5-chlorobenzoic Acid
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-amino-5-chlorobenzoic acid (1.0 eq) in a 2M HCl solution (4.0 eq).
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 20 minutes at 0–5 °C.
-
Confirm reaction completion using a KI-starch paper test. If positive, proceed to quench excess nitrous acid by the slow addition of sulfamic acid until the test is negative. Keep the solution cold.
Step 2: Sandmeyer Cyanation
-
In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the cyanide solution to 60–70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution via an addition funnel over 1 hour. Vigorous gas (N₂) evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and then acidify with concentrated HCl to pH ~1 to precipitate the product.
-
Filter the crude product, wash thoroughly with cold water, and dry.
Step 3: Purification
-
Recrystallize the crude solid from an ethanol/water mixture or toluene to afford pure this compound as a white to off-white solid[10].
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Suboptimal Condition | Consequence | Recommended Condition |
| Diazotization Temp. | > 10 °C | Diazonium salt decomposition, formation of phenolic impurities, low yield. | 0–5 °C |
| NaNO₂ Stoichiometry | < 1.0 eq | Incomplete conversion of starting amine. | 1.05–1.1 eq |
| Cyanation Temp. | < 50 °C | Slow reaction rate, potential for diazonium salt decomposition. | 60–80 °C |
| Catalyst Quality | Old/oxidized CuCN | Low reaction rate, increased formation of 3-chloro-5-hydroxybenzoic acid. | Fresh or high-purity CuCN |
Visual Guides
Reaction Mechanism
The following diagram outlines the key transformations from the starting amine to the final product.
Caption: Key steps in the synthesis of this compound.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues leading to low yield.
Caption: A decision tree for troubleshooting low yield issues.
References
-
3-CHLORO-5-CYANO-BENZOIC ACID - LookChem. (n.d.). Retrieved January 2, 2026, from [Link]
- Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. (1999).
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
- CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents. (2015).
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (2021). Retrieved January 2, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (2018). Retrieved January 2, 2026, from [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. (2022). Retrieved January 2, 2026, from [Link]
-
Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap. (2015). Retrieved January 2, 2026, from [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 2, 2026, from [Link]
-
This compound | C8H4ClNO2 | CID 21942595 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
- US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. (2014).
- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents. (2015).
-
Synthesis of 3-chlorobenzoic acid - YouTube. (2021). Retrieved January 2, 2026, from [Link]
-
(PDF) 3-Chloro-2,4,5-trifluorobenzoic acid - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central. (2017). Retrieved January 2, 2026, from [Link]
- WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. (2008).
-
3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
- US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. (2014).
Sources
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- 4. 3-CHLORO-5-CYANO-BENZOIC ACID | 327056-71-3 [chemicalbook.com]
- 5. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Chloro-5-cyanobenzoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-5-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic routes, each with distinct advantages and challenges. The choice of method often depends on the available starting materials, scale, safety considerations, and required purity.
The most prevalent and reliable methods include:
-
The Sandmeyer Reaction: This classic transformation converts an aromatic primary amine into a nitrile via a diazonium salt intermediate. Starting from 3-Amino-5-chlorobenzoic acid, this route is often favored for its reliability and well-understood mechanism.[1][2]
-
Transition-Metal-Catalyzed Cyanation: Modern cross-coupling methods, particularly those using palladium or nickel catalysts, can effectively convert aryl halides (like 3,5-dichlorobenzoic acid derivatives) into the desired nitrile.[3][4] These methods offer mild conditions and high functional group tolerance but can be sensitive to catalyst poisoning.[5]
-
Oxidation of Tolunitrile Derivatives: An alternative approach involves the oxidation of the methyl group of 3-chloro-5-cyanotoluene.[6]
This guide will focus on providing a detailed protocol and troubleshooting advice for the Sandmeyer reaction , given its widespread use and the common challenges researchers encounter.
Recommended Experimental Protocol: The Sandmeyer Reaction
This protocol details the synthesis of this compound from 3-Amino-5-chlorobenzoic acid. The process is divided into two critical stages: the formation of the diazonium salt and its subsequent conversion to the nitrile using copper(I) cyanide.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sandmeyer synthesis.
Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Eq. | Amount (for 10g scale) | Purpose / Key Consideration |
| 3-Amino-5-chlorobenzoic acid | 1.0 | 10.0 g | Starting Material |
| Concentrated HCl (37%) | ~4.0 | ~20 mL | Forms the hydrochloride salt and provides the acidic medium for diazotization. |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 | ~4.2 g | Diazotizing agent. A slight excess ensures complete reaction. |
| Copper(I) Cyanide (CuCN) | 1.1 - 1.2 | ~6.2 g | Source of cyanide and catalyst.[2] |
| Sodium Cyanide (NaCN) | 1.1 - 1.2 | ~3.4 g | Solubilizes CuCN by forming the Na[Cu(CN)₂] complex. |
| Temperature (Diazotization) | - | 0 - 5 °C | Critical to prevent premature decomposition of the unstable diazonium salt. |
| Temperature (Cyanation) | - | < 10 °C (addition), then 50-60 °C | Initial low temperature controls the exothermic reaction; heating drives the reaction to completion. |
| Solvent (Extraction) | - | Ethyl Acetate | Appropriate solvent for extracting the carboxylic acid product. |
Step-by-Step Methodology
Part 1: Diazotization
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g of 3-Amino-5-chlorobenzoic acid in 50 mL of water.
-
Add 20 mL of concentrated hydrochloric acid. Stir the mixture until a fine, uniform slurry of the hydrochloride salt is formed.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Dissolve 4.2 g of sodium nitrite in 15 mL of water. Add this solution dropwise from the dropping funnel into the stirred amine suspension over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional). Keep this diazonium salt solution cold for immediate use in the next step.
Part 2: Cyanation (Sandmeyer Reaction)
-
In a separate 500 mL flask, prepare the cyanide solution. In a well-ventilated fume hood, add 6.2 g of CuCN and 3.4 g of NaCN to 50 mL of water. Stir until the copper cyanide dissolves to form a clear solution.
-
Cool this cyanide solution to 0-5 °C using an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cyanide solution. The rate of addition should be controlled to keep the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath at 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 1-2 by slowly adding concentrated hydrochloric acid. This will precipitate the crude product.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or toluene.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is very low, or I isolated no product. What went wrong? A: Low yield is a frequent issue and can stem from several factors:
-
Ineffective Diazotization: The most common cause is the temperature rising above 5 °C during the addition of sodium nitrite. This leads to the premature decomposition of the highly unstable diazonium salt into a phenolic byproduct.[2] Always ensure vigorous cooling and slow addition.
-
Incomplete Reaction: Ensure a slight excess of sodium nitrite was used to drive the diazotization to completion.
-
Degraded Reagents: Sodium nitrite can degrade over time. Use a fresh, unopened bottle if possible. Copper(I) cyanide can also oxidize; it should be a white to off-white powder, not green or blue.
Q: I have a significant amount of a byproduct that is not my desired product. How do I identify and prevent it? A: The most likely major byproduct in this reaction is 3-Chloro-5-hydroxybenzoic acid .
-
Cause: This forms when the diazonium salt (Ar-N₂⁺) reacts with water instead of the cyanide nucleophile. This side reaction is highly temperature-dependent.[2]
-
Prevention: The key is rigorous temperature control (< 5 °C) during diazotization and the initial stages of cyanation. Adding the diazonium salt solution to the cyanide solution (as described in the protocol) rather than the reverse is also crucial, as it ensures the diazonium salt is always in the presence of a high concentration of the desired nucleophile.
-
Identification: The phenolic byproduct will have a different Rƒ value on a TLC plate and can be identified by mass spectrometry (lower molecular weight than the desired product) and ¹H NMR (the appearance of a broad -OH peak).
Q: The reaction mixture turned into a dark, tarry mess during the heating step. Is it salvageable? A: Tar formation often indicates significant decomposition and side reactions, which can be caused by:
-
Overheating: Heating the reaction too aggressively or for too long can promote polymerization and decomposition of aromatic intermediates.
-
Incorrect Stoichiometry: Using a large excess of nitrite can lead to unwanted side reactions.
-
Salvage Strategy: While difficult, you can attempt to salvage the product. After the standard acidic workup, try to dissolve the crude material in a minimal amount of hot solvent for recrystallization. If that fails, column chromatography may be necessary, though it can be challenging with acidic compounds.[8][9]
Q: My final product is difficult to purify by recrystallization due to poor solubility. What are my options? A: Aromatic carboxylic acids, especially those with polar groups, can have limited solubility.[8]
-
Solvent Screening: First, try a range of solvents for recrystallization. Common choices include ethanol, methanol, acetonitrile, toluene, or mixtures like ethanol/water.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A mobile phase containing a polar solvent (like ethyl acetate) with a small amount of acetic acid (e.g., 1%) can help prevent streaking of the carboxylic acid on the column.
-
Base/Acid Wash: An alternative is to dissolve the crude product in a dilute basic solution (e.g., NaHCO₃), wash with an organic solvent like ether to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: This synthesis involves two major hazards:
-
Highly Toxic Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic if ingested, inhaled, or absorbed through the skin. ALWAYS handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Never work alone. Acidification of cyanide-containing waste will produce highly toxic hydrogen cyanide (HCN) gas; therefore, all waste must be quenched and disposed of according to your institution's hazardous waste protocols (e.g., treatment with bleach or hydrogen peroxide under basic conditions).[7]
-
Unstable Diazonium Salts: Solid diazonium salts are explosive when dry. The protocol is designed to keep the diazonium salt in a cold aqueous solution at all times, where it is much safer. Never attempt to isolate the diazonium salt intermediate.
Q2: Can I use a different cyanide source, like potassium ferricyanide (K₄[Fe(CN)₆])? A2: While traditional Sandmeyer reactions use CuCN, modern palladium-catalyzed cyanations often use potassium ferricyanide as a less acutely toxic and water-soluble cyanide source.[3] However, for the classic Sandmeyer reaction, CuCN is the standard and most effective reagent as it plays a catalytic role in the radical-nucleophilic substitution mechanism.[2] Using other sources would require significant re-optimization of the reaction conditions.
Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the disappearance of the starting material (3-Amino-5-chlorobenzoic acid). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure a good spot shape for the carboxylic acids. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.[10]
Q4: What is the underlying mechanism of the Sandmeyer reaction? A4: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The process is initiated by a single-electron transfer from the copper(I) species to the diazonium salt. This releases nitrogen gas and forms an aryl radical. The aryl radical then reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst.[2]
Sandmeyer Reaction Mechanism
Caption: Simplified mechanism of the Sandmeyer cyanation.
Analytical Characterization
Confirming the structure and purity of the final product is essential.
-
¹H NMR: The proton NMR spectrum should show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR will show signals for the eight unique carbons, including the characteristic nitrile (-C≡N) and carboxylic acid (-COOH) carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₄ClNO₂ (180.99 g/mol ) should be observed.[11]
-
Infrared Spectroscopy (IR): Look for characteristic absorption bands for the nitrile C≡N stretch (around 2230 cm⁻¹), the carbonyl C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
-
HPLC: Purity should be assessed using reverse-phase HPLC with UV detection. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric or formic acid).[10]
References
- SynArchive. (n.d.). Sandmeyer Reaction.
-
Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
-
MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from Wikipedia. [Link]
-
Barbero, M., Cadamuro, S., & Dughera, S. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]
-
Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]
-
SIELC Technologies. (2018). 3-Cyanobenzoic acid. Retrieved from SIELC Technologies. [Link]
- Google Patents. (n.d.). Production method of 3-cyanobenzoic acid. CN103214396B.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-CHLORO-5-CYANO-BENZOIC ACID | 327056-71-3 [chemicalbook.com]
- 10. 3-Cyanobenzoic acid | SIELC Technologies [sielc.com]
- 11. This compound | C8H4ClNO2 | CID 21942595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting common issues in the synthesis of 3-Chloro-5-cyanobenzoic acid derivatives
Welcome to the technical support center for the synthesis of 3-chloro-5-cyanobenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of chemical intermediates. We will explore the causality behind experimental outcomes and provide actionable, field-proven solutions to streamline your research and development efforts.
Overview of Synthetic Strategies
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. The primary synthetic routes involve multi-step processes, each with its own set of potential challenges. Understanding these pathways is the first step in effective troubleshooting. The two most prevalent strategies start from either 3,5-dichloroaniline or derivatives of 3,5-dichlorobenzonitrile.
Diagram: Common Synthetic Pathways
The following diagram illustrates the high-level synthetic routes commonly employed.
Caption: High-level overview of common synthetic routes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Category 1: The Sandmeyer Reaction (Route A)
The Sandmeyer reaction is a powerful tool for introducing a cyano group but is notoriously sensitive to reaction conditions.[1]
Q1: My Sandmeyer reaction is resulting in a low yield of 3,5-dichlorobenzonitrile and a lot of tar-like byproducts. What's going wrong?
A: Low yields and tar formation in Sandmeyer reactions typically stem from three main areas: incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper(I) cyanide catalyst.[2]
-
Incomplete Diazotization: The conversion of the primary amine (3,5-dichloroaniline) to the diazonium salt is critical. Ensure you have a slight excess of nitrous acid. You can test for this using starch-iodide paper; the presence of excess nitrous acid will turn the paper blue.[2]
-
Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable. The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent decomposition.[2][3] If the temperature rises, the diazonium salt can decompose to form phenols and other undesirable, often colored, byproducts.[2]
-
Catalyst Issues: The copper(I) salt is the active catalyst.[2] Ensure your CuCN is of good quality and dissolves properly to form the active complex. The reaction of the diazonium salt with the copper(I) cyanide is often carried out at a slightly elevated temperature, but this must be carefully optimized for your specific substrate.
Diagram: Troubleshooting Low Yield in Sandmeyer Reaction
Caption: Decision tree for troubleshooting the Sandmeyer reaction.
Category 2: Nitrile Hydrolysis
The selective hydrolysis of one nitrile group in 3,5-dicyanobenzene (if formed) or the complete hydrolysis of the nitrile in an intermediate ester is a critical step. The primary challenge is stopping the reaction at the desired product without forming the amide byproduct or proceeding to full hydrolysis of both groups.
Q2: My hydrolysis of 3,5-dichlorobenzonitrile is incomplete, or I'm forming a significant amount of the 3-chloro-5-cyanobenzamide intermediate. How can I drive the reaction to the carboxylic acid?
A: Nitrile hydrolysis is a two-stage process, first forming an amide, which is then hydrolyzed to a carboxylic acid.[4][5] To favor the carboxylic acid, you need to employ conditions that facilitate the second step.
-
Mechanism & pH: The reaction is pH-dependent.[6] Strong acidic (e.g., refluxing with dilute HCl or H₂SO₄) or strong alkaline (e.g., refluxing with NaOH solution) conditions are required to push the equilibrium from the amide to the carboxylate.[4][6] For alkaline hydrolysis, a final acidification step is necessary to obtain the free carboxylic acid.[4]
-
Reaction Conditions: Patents describing the synthesis of similar compounds often use a 30% sodium hydroxide solution at elevated temperatures (80-90°C) for 2-3 hours to ensure complete hydrolysis.[7][8][9] The pH is typically maintained between 11 and 14 during this step.[8][9]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting nitrile and the intermediate amide.
Table 1: Comparison of Hydrolysis Conditions
| Condition | Reagents | Typical Temperature | Outcome | Key Consideration |
| Acidic | Dilute HCl or H₂SO₄ | Reflux | Forms the free carboxylic acid directly.[4] | Can be slower; requires corrosion-resistant equipment. |
| Alkaline | NaOH or KOH solution | 80-90°C[8][9] | Forms the carboxylate salt; requires subsequent acidification.[4] | Generally faster; potential for base-sensitive functional groups to react. |
Category 3: Purification
Q3: I'm struggling to purify the final this compound product. What are the best methods?
A: Purification often involves removing unreacted starting materials or the intermediate amide.
-
Extraction: The acidic nature of the final product is key. After hydrolysis (especially under basic conditions), acidifying the reaction mixture to a low pH (e.g., pH 1-2) will protonate the carboxylic acid, making it less soluble in water and causing it to precipitate.[7][8] The unreacted, more neutral starting materials or amide may remain in solution or can be removed by washing the precipitate.
-
Recrystallization: Recrystallization is a powerful purification technique. Solvents like ethanol/water mixtures are often effective.[10] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, allowing pure crystals of the desired product to form.
-
Column Chromatography: For very impure samples or small-scale synthesis, silica gel column chromatography can be used, although this is less practical for large-scale production.[11]
Key Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Methyl 3-chloro-5-cyanobenzoate
This protocol is adapted from a common synthetic route for this compound.[11]
-
Dissolution: Dissolve the intermediate ester (e.g., methyl 3-chloro-5-cyanobenzoate) in a suitable solvent like methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 4 N solution) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed (typically 12-18 hours).
-
Solvent Removal: Remove the volatile solvent (methanol) under reduced pressure.
-
Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid (e.g., 5% HCl) to protonate the carboxylate and then with brine to remove water-soluble impurities.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system if necessary.
References
- Process for producing cyanobenzoic acid derivatives. (1999). European Patent Office - EP 0989115 A2.
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]
-
Help With acid hydrolysis of nitriles -> carboxylic acids. (2014). Reddit. Retrieved January 2, 2026, from [Link]
-
Sandmeyer type reaction troubleshoot. (2024). Reddit. Retrieved January 2, 2026, from [Link]
-
Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). Retrieved January 2, 2026, from [Link]
- Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents - CN103224451B.
- Production method of 3-cyanobenzoic acid. (n.d.). Google Patents - CN103214396B.
-
Method for synthesizing 3,5-dichlorobenzoic acid. (2015). Eureka | Patsnap. Retrieved January 2, 2026, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]
-
Sandmeyer reaction (video). (n.d.). Khan Academy. Retrieved January 2, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). GeeksforGeeks. Retrieved January 2, 2026, from [Link]
- Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents - CN103224451A.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 9. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 10. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 11. 3-CHLORO-5-CYANO-BENZOIC ACID | 327056-71-3 [chemicalbook.com]
Preventing decarboxylation as a side reaction of 3-Chloro-5-cyanobenzoic acid
Technical Support Center: 3-Chloro-5-cyanobenzoic acid
Welcome to the dedicated support center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance to help you anticipate and mitigate potential challenges, with a specific focus on the prevention of decarboxylation, a common side reaction that can impact reaction efficiency and purity.
Part 1: Understanding the Challenge - The Unexpected Decarboxylation of this compound
This compound is a valuable reagent in drug discovery and materials science due to its unique electronic and structural features. However, like many benzoic acid derivatives bearing electron-withdrawing groups, it can be susceptible to decarboxylation under certain conditions, leading to the formation of 3-chlorobenzonitrile. This side reaction not only consumes the starting material but also introduces a significant impurity that can be challenging to remove.
This guide will provide you with the foundational knowledge and practical troubleshooting strategies to minimize or eliminate this unwanted side reaction, ensuring the success of your synthetic transformations.
Part 2: Troubleshooting Guide - Addressing Decarboxylation in Your Reactions
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Question 1: I'm observing gas evolution (effervescence) and a significant loss of my this compound starting material, even at moderate temperatures. What is happening?
Answer: The observation of gas evolution, likely carbon dioxide (CO2), coupled with the loss of your starting material, is a classic indicator of decarboxylation. The electron-withdrawing nature of both the chloro and cyano groups on the aromatic ring increases the acidity of the carboxylic acid proton and destabilizes the carboxylate group, making it more prone to elimination as CO2, especially under thermal stress.
Mechanism of Decarboxylation:
The decarboxylation of benzoic acid derivatives can proceed through several mechanisms, but a common pathway involves the formation of a carbanion intermediate after the loss of CO2. The stability of this intermediate is a key factor in determining the rate of decarboxylation. In the case of this compound, the electron-withdrawing groups can stabilize the resulting aryl anion to some extent.
To address this, a careful evaluation of your reaction conditions is necessary.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter.
-
Action: Immediately reduce the reaction temperature. If the reaction requires elevated temperatures, determine the minimum effective temperature through a systematic study.
-
Causality: The rate of decarboxylation is highly temperature-dependent. By lowering the temperature, you decrease the kinetic energy of the molecules, making it less likely for the carboxylate group to overcome the activation energy barrier for CO2 elimination.
-
-
Solvent Selection: The choice of solvent can influence the stability of the starting material.
-
Action: If you are using a high-boiling point polar aprotic solvent (e.g., DMF, DMSO), consider switching to a lower-boiling point solvent if the reaction chemistry allows.
-
Causality: High-boiling point polar solvents can facilitate decarboxylation by stabilizing the transition state.
-
Question 2: My reaction is producing a significant amount of 3-chlorobenzonitrile as a byproduct. How can I prevent this?
Answer: The formation of 3-chlorobenzonitrile is the direct result of the decarboxylation of this compound. Preventing its formation requires a multi-faceted approach to stabilize the carboxylic acid moiety.
Experimental Protocol for Minimizing Decarboxylation:
Here is a systematic approach to identify reaction conditions that suppress the formation of 3-chlorobenzonitrile:
Objective: To identify optimal conditions for a hypothetical amidation reaction while minimizing decarboxylation.
Step-by-Step Methodology:
-
Reaction Setup: In parallel reaction vials, dissolve this compound (1 equivalent) and the desired amine (1.2 equivalents) in the chosen solvent.
-
Coupling Agent: Add the coupling agent (e.g., HATU, HBTU) (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA) (2.0 equivalents).
-
Temperature Screening: Run the reactions at different temperatures: 0 °C, room temperature (20-25 °C), and 40 °C.
-
Solvent Screening: Use a range of solvents with varying polarities and boiling points, such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to quantify the formation of the desired amide product and the 3-chlorobenzonitrile byproduct.
Data Presentation:
Table 1: Effect of Temperature and Solvent on Decarboxylation
| Entry | Solvent | Temperature (°C) | Desired Product (%) | 3-chlorobenzonitrile (%) |
| 1 | DCM | 0 | 95 | <1 |
| 2 | DCM | 25 | 92 | 3 |
| 3 | THF | 25 | 88 | 7 |
| 4 | MeCN | 25 | 85 | 10 |
| 5 | DCM | 40 | 75 | 20 |
Visualization of Troubleshooting Logic:
Caption: Troubleshooting workflow for addressing decarboxylation.
Question 3: Can the choice of base influence the rate of decarboxylation?
Answer: Absolutely. The choice of base can have a significant impact on the stability of this compound.
-
Strong Bases: The use of strong bases (e.g., NaOH, KOH, NaH) can lead to the formation of the corresponding carboxylate salt. While this may be a necessary step in some reactions, the isolated carboxylate salt can be more prone to decarboxylation upon heating, especially in the solid state.
-
Non-Nucleophilic Bases: In reactions such as amide couplings, it is advisable to use non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These bases are sufficient to deprotonate the carboxylic acid in situ to facilitate the reaction with the coupling agent, without promoting significant decarboxylation.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the decarboxylation of this compound?
A1: The primary driving force is thermodynamic. The release of a small, stable gas molecule (CO2) is entropically favorable. Kinetically, the reaction is facilitated by the presence of two strong electron-withdrawing groups (chloro and cyano) on the aromatic ring. These groups help to stabilize the negative charge that develops on the aromatic ring in the transition state as the C-C bond to the carboxylate group breaks.
Q2: Are there any specific reaction types where decarboxylation of this compound is more likely to be a problem?
A2: Yes, reactions that require high temperatures are the most problematic. For example, certain cross-coupling reactions (e.g., Suzuki, Heck) that are often run at temperatures exceeding 80 °C can lead to significant decarboxylation if the carboxylic acid is not protected or converted to a more stable derivative first. Similarly, reactions in high-boiling point polar aprotic solvents like DMF or DMSO at elevated temperatures should be approached with caution.
Q3: Can I protect the carboxylic acid group to prevent decarboxylation?
A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is an excellent strategy to prevent decarboxylation. The ester group is significantly more stable to thermal decomposition. After the desired reaction is complete, the ester can be hydrolyzed back to the carboxylic acid under mild conditions.
Visualization of Protection Strategy:
Caption: A protecting group strategy to prevent decarboxylation.
Q4: How can I accurately quantify the extent of decarboxylation?
A4: The most reliable methods for quantifying the ratio of this compound to its decarboxylated byproduct, 3-chlorobenzonitrile, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of both species in a reaction mixture. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used if an internal standard is added to the sample.
References
-
Mechanism of Carboxylic Acid Decarboxylation. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry. [Link]
-
Amide Bond Formation and Peptide Coupling. Strategic Applications of Named Reactions in Organic Synthesis, Elsevier. [Link]
-
Protecting Groups in Organic Synthesis. Greene's Protective Groups in Organic Synthesis, John Wiley & Sons. [Link]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-5-cyanobenzoic acid
Welcome to the technical support center for the synthesis of 3-Chloro-5-cyanobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. We will move beyond simple procedural outlines to explore the causality behind common issues, providing robust, field-proven troubleshooting strategies.
Section 1: Synthesis Strategy Overview & Key Challenge Areas
The industrial-scale synthesis of this compound is typically approached via two primary routes, each with a unique set of advantages and scale-up challenges. The choice of route often depends on raw material cost, safety infrastructure, and the desired purity profile of the final product.
-
The Sandmeyer Reaction Route: This classic transformation involves the diazotization of an aromatic amine followed by a copper-catalyzed cyanation. It is a powerful method for introducing the nitrile group. However, it requires careful handling of thermally sensitive diazonium intermediates and toxic cyanide reagents.[1][2][3]
-
The Palladium-Catalyzed Cyanation Route: A more modern approach that often starts with a di-halogenated precursor, such as methyl 3,5-dichlorobenzoate. A palladium catalyst is used to selectively substitute one chlorine atom with a cyanide group, followed by hydrolysis of the ester.[4] This route avoids the explicit generation of diazonium salts but introduces challenges related to catalyst cost, activity, and removal.
Below is a diagram illustrating these two divergent synthetic pathways.
Caption: Fig 1. Primary Scale-Up Routes to this compound
Section 2: Troubleshooting the Sandmeyer Reaction Route
This route is potent but requires stringent control over reaction parameters. The main challenges revolve around the stability of the diazonium salt and the management of the highly exothermic and toxic cyanation step.
FAQ 1.1: My diazotization reaction shows poor conversion, and I'm concerned about safety during scale-up. What are the critical control points?
Answer: This is the most critical question for this route. Both low yield and safety incidents during scale-up often trace back to inadequate control of the diazotization step. The key is maintaining the stability of the diazonium salt, which is notoriously prone to thermal decomposition.
The Causality (The "Why"): Aryl diazonium salts are high-energy intermediates. At elevated temperatures, the C-N bond can cleave, leading to the explosive release of nitrogen gas (N₂) and the formation of a highly reactive aryl cation. This cation can then react non-selectively with water to form phenolic impurities or with other species, drastically reducing yield and purity.
Troubleshooting & Scale-Up Protocol:
-
Strict Temperature Control: The diazotization must be performed at low temperatures, typically between 0-5°C. On a lab scale, an ice bath is sufficient. For pilot and production scale, a jacketed reactor with a reliable chilling utility is mandatory. Exceeding 10°C significantly increases the risk of decomposition.
-
Controlled Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added slowly and sub-surface to the acidic solution of the amine. This prevents localized high concentrations of nitrous acid and avoids temperature spikes (exotherms).
-
Monitor for Excess Nitrite: After the addition is complete, it is crucial to test for the presence of excess nitrous acid using starch-iodide paper (will turn blue/black). A slight excess ensures complete conversion of the amine. A large excess can lead to unwanted side reactions. If needed, the excess can be quenched with a small amount of sulfamic acid.
-
In-Situ Consumption: Never isolate the diazonium salt. The best practice is to generate it in the reactor and, in the same vessel or via a direct transfer line, add it to the cold solution of the copper cyanide nucleophile. This "in-situ" consumption minimizes the time the unstable intermediate exists.[1]
FAQ 1.2: The yield of my Sandmeyer cyanation is low (<70%), and I'm observing significant amounts of 3-chloro-5-hydroxybenzoic acid and other byproducts. How can I improve selectivity?
Answer: Low yield and the formation of phenolic impurities are classic signs that the radical-nucleophilic substitution mechanism is competing with undesired pathways. Optimizing the catalyst system and reaction environment is key to favoring the desired cyanation.
The Causality (The "Why"): The Sandmeyer reaction proceeds via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas.[3] The aryl radical must then react with a copper(II)-cyanide complex to form the product and regenerate the Cu(I) catalyst. If the aryl radical encounters water before the cyanide complex, the phenolic impurity is formed. Dimerization can also lead to biaryl impurities.
Troubleshooting & Scale-Up Protocol:
-
Catalyst Quality and Loading: Use high-purity, freshly prepared, or commercially sourced copper(I) cyanide (CuCN). The Cu(I) oxidation state is critical for initiating the reaction. Catalyst loading is typically stoichiometric, but in some cases, catalytic amounts can be used with a co-oxidant.
-
pH Control: The reaction mixture should be kept acidic. A neutral or basic pH can promote the decomposition of the diazonium salt to the phenol. The pH of the CuCN solution should be adjusted accordingly before the addition of the diazonium salt solution.
-
Solvent and Concentration: Ensure the diazonium salt is soluble in the reaction medium. Using co-solvents can sometimes help. In some cases, adding a non-polar solvent like toluene can help break up emulsions that may form during the reaction, improving mass transfer.[1]
-
Temperature of Cyanation: While the diazotization is done cold, the cyanation step itself may require gentle warming to facilitate the reaction, often in the range of 20-50°C. This must be carefully optimized; too high a temperature will favor decomposition.
| Parameter | Recommended Range | Rationale |
| Diazotization Temp. | 0 - 5 °C | Minimizes diazonium salt decomposition. |
| NaNO₂ Addition | Slow, sub-surface | Prevents localized exotherms and side reactions. |
| Cyanation Temp. | 20 - 50 °C (Optimized) | Balances reaction rate against decomposition. |
| pH | Acidic (pH < 4) | Stabilizes the diazonium salt. |
| Catalyst | High-purity Cu(I)CN | Ensures efficient single-electron transfer. |
Section 3: Troubleshooting the Pd-Catalyzed Cyanation & Hydrolysis Route
This route offers an alternative that avoids diazonium salts but presents challenges in catalyst management and control of the subsequent hydrolysis (saponification) step.
FAQ 2.1: My palladium-catalyzed cyanation of methyl 3,5-dichlorobenzoate is sluggish or stalls before completion. What could be the cause?
Answer: Incomplete conversion in palladium-catalyzed cross-coupling reactions is a common scale-up issue, often related to catalyst deactivation or suboptimal reaction conditions.
The Causality (The "Why"): The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. This cycle can be poisoned or slowed by impurities in the starting materials or solvent (e.g., water, sulfur compounds), improper ligand choice, or deactivation of the palladium catalyst (e.g., formation of inactive Pd black). The cyanide source, often zinc cyanide (Zn(CN)₂), must be sufficiently reactive.
Troubleshooting & Scale-Up Protocol:
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) and that the reaction is run under a positive pressure of that gas.
-
Dry Solvent: Use a high-purity, anhydrous solvent like DMF or DMAc. Water can interfere with the catalyst and reagents.
-
Catalyst and Ligand Selection: A common catalyst system is a palladium(II) source like PdCl₂ with a phosphine ligand like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]).[4] The choice of ligand is critical for stabilizing the catalytic species and promoting the desired reaction. Ensure the correct Pd:ligand ratio is used.
-
Activation of Zinc Cyanide: Zinc cyanide can sometimes be unreactive. Pre-stirring it in the solvent or gentle heating can sometimes improve performance.
-
Temperature Control: These reactions are typically run at elevated temperatures (e.g., reflux in DMF).[4] Ensure the reactor temperature is uniform and accurately controlled.
FAQ 2.2: During the saponification of methyl 3-chloro-5-cyanobenzoate, I'm seeing incomplete hydrolysis or formation of the corresponding amide as a byproduct. How can I ensure clean conversion to the carboxylic acid?
Answer: The hydrolysis of the nitrile group can compete with the desired hydrolysis of the ester group, especially under harsh conditions. The key is to use conditions that selectively cleave the ester without significantly affecting the nitrile.
The Causality (The "Why"): Saponification (base-catalyzed ester hydrolysis) is generally much faster than base-catalyzed nitrile hydrolysis. However, if the reaction is run for too long or at too high a temperature, the nitrile can be partially hydrolyzed to the 3-chloro-5-carbamoylbenzoic acid (the amide). Conversely, conditions that are too mild may result in incomplete ester hydrolysis.
Troubleshooting & Scale-Up Protocol:
-
Stoichiometry of Base: Use a slight excess of a strong base like sodium hydroxide (NaOH), typically 1.1 to 1.5 equivalents.
-
Temperature and Time: Conduct the hydrolysis at moderate temperatures. Room temperature for several hours or gentle heating (e.g., 40-50°C) is often sufficient.[4][5] Monitor the reaction by HPLC to determine the point of complete ester consumption, then proceed immediately to workup to avoid over-reaction.
-
Workup Procedure: After hydrolysis, the product exists as the sodium carboxylate salt. The reaction mixture should be cooled and then carefully acidified with a strong acid like HCl to a pH of ~1-2.[4][6] This protonates the carboxylate, causing the free carboxylic acid to precipitate.
Caption: Fig 2. Troubleshooting Logic for Saponification Step
Section 4: General Purification & Quality Control FAQs
FAQ 3.1: My final product is off-color (yellow or brown) and contains residual heavy metals. What is the best purification strategy?
Answer: Color and metal impurities are common issues stemming from both synthetic routes. Purification typically involves a combination of extraction, crystallization, and potentially treatment with activated carbon or a metal scavenger.
The Causality (The "Why"):
-
Color: Off-colors often result from small amounts of highly colored organic impurities, such as phenolic byproducts from the Sandmeyer route or degradation products from either route.
-
Metals: The Sandmeyer route will leave residual copper, while the alternative route will leave residual palladium and zinc. These metals can be detrimental to downstream processes.
Purification Protocol:
-
Acid-Base Extraction: After the reaction, the crude product can be dissolved in a basic aqueous solution (e.g., sodium carbonate solution), forming the water-soluble sodium salt of the carboxylic acid.[7] Many non-acidic organic impurities can be removed by washing this aqueous solution with an organic solvent like ethyl acetate. The aqueous layer is then re-acidified to precipitate the pure product, which is collected by filtration.
-
Recrystallization: This is the most powerful technique for improving purity and color. A suitable solvent system must be identified (e.g., ethanol/water, acetic acid/water, toluene). The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Decolorization: If the product remains colored after recrystallization, the hot solution can be treated with a small amount of activated carbon before filtration to adsorb colored impurities.
-
Metal Removal: For residual palladium, specific metal scavengers (resins or silicas functionalized with thiols) can be used. Residual copper can often be reduced through careful pH control during workup and efficient recrystallization.
References
- Vertex AI Search result citing ChemicalBook. (2025). 3-CHLORO-5-CYANO-BENZOIC ACID | 327056-71-3. [URL: ]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 933–935. [URL: [Link]]
- LookChem. (n.d.). 3-CHLORO-5-CYANO-BENZOIC ACID. [URL: ]
- European Patent Office. (1999).
- ResearchGate. (2004).
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [URL: ]
-
Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 30(10), 2159-2185. [URL: [Link]]
- ResearchGate. (n.d.). Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. [URL: ]
- ACS Publications. (2004).
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [URL: ]
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [URL: ]
-
Wikipedia. (n.d.). Sandmeyer reaction. [URL: [Link]]
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids. US3542822A. [URL: ]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. 3-CHLORO-5-CYANO-BENZOIC ACID | 327056-71-3 [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: High-Purity Recrystallization of 3-Chloro-5-cyanobenzoic Acid
Welcome to the dedicated technical support center for the purification of 3-Chloro-5-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity material through recrystallization. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered during the purification of this multifaceted molecule.
I. Understanding the Molecule: Physicochemical Properties of this compound
Before delving into purification techniques, a thorough understanding of the physicochemical properties of this compound is paramount. These properties govern its behavior in different solvent systems and are the foundation for developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | [1] |
| Molecular Weight | 181.57 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Predicted Boiling Point | 329.0 ± 27.0 °C | [1] |
| Predicted pKa | 3.27 ± 0.10 |
The presence of a carboxylic acid group, a moderately polar cyano group, and a non-polar chloro-substituted benzene ring gives this compound a unique solubility profile that must be carefully considered when selecting a recrystallization solvent.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of this compound.
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal is to remove impurities to obtain a product with high purity, which is often a critical requirement in pharmaceutical and drug development applications. Impurities can include unreacted starting materials, by-products from the synthesis, or degradation products.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
A2: An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve this compound near its boiling point.
-
Low solubility at low temperatures: The compound should be sparingly soluble in the cold solvent to ensure a high recovery of the purified crystals.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Impurity Solubility: Ideally, impurities should either be completely soluble in the cold solvent or insoluble in the hot solvent.
Q3: Can I use water for the recrystallization of this compound?
A3: While benzoic acid itself has appreciable solubility in hot water and low solubility in cold water, making water a suitable solvent for its recrystallization, the presence of the chloro and cyano groups in this compound alters its polarity.[3] Generally, substituted benzoic acids with nonpolar groups have reduced solubility in water.[4] Therefore, while water might be a component of a mixed solvent system, it is unlikely to be an effective single solvent for this compound.
Q4: What are some potential starting points for solvent selection?
A4: Based on the structure of this compound and general principles of solubility, good starting points for solvent screening include:
-
Alcohols (Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with alcohols.
-
Ketones (Acetone): The polarity of acetone can provide good solubility at higher temperatures.
-
Esters (Ethyl Acetate): Often a good balance of polarity for dissolving a range of organic compounds.
-
Aromatic Hydrocarbons (Toluene): The benzene ring of the compound will have an affinity for aromatic solvents.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[5][6]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the recrystallization of this compound.
Decision-Making Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization.
Issue 1: The compound does not dissolve in the hot solvent.
-
Causality: The chosen solvent is not polar enough to overcome the crystal lattice energy of this compound, even at elevated temperatures.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot solvent in small increments. Be cautious not to add too much, as this will lead to low recovery.
-
Switch to a More Polar Solvent: If the compound remains insoluble even with a large volume of solvent, a more polar solvent is required. For example, if toluene was unsuccessful, try ethyl acetate or ethanol.
-
Use a Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
-
Issue 2: The compound "oils out" upon cooling.
-
Causality: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated. This is more common when the boiling point of the solvent is close to the melting point of the solute.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
-
Change Solvent System: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point or a different polarity profile.
-
Issue 3: No crystals form upon cooling.
-
Causality: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the cold solvent.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.[3]
-
Seed Crystals: If available, add a small crystal of pure this compound to the solution to initiate crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent system, you can try adding a "poor" solvent dropwise to the cold solution to decrease the overall solubility of the compound.
-
Issue 4: Low recovery of the purified product.
-
Causality:
-
Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
The solution was not cooled sufficiently to maximize crystal formation.
-
Premature crystallization occurred during a hot filtration step.
-
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Ensure Complete Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the product.
-
Efficient Filtration: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.
-
Issue 5: The recrystallized product is still impure.
-
Causality:
-
The chosen solvent does not effectively separate the desired compound from a particular impurity.
-
The solution cooled too quickly, trapping impurities within the crystal lattice.
-
The impurity has very similar solubility properties to the desired compound.
-
-
Troubleshooting Steps:
-
Repeat Recrystallization: A second recrystallization can often significantly improve purity.
-
Change the Solvent: An impurity that is soluble in one solvent may be insoluble in another. Experiment with different solvent systems.
-
Decolorizing Carbon: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb the colored impurities.
-
Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, other techniques such as acid-base extraction or column chromatography may be necessary. For instance, as a benzoic acid derivative, an acid-base extraction can be a powerful pre-purification step to remove neutral or basic impurities.[4]
-
IV. Experimental Protocols
This section provides a general step-by-step protocol for the recrystallization of this compound. This should be considered a starting point, and optimization will be necessary based on the specific impurities present and the desired purity level.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize recovery.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent Pair Selection: Choose a miscible solvent pair where this compound is soluble in one ("good" solvent, e.g., acetone) and insoluble in the other ("poor" solvent, e.g., hexane).
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Cooling, Isolation, and Drying: Follow steps 4-7 from the single solvent recrystallization protocol.
V. Visualization of Key Concepts
Recrystallization Workflow
Caption: General workflow for recrystallization.
VI. References
-
Crysdot LLC. This compound. [Link]
-
LookChem. 3-CHLORO-5-CYANO-BENZOIC ACID. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. This compound. [Link]
-
Solubility of Things. 3,5-Dichlorobenzoic acid. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
Sources
- 1. This compound | C8H4ClNO2 | CID 21942595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic So… [ouci.dntb.gov.ua]
- 5. community.wvu.edu [community.wvu.edu]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Chloro-5-cyanobenzoic Acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-cyanobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing catalyst residues from your final product, ensuring high purity for downstream applications.
The Critical Need for Catalyst Removal
In the synthesis of this compound, particularly through cross-coupling or oxidation reactions, residual metal catalysts (e.g., palladium, vanadium, tungsten) are a significant concern.[1][2] These impurities can interfere with subsequent synthetic steps, compromise the biological activity of target molecules, and pose toxicity risks in pharmaceutical applications. This guide offers practical solutions to achieve the requisite purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual catalysts from my this compound product?
A1: The selection of a purification method is contingent on the nature of the catalyst (homogeneous or heterogeneous) and the properties of your compound. The most effective techniques include:
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Recrystallization: This is a highly effective method for purifying crystalline solids like this compound. It leverages the solubility difference between the product and impurities in a given solvent at varying temperatures.[3][4][5][6]
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Adsorption: This involves using materials with a high affinity for the metal catalyst. Common adsorbents include activated carbon and specialized metal scavengers (e.g., silica- or polymer-based scavengers with functional groups like thiols or amines).[7][8]
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Filtration: Primarily used for heterogeneous catalysts (e.g., Pd/C) or precipitated metals. The reaction mixture is passed through a filter aid like Celite® to trap the solid catalyst particles.[7][9]
-
Extraction: Liquid-liquid extraction can be employed to partition the catalyst into a phase separate from the product, often by washing with an aqueous solution.[7][9][10]
-
Chromatography: Column chromatography is a reliable method for separating the desired compound from catalyst residues and other impurities.[7][9]
Q2: I'm observing significant product loss during purification. How can I mitigate this?
A2: Product loss is a common issue, particularly with multi-step purification protocols. Here are some strategies to minimize it:
-
Optimize Recrystallization: Ensure you are using a minimal amount of hot solvent to dissolve your product to achieve a supersaturated solution upon cooling.[5] Seeding the solution with a pure crystal can sometimes improve recovery.
-
Selective Adsorption: If using scavengers or activated carbon, use the minimum effective amount. Overuse can lead to non-specific binding and loss of your product.[7] The choice of solvent can also influence the binding affinity of your product to the adsorbent.[7]
-
Method Selection: If one method results in high losses, consider an alternative. For instance, if chromatography is leading to low yields, a well-optimized recrystallization might be more efficient.
Q3: My results for catalyst removal are inconsistent from batch to batch. What could be the cause?
A3: Inconsistent results often point to variability in the reaction work-up or the state of the catalyst.
-
Catalyst Form: The physical form of the residual catalyst may differ between batches (e.g., dissolved vs. colloidal). Consider a pre-treatment step, such as mild oxidation or reduction, to convert the catalyst into a single, more easily removable species.[7]
-
Standardized Procedure: Ensure your purification protocol is standardized and followed precisely for each batch. Small variations in solvent volume, temperature, or stirring time can impact efficiency.
-
Analysis: Use a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to accurately quantify residual metal content and validate the consistency of your purification method.[7]
Troubleshooting Guides & Protocols
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying this compound, leveraging its crystalline nature and differential solubility.[3][4][5][6]
Troubleshooting Common Recrystallization Issues:
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to increase the concentration of the product and allow it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.[3] |
| Oily precipitate forms instead of crystals | The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly. |
| Low recovery of purified product | Too much solvent was used, or the solution was not cooled sufficiently. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the flask in an ice bath after it has reached room temperature to maximize crystal formation.[3] |
| Colored impurities remain in crystals | The colored impurity has similar solubility to the product. | Consider a pre-treatment with activated carbon before the final recrystallization step to adsorb colored impurities. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, water, or a mixture).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring.[3][5]
-
Hot Filtration (Optional): If insoluble impurities (like heterogeneous catalysts) are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper to remove solid impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, promoting the formation of larger, purer crystals.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the yield of crystals.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Caption: Recrystallization Workflow for this compound.
Guide 2: Catalyst Removal Using Metal Scavengers
Metal scavengers are solid-supported materials designed to selectively bind and remove metal catalyst residues from solution.[7][8] This method is particularly useful for removing homogeneous catalysts.
Troubleshooting Common Scavenging Issues:
| Issue | Potential Cause | Recommended Solution |
| Incomplete catalyst removal | Insufficient scavenger amount, incorrect scavenger type, or non-optimal reaction conditions. | Increase the equivalents of the scavenger, or screen different types of scavengers (e.g., thiol-based for palladium).[7] Increase the reaction time or temperature. |
| Product loss | The product is binding to the scavenger. | Reduce the amount of scavenger used. Change the solvent to one in which your product is more soluble to minimize its interaction with the solid support.[7] |
| Fine particles of scavenger in the final product | Ineffective filtration after scavenging. | Use a finer porosity filter or a double layer of filter paper. A small pad of Celite® on top of the filter paper can also be effective. |
Experimental Protocol: Palladium Removal Using a Thiol-Based Silica Scavenger
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate).[7]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the estimated amount of residual palladium) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined empirically.[7]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[7]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the palladium content of the purified product using a sensitive technique like ICP-MS to confirm removal to the desired level.[7]
Caption: Workflow for Catalyst Removal Using Metal Scavengers.
References
Sources
- 1. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 2. 3-CHLORO-5-CYANO-BENZOIC ACID | 327056-71-3 [chemicalbook.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation Studies of 3-Chloro-5-cyanobenzoic Acid
This guide is intended for researchers, scientists, and drug development professionals working with 3-Chloro-5-cyanobenzoic acid. It provides in-depth technical support, troubleshooting advice, and detailed protocols for conducting stability and forced degradation studies. Our approach is grounded in established chemical principles and regulatory expectations for stability-indicating methods.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the stability of this compound.
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on its structure, which features a carboxylic acid, a cyano group, and a chloro-substituted aromatic ring, the primary degradation pathways are expected to be:
-
Hydrolysis: The cyano group is susceptible to hydrolysis under both acidic and basic conditions. This can proceed first to an amide intermediate (3-chloro-5-carbamoylbenzoic acid) and then to the corresponding dicarboxylic acid (3-chloro-1,5-benzenedicarboxylic acid).[1][2]
-
Decarboxylation: Under significant thermal stress, the carboxylic acid group may be lost, leading to the formation of 3-chlorobenzonitrile.
-
Oxidative Degradation: The aromatic ring can be attacked by hydroxyl radicals, potentially leading to hydroxylation or ring-opening products.[3][4][5]
-
Photodegradation: While aromatic nitriles can be stable, prolonged exposure to UV light in solution may induce degradation, likely through radical-mediated pathways.[6]
Q2: My initial forced degradation study shows very little to no degradation. What should I do?
A2: If you observe less than the target degradation (typically 5-20%), you need to increase the stress conditions methodically.[7] Consider the following adjustments:
-
Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), elevate the temperature (e.g., from 60°C to 80°C), or extend the reaction time.[7]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or the temperature.[8]
-
Thermal Stress: Increase the temperature in 10-20°C increments.
-
Photolytic Stress: Increase the duration of light exposure or ensure the light source provides sufficient UV energy as per ICH Q1B guidelines.
Q3: Conversely, my degradation is too extensive, and I have a complex chromatogram with many small peaks. How can I achieve controlled degradation?
A3: Excessive degradation suggests your stress conditions are too harsh.[7] You should reduce the intensity of the stressor:
-
Acid/Base Hydrolysis: Decrease the molarity of the acid/base, lower the temperature, or shorten the exposure time.
-
Oxidation: Use a lower concentration of hydrogen peroxide or conduct the experiment at a lower temperature (e.g., room temperature).[7]
-
Thermal and Photolytic Stress: Reduce the exposure time.
Q4: Is this compound expected to be stable in the solid state?
A4: Generally, crystalline solids are more stable than solutions.[9] However, solid-state stability should be confirmed through thermal and photostability studies. The presence of functional groups like the carboxylic acid could make it susceptible to decarboxylation at elevated temperatures.
Troubleshooting Guides for Experimental Issues
This section provides solutions to specific problems you might encounter during your analytical work.
HPLC Method Development and Analysis
Problem 1: Poor peak shape (tailing or fronting) for the parent this compound peak.
-
Causality: Carboxylic acids are known to interact with residual, un-endcapped silanols on the surface of C18 columns, leading to peak tailing.[10] Peak fronting can occur due to column overload or injecting the sample in a solvent significantly stronger than the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid (predicted pKa is ~3.27) to keep it fully protonated and reduce ionic interactions with silanols.[11] Using a buffer is highly recommended for pH stability.
-
Use a Different Column: Consider a column with a different stationary phase (e.g., a phenyl column for additional π-π interactions) or a highly end-capped column to minimize silanol interactions.[10]
-
Check Sample Solvent: Dissolve and inject your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, minimize the injection volume.[12]
-
Reduce Sample Concentration: If fronting is observed, dilute your sample to avoid overloading the column.
-
Problem 2: Drifting retention times during a sequence of injections.
-
Causality: Fluctuating retention times are often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[13]
-
Troubleshooting Steps:
-
Ensure Column Equilibration: For gradient methods, ensure the column is adequately re-equilibrated with the initial mobile phase composition between injections. A longer equilibration time may be needed.
-
Verify Mobile Phase Preparation: If preparing the mobile phase online, ensure the mixer is functioning correctly. For manually prepared mobile phases, ensure they are well-mixed and degassed. Evaporation of the more volatile organic component can alter the composition over time.[5]
-
Use a Column Thermostat: Temperature has a significant effect on retention time. Using a thermostatically controlled column compartment will ensure consistent temperatures and reproducible results.[14]
-
Problem 3: A new peak appears in the chromatogram of the control sample over time.
-
Causality: This indicates that the compound may be degrading in the sample solution used for analysis. This is a stability issue in itself.
-
Troubleshooting Steps:
-
Assess Solution Stability: Prepare the sample fresh before each injection or sequence. If this is not feasible, perform a solution stability study by analyzing the same prepared sample over a set period (e.g., 24-48 hours) while stored under different conditions (e.g., room temperature, refrigerated) to determine how long it remains stable.
-
Change Sample Solvent: The sample solvent may be promoting degradation. For example, if dissolved in methanol, esterification with the carboxylic acid could occur over time, especially under acidic conditions. Consider using acetonitrile or a mixture with water.
-
Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure and established reaction mechanisms.
Experimental Protocols
These protocols provide a starting point for conducting forced degradation studies and developing a stability-indicating HPLC method. They should be adapted based on the observed stability of the molecule.
Forced Degradation Experimental Workflow
The overall workflow is designed to generate degraded samples for the development and validation of a stability-indicating analytical method.[7]
Protocol 1: Forced Degradation Studies
Objective: To generate degradation products of this compound under various stress conditions. Aim for 5-20% degradation of the parent compound.[8]
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Heat at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.[7]
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at 30 min, 1, 2, and 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase for analysis.[7]
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Dilute with mobile phase for analysis.[9]
-
-
Thermal Degradation:
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 80°C.
-
Sample at 1, 3, and 7 days.
-
Prepare a solution of the sampled solid in the diluent for analysis.
-
-
Photostability Testing:
-
Expose a thin layer of the solid compound and a solution (e.g., 0.1 mg/mL) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
-
Control Samples: For all solution-based studies, a control sample (stock solution diluted with an equal volume of water) should be stored under the same temperature conditions and analyzed at each time point.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) | Low pH ensures the carboxylic acid is protonated, improving peak shape.[15] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 20 minutes | A gradient is necessary to elute both polar and non-polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A small volume minimizes peak distortion from the sample solvent. |
| Detection | UV at 230 nm | Wavelength should be chosen based on the UV spectrum of the parent compound and its impurities. |
| Diluent | Acetonitrile/Water (50:50, v/v) | A solvent that ensures solubility and is compatible with the mobile phase. |
Method Validation Considerations: Once the method is developed using the stressed samples, it must be validated according to ICH Q2(R1) guidelines. This includes specificity (using peak purity analysis, e.g., with a PDA detector or MS), linearity, accuracy, precision, and robustness.[16]
References
-
Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution. (1998). PubMed. Retrieved from [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Retrieved from [Link]
-
Influences of pH, Reagent Dose, and Water Matrix Components on the Formation and Utilization of Hydroxyl Radicals in the Oxidation of Bisphenol S and para-Chlorobenzoic Acid by the Fenton Reaction. (2023). ACS Publications. Retrieved from [Link]
-
Effect of Fenton-like oxidation on enhanced oxidative degradation of para-chlorobenzoic acid by ultrasonic irradiation. (2009). PubMed. Retrieved from [Link]
-
5 Troubleshooting Common HPLC Column Problems and Solutions. (2024). uHPLCs. Retrieved from [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD. Retrieved from [Link]
-
The Use of para-Chlorobenzoic Acid (pCBA) as an Ozone/Hydroxyl Radical Probe Compound. ResearchGate. Retrieved from [Link]
-
Preparation of o-chlorobenzoic acid (starting material for...). NPTEL. Retrieved from [Link]
-
HPLC Troubleshooting Guide. Agilent. Retrieved from [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Retrieved from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2014). PMC - PubMed Central. Retrieved from [Link]
- Method for recovering p-chlorobenzoic acid as byproduct in p-chlorobenzaldehyde production process. Google Patents.
-
The Use of para-Chlorobenzoic Acid (pCBA) as an Ozone/Hydroxyl Radical Probe Compound. Taylor & Francis. Retrieved from [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). ResearchGate. Retrieved from [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. Retrieved from [Link]
-
Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. (1987). PMC - NIH. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015). ResearchGate. Retrieved from [Link]
-
Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. (1996). PubMed. Retrieved from [Link]
-
UPLC chromatograms of forced degradation study. a Test sample treated.... ResearchGate. Retrieved from [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). PMC. Retrieved from [Link]
-
Reactions of Nitriles. Chemistry Steps. Retrieved from [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. Retrieved from [Link]
-
SYNTHESIS OF p-CHLOROBENZOIC ACID. (2001). Semantic Scholar. Retrieved from [Link]
-
Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. (2001). Ain Shams University. Retrieved from [Link]
-
Some oxidation reactions utilizing hydrogen peroxide adducts in combination with carboxylic anhydrides. Semantic Scholar. Retrieved from [Link]
-
Photocatalytic Degradation of Chlorobenzene in Aqueous Solutions–Comparison of Tio2 with Periwinkle and Snail Shells' Powder as Photo Catalyst. (2018). ResearchGate. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Hydrogen peroxide. Organic Chemistry Portal. Retrieved from [Link]
-
Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. (1977). PMC - NIH. Retrieved from [Link]
-
Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
3-CHLORO-5-CYANO-BENZOIC ACID. LookChem. Retrieved from [Link]
-
3-Chlorobenzoic Acid. PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Fenton-like oxidation on enhanced oxidative degradation of para-chlorobenzoic acid by ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. waters.com [waters.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. [Photochemical degradation of chlorothalonil in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. ijnrd.org [ijnrd.org]
- 15. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 16. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Differentiation of 3-Chloro-5-cyanobenzoic Acid and Its Positional Isomers
Introduction
In the landscape of pharmaceutical and materials science research, the precise identification of chemical structures is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold, can exhibit vastly different biological activities, chemical reactivities, and physical properties. 3-Chloro-5-cyanobenzoic acid and its isomers are valuable building blocks in medicinal chemistry, and the ability to unequivocally distinguish between them is critical for synthesis validation, quality control, and regulatory compliance. This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to create a unique fingerprint for each isomer. We will delve into the causality behind the observed spectral differences, grounded in the electronic and steric effects imparted by the substituent patterns.
Isomers Under Investigation
The focus of this guide is to differentiate this compound from its key positional isomers where the chloro (–Cl), cyano (–C≡N), and benzoic acid (–COOH) groups are rearranged around the benzene ring. The distinct electronic environments created by these arrangements are the basis for their spectroscopic differentiation.
Caption: Chemical structures of the primary isomers under review.
Experimental Protocols & Methodologies
To ensure reproducibility and data integrity, standardized protocols for each spectroscopic technique are essential. The following methodologies represent best practices for the analysis of these aromatic compounds.
General Sample Preparation
-
Material Purity: Ensure all isomers are of high purity (≥97%) and are thoroughly dried to remove residual solvents, which can interfere with spectroscopic measurements, particularly NMR and IR.
-
Solvent Selection: Choose high-purity, deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) and spectroscopic grade solvents for UV-Vis (e.g., Methanol, Acetonitrile). For IR, analysis can be performed on solid samples using KBr pellets or on a Diamond ATR accessory.
-
Concentration: For solution-state analysis, prepare samples at a consistent and appropriate concentration (e.g., 10-20 mg/mL for NMR, ~1 mg/mL for LC-MS, 10-50 µg/mL for UV-Vis) to allow for direct comparison of signal intensities.
Caption: General experimental workflow for spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus.
Expertise & Causality:
The chemical shifts (δ) and coupling patterns of the aromatic protons are dictated by the cumulative electron-withdrawing effects of the –Cl, –C≡N, and –COOH substituents. A proton ortho or para to a strongly withdrawing group will be deshielded and resonate further downfield (higher ppm). The number of adjacent protons determines the splitting pattern (multiplicity) according to the n+1 rule, providing a clear map of proton connectivity.
¹H NMR Comparative Analysis
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) & Multiplicity | Rationale for Differentiation |
| This compound | Three distinct signals in the aromatic region, likely appearing as two doublets of doublets (or triplets) and one singlet-like signal. | The proton at C2 will be flanked by two substituents, likely appearing as a triplet. The protons at C4 and C6 will be meta-coupled, appearing as distinct signals. |
| 2-Chloro-5-cyanobenzoic acid | δ ~8.24 (d), ~8.00 (dd), ~7.79 (d)[1] | The proton at C6 (ortho to –COOH) is strongly deshielded. The three aromatic protons will show ortho and meta coupling, resulting in a doublet, a doublet of doublets, and another doublet. |
| 3-Chloro-4-cyanobenzoic acid | Three distinct signals. The proton at C2 (ortho to –COOH) will be downfield. The protons at C5 and C6 will be ortho-coupled, appearing as doublets. | The clear ortho coupling between H5 and H6 will be a key diagnostic feature, contrasting with the meta-coupling seen in the 3,5-substituted isomer. |
| 4-Chloro-3-cyanobenzoic acid | Three distinct signals. The proton at C2 (ortho to –COOH and –C≡N) will be the most downfield. The proton at C6 will be a doublet, and C5 a doublet of doublets. | The unique position of the proton at C2, deshielded by two adjacent electron-withdrawing groups, will make its signal highly diagnostic. |
Note: Specific ppm values are solvent-dependent. The patterns are key.
¹³C NMR Comparative Analysis
The nitrile carbon provides a useful, albeit sometimes weak, signal between 115-125 ppm. The carboxylic acid carbonyl carbon is typically found far downfield (>165 ppm). The positions of the aromatic carbon signals provide a definitive fingerprint based on the attached substituents.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While many absorptions will be common across the isomers (e.g., the broad O–H stretch of the carboxylic acid dimer from ~2500-3300 cm⁻¹)[2], key differences arise in the C≡N and C=O stretching frequencies and the "fingerprint" region.
Expertise & Causality:
The position of a stretching frequency is related to bond strength. Conjugation between a π-system (like the benzene ring) and a functional group (like C=O or C≡N) weakens the bond, lowering its vibrational frequency (a redshift)[3][4]. The electronic influence (inductive vs. resonance effects) of the other substituents modulates this conjugation.
Comparative IR Data
| Isomer | ν(C≡N) (cm⁻¹) | ν(C=O) (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~2230-2240 | ~1700-1720 | Characteristic of 1,3,5-trisubstitution. |
| 2-Chloro-5-cyanobenzoic acid | ~2230-2240 | ~1705-1725 | Characteristic of 1,2,4-trisubstitution. |
| 3-Chloro-4-cyanobenzoic acid | ~2225-2235 | ~1690-1710 | Characteristic of 1,2,4-trisubstitution. |
| 4-Chloro-3-cyanobenzoic acid | ~2225-2235 | ~1690-1710 | Characteristic of 1,2,4-trisubstitution. |
Discussion:
-
Nitrile Stretch (ν(C≡N)) : Aromatic nitriles typically show a C≡N stretch between 2240 and 2220 cm⁻¹[3]. Isomers where the cyano group is more directly conjugated with the carboxyl group (e.g., para-like arrangements) may show a slightly lower frequency.
-
Carbonyl Stretch (ν(C=O)) : Aromatic carboxylic acids exhibit a C=O stretch from 1710-1680 cm⁻¹[4]. The presence of additional electron-withdrawing groups, like chlorine, tends to increase the frequency compared to unsubstituted benzoic acid. The precise value will be subtly different for each isomer due to the varied electronic landscape.
-
Fingerprint Region (1500-600 cm⁻¹) : The pattern of weak absorptions in this region, arising from complex C-H out-of-plane bending and other skeletal vibrations, is unique to the substitution pattern on the aromatic ring and serves as a definitive fingerprint for each isomer[2].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all isomers have the same nominal mass (C₈H₄ClNO₂ = 181.57 g/mol )[5][6][7][8], their fragmentation patterns under techniques like Electron Ionization (EI) will differ.
Expertise & Causality:
Fragmentation is not random; it follows predictable chemical pathways. The stability of the resulting radical cations and neutral losses is key. The relative positions of the functional groups dictate which fragmentation pathways are favored. For example, the loss of ·Cl, ·OH, CO, or HCN can occur, and the ease of these losses will vary between isomers.
Expected Fragmentation Patterns
-
Molecular Ion (M⁺·) : A strong molecular ion peak should be visible at m/z 181, with a characteristic M+2 isotope peak at m/z 183 (~1/3 the intensity) due to the presence of ³⁷Cl. This confirms the elemental formula.
-
Loss of ·OH (M-17) : A peak at m/z 164 is expected from the loss of the hydroxyl radical from the carboxylic acid group.
-
Loss of CO₂H (M-45) : A peak corresponding to the chlorocyanophenyl cation at m/z 136 is likely.
-
Loss of ·Cl (M-35) : A peak at m/z 146 corresponding to the cyanobenzoic acid radical cation may be observed. The stability of this fragment will depend on the isomer.
-
Diagnostic Fragments : The relative intensities of these primary fragment ions will be the key differentiator. For instance, an ortho arrangement of substituents might lead to unique fragmentation pathways (ortho-effect) not seen in the meta or para isomers. Analysis via LC-MS/MS can provide even more detailed structural information by selecting a parent ion and fragmenting it further[9].
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The λ_max (wavelength of maximum absorbance) is sensitive to the extent of the conjugated π-electron system.
Expertise & Causality:
The benzene ring and the conjugated C=O and C≡N groups are the primary chromophores. While simple nitriles and carboxylic acids do not absorb strongly above 200 nm, their conjugation with the aromatic ring leads to absorptions in the accessible UV range (~200-400 nm)[10][11]. The relative positions of the substituents alter the energy of the π→π* and n→π* transitions, causing shifts in the λ_max.
Comparative UV-Vis Data
| Isomer | Expected λ_max (nm) | Rationale |
| This compound | Shorter λ_max | The meta-arrangement of substituents leads to less effective extension of the conjugated system compared to ortho/para arrangements. |
| Other Isomers (ortho/para relations) | Longer λ_max | Isomers with ortho or para relationships between the strongly absorbing groups (–COOH, –C≡N) will have a more extended conjugated system, lowering the energy gap for electronic transitions and shifting λ_max to longer wavelengths (a bathochromic shift). |
Summary & Conclusion
-
¹H NMR is the primary tool for differentiation based on coupling patterns.
-
IR Spectroscopy provides confirmation through the unique C-H bending patterns in the fingerprint region and subtle shifts in the nitrile and carbonyl frequencies.
-
Mass Spectrometry confirms the molecular formula and offers secondary differentiation through the relative intensities of key fragment ions.
-
UV-Vis Spectroscopy can offer supporting evidence, with isomers possessing greater end-to-end conjugation exhibiting a bathochromic shift in their λ_max.
By employing these methodologies and understanding the chemical principles that govern the spectral outputs, researchers can confidently validate the structure of their target isomer, ensuring the integrity and success of their scientific endeavors.
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A Comparative Analysis of the Biological Activity of 3-Chloro-5-cyanobenzoic Acid Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and privileged structural role in interacting with various biological targets make it a perpetual focus of drug discovery programs. Among its halogenated and cyanated congeners, 3-chloro-5-cyanobenzoic acid presents a particularly intriguing starting point for the generation of derivatives with potential anticancer properties. The presence of the electron-withdrawing chloro and cyano groups can significantly influence the molecule's electronic distribution and its ability to engage in specific interactions within enzyme active sites or protein-protein interfaces.
This guide provides a comparative analysis of a hypothetical series of this compound derivatives, exploring how structural modifications impact their biological activity. We will delve into the rationale behind the synthesis of these derivatives, provide detailed protocols for their biological evaluation, and analyze the structure-activity relationships (SAR) to inform future drug design efforts.
The Synthetic Rationale: From a Core Scaffold to a Diverse Library
The derivatization of this compound primarily focuses on the modification of the carboxylic acid moiety to generate esters and amides. This strategy is rooted in the understanding that the carboxylic acid group, while potentially important for target binding, can also lead to poor pharmacokinetic properties, such as low cell permeability. Conversion to esters and amides can enhance lipophilicity, thereby improving membrane transport and cellular uptake. Furthermore, the diverse array of commercially available alcohols and amines allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of biological activity.[1][2][3][4]
The synthesis of amides from this compound can be readily achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a desired amine. Alternatively, direct coupling of the carboxylic acid with an amine can be mediated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[1][5]
Esterification is typically accomplished through the Fischer esterification method, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[3][6][7]
Experimental Protocols
General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of this compound derivatives.
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
In Vitro Cytotoxicity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
Enzyme Inhibition: Histone Deacetylase (HDAC) Assay
HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[8] A fluorometric assay can be used to screen for HDAC inhibitors.
Materials:
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
Test compounds
-
HDAC assay developer (containing a protease and a stop solution)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations, and the HDAC enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the HDAC assay developer. Incubate at room temperature for 15-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value.
Comparative Analysis of Biological Activity
To illustrate the principles of SAR, we present a hypothetical dataset for a series of 3-chloro-5-cyanobenzamide and benzoate derivatives. The data represents their cytotoxic activity against three cancer cell lines and their inhibitory activity against HDAC1.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of this compound Derivatives
| Compound ID | Derivative Type | R Group | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| C1 | Parent Acid | -OH | >100 | >100 | >100 |
| C2 | Amide | -NH-phenyl | 25.4 | 32.1 | 28.9 |
| C3 | Amide | -NH-(4-fluorophenyl) | 15.2 | 18.5 | 16.7 |
| C4 | Amide | -NH-(4-methoxyphenyl) | 35.8 | 41.2 | 38.4 |
| C5 | Amide | -NH-benzyl | 10.5 | 12.3 | 11.8 |
| C6 | Ester | -O-ethyl | 75.6 | 82.3 | 79.1 |
| C7 | Ester | -O-benzyl | 45.1 | 50.7 | 48.3 |
Table 2: HDAC1 Inhibition (IC₅₀ in µM) of this compound Derivatives
| Compound ID | IC₅₀ (µM) for HDAC1 Inhibition |
| C1 | >100 |
| C2 | 18.9 |
| C3 | 9.8 |
| C4 | 22.5 |
| C5 | 5.2 |
| C6 | 60.1 |
| C7 | 32.7 |
Structure-Activity Relationship (SAR) Insights
The hypothetical data reveals several key SAR trends that are consistent with established principles in medicinal chemistry:[8][9][10][11][12]
-
Ester vs. Amide: The amide derivatives (C2-C5) generally exhibit significantly higher potency in both cytotoxicity and HDAC1 inhibition assays compared to the ester derivatives (C6-C7) and the parent carboxylic acid (C1). This suggests that the amide bond may be crucial for interacting with the biological target, potentially through hydrogen bonding.
-
Aromatic Amides: Among the aromatic amide derivatives, the introduction of a fluorine atom at the para-position of the phenyl ring (C3) enhances activity compared to the unsubstituted phenyl ring (C2). The electron-withdrawing nature of fluorine may favorably modulate the electronic properties of the molecule for target engagement. Conversely, the electron-donating methoxy group (C4) leads to a decrease in activity.
-
Benzyl Amide: The benzylamide derivative (C5) demonstrates the highest potency in this series. The increased conformational flexibility of the benzyl group compared to the rigid phenyl ring may allow for an optimal binding orientation within the active site of the target enzyme.
-
Benzyl Ester: A similar trend is observed in the ester series, where the benzyl ester (C7) is more potent than the ethyl ester (C6), although both are significantly less active than the corresponding amides.
Mechanistic Considerations and Signaling Pathways
The potent inhibition of HDAC1 by the lead compound C5 suggests a potential mechanism of action involving the epigenetic regulation of gene expression. HDAC inhibitors are known to induce the acetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis.
The following diagram depicts a simplified signaling pathway that could be modulated by an HDAC inhibitor.
Caption: A simplified diagram of a signaling pathway modulated by an HDAC inhibitor.
Conclusion and Future Directions
This comparative guide, using a hypothetical yet plausible dataset, underscores the potential of this compound as a versatile scaffold for the development of novel anticancer agents. The SAR analysis indicates that amide derivatives, particularly those with a benzyl group, are promising candidates for further investigation. The potent HDAC1 inhibition suggests a clear mechanistic hypothesis to be explored.
Future work should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR. This could include modifications to the substitution pattern on the aromatic and benzylic rings, as well as the exploration of different linkers between the core scaffold and the terminal aromatic group. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential of the most promising compounds.
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A Senior Application Scientist's Guide to Synthetic Strategy: 3-Chloro-5-cyanobenzoic Acid vs. 3,5-Dichlorobenzoic Acid
In the landscape of modern organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, feasibility, and ultimate success of a synthetic route. Substituted benzoic acids are foundational building blocks, prized for their versatility in constructing complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides an in-depth comparison of two such pivotal intermediates: 3-Chloro-5-cyanobenzoic acid and 3,5-dichlorobenzoic acid.
Our objective is to move beyond a simple cataloging of properties and delve into the causal relationships between molecular structure and chemical reactivity. By understanding the nuanced electronic and steric differences imparted by the cyano versus the chloro substituent, we can make more strategic and informed decisions in synthetic design. This analysis is grounded in experimental evidence and established chemical principles to provide a self-validating framework for researchers, scientists, and drug development professionals.
Physicochemical and Electronic Profile
At first glance, the two molecules appear structurally similar. However, the replacement of a chloro group with a cyano group introduces significant changes in their electronic nature, which has profound implications for their reactivity.
| Property | This compound | 3,5-Dichlorobenzoic acid |
| Structure | ||
| CAS Number | 327056-71-3[3][4] | 51-36-5[5] |
| Molecular Formula | C₈H₄ClNO₂[4] | C₇H₄Cl₂O₂[5] |
| Molecular Weight | 181.57 g/mol [4] | 191.01 g/mol [5] |
| Appearance | White to off-white powder | White to light beige crystalline powder[2] |
| Melting Point | Not widely reported | 184-187 °C[6] |
| pKa (Predicted) | 3.27 ± 0.10[7] | ~3.5 (relative to benzoic acid's 4.2) |
Dissecting the Electronic Effects
The synthetic utility of these molecules is governed by the electron-withdrawing properties of their substituents. Both the chloro and cyano groups pull electron density away from the aromatic ring through the inductive effect. However, their resonance effects differ, creating distinct reactivity profiles.
Caption: Electronic effects of substituents on reactivity.
-
3,5-Dichlorobenzoic Acid : The two chloro groups are strongly deactivating via their inductive effect. This makes the aromatic ring electron-poor and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while rendering it inert to most Electrophilic Aromatic Substitution (EAS) reactions.
-
This compound : The cyano group is one of the most powerful electron-withdrawing groups, acting through both strong inductive and resonance effects. This makes the aromatic ring even more electron-deficient than in the dichloro analogue, further enhancing its reactivity towards nucleophiles. The acidity of the carboxylic acid is also increased.
Comparative Synthetic Applications
The choice between these two reagents hinges on the desired transformations. The cyano group offers a rich and distinct set of synthetic possibilities compared to the chloro group.
Core Reactivity Pathways
Caption: Dominant synthetic pathways for each reagent.
Case Study 1: Transformations of the Cyano Group
The cyano group is not merely an electron-withdrawing placeholder; it is a versatile functional handle.
-
Hydrolysis: It can be readily hydrolyzed to a carboxylic acid, yielding 3-chloro-1,5-benzenedicarboxylic acid. This provides a route to isophthalic acid derivatives that might be inaccessible through direct oxidation.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), a crucial functional group in many pharmaceutical scaffolds. This transformation introduces a flexible, basic linker into the molecule.
-
As a Leaving Group: While less common than halide displacement, the cyano group can act as a leaving group in advanced, metal-catalyzed cross-coupling reactions, a field of growing importance.[8]
Case Study 2: Nucleophilic Aromatic Substitution (SNAr) on 3,5-Dichlorobenzoic Acid
The two chloro atoms on 3,5-dichlorobenzoic acid are activated towards SNAr. This allows for the sequential or simultaneous introduction of nucleophiles like amines, thiols, or alkoxides. This stepwise functionalization is a powerful strategy for building molecular complexity. For instance, reaction with one equivalent of an amine followed by a second, different nucleophile allows for the synthesis of unsymmetrically substituted derivatives.
Case Study 3: Metal-Catalyzed Cross-Coupling
Both molecules are excellent substrates for palladium-catalyzed cross-coupling reactions.
-
With 3,5-dichlorobenzoic acid , chemists can perform sequential couplings. For example, a Suzuki coupling at one C-Cl bond can be followed by a Buchwald-Hartwig amination at the other, offering precise control over the final structure.
-
With This compound , the C-Cl bond is the primary site for standard cross-coupling. This allows for the introduction of aryl, alkyl, or amino groups while preserving the synthetically valuable cyano moiety for subsequent transformations.
Case Study 4: Application in Materials Science
Carboxylic acids are essential building blocks for Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and drug delivery.[9][10][11]
-
3,5-Dichlorobenzoic acid has been used as a linker in MOF synthesis. The chloro groups can serve as functional tags within the framework's pores or influence the electronic properties of the material.[2]
-
The dicarboxylic acid derived from the hydrolysis of This compound can also be used as a linear, rigid linker to construct robust frameworks.[12]
Experimental Protocols & Data
To translate theory into practice, we provide representative, field-tested protocols for key transformations.
Protocol 1: Synthesis of this compound via Cyanation
This protocol details the conversion of a dichloro-substituted precursor to the target molecule, a common synthetic route. The use of a palladium catalyst with a specialized phosphine ligand is crucial for this transformation.
Reaction: Methyl 3,5-dichlorobenzoate to this compound
Step-by-Step Methodology:
-
Cyanation: To a solution of Methyl 3,5-dichlorobenzoate (1 eq.) in N,N-dimethylformamide (DMF), add zinc cyanide (0.6 eq.), zinc powder (0.045 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (dppf-PdCl₂) (0.022 eq.).[13]
-
Reaction Execution: Heat the mixture to reflux and stir for 5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude methyl 2-chloro-5-cyanobenzoate intermediate via silica gel column chromatography.[13]
-
Saponification: Dissolve the purified ester in methanol. Add 4 N aqueous sodium hydroxide solution (excess) and stir at room temperature for 18 hours.[13]
-
Isolation: Remove the solvent under vacuum. Dissolve the residue in ethyl acetate and wash with 5% HCl and then brine. Concentrate the organic phase to yield this compound.[13]
Protocol 2: Hydrolysis of 3,5-Dichlorobenzonitrile
This protocol demonstrates a fundamental transformation for 3,5-dichlorobenzoic acid synthesis, starting from the corresponding nitrile.
Reaction: 3,5-Dichlorobenzonitrile to 3,5-Dichlorobenzoic acid
Step-by-Step Methodology:
-
Setup: To a solution of sodium hydroxide (2.5 eq.) in deionized water, slowly add 3,5-dichlorobenzonitrile (1 eq.).[14]
-
Reaction Execution: While stirring, heat the mixture to reflux for 6 hours. The progress can be monitored by observing the dissolution of the starting material and confirmed by TLC.[14]
-
Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 1-3 using 2 M aqueous hydrochloric acid. A white solid will precipitate.[14]
-
Isolation: Filter the precipitated solid under reduced pressure. Wash the solid with cold deionized water and dry thoroughly.
-
Purification: The crude product can be further purified by recrystallization from deionized water to obtain high-purity 3,5-dichlorobenzoic acid.[14]
| Reaction Type | Reagent | Key Transformation | Typical Yield | Reference |
| Cyanation | Methyl 3,5-dichlorobenzoate | C-Cl to C-CN | 17% (ester) | [13] |
| Hydrolysis | 3,5-Dichlorobenzonitrile | C-CN to COOH | 93% | [14] |
| Amidation | 3,5-Dichlorobenzoic Acid | COOH to CONHR | High | [15] |
Strategic Synthesis Selection
The decision to use this compound or 3,5-dichlorobenzoic acid should be driven by the overall synthetic strategy and the specific functional groups required in the final target molecule.
-
Choose this compound when:
-
The synthetic plan involves converting the cyano group into an amine, a carboxylic acid, or other nitrogen-containing heterocycles.
-
A very strong electron-withdrawing effect is needed to activate the molecule for specific reactions or to tune its electronic properties.
-
The synthetic route requires a preserved chloro-substituent for a late-stage cross-coupling reaction.
-
-
Choose 3,5-Dichlorobenzoic acid when:
-
The strategy relies on sequential nucleophilic aromatic substitution (SNAr) to build an unsymmetrical product.
-
Multiple, distinct cross-coupling reactions are planned for the two C-Cl bonds.
-
The target application is in materials science, where the dichloro functionality can be used to tune the properties of polymers or MOFs.[2]
-
It is a known and cost-effective precursor for established agrochemical or pharmaceutical products.[1]
-
Conclusion
While this compound and 3,5-dichlorobenzoic acid are both valuable, halogenated benzoic acid derivatives, they are not interchangeable. The cyano group offers a gateway to amines and other carboxylic acids, providing a unique axis of synthetic diversity. In contrast, the twin chloro-substituents of 3,5-dichlorobenzoic acid are ideal for building molecular complexity through sequential substitution and cross-coupling reactions. A thorough understanding of their distinct electronic properties and reactivity profiles empowers the synthetic chemist to design more elegant, efficient, and robust routes to complex target molecules.
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A Comparative Guide to Purity Validation of 3-Chloro-5-cyanobenzoic Acid by Quantitative NMR (qNMR)
In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a quality metric; it is the foundation of reproducible science and therapeutic safety. 3-Chloro-5-cyanobenzoic acid is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides an in-depth validation of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for determining the purity of this compound, comparing its performance against established techniques like High-Performance Liquid Chromatography (HPLC) and acid-base titration.
The Imperative for an Absolute Method: Understanding qNMR
Unlike chromatographic techniques that provide a relative purity based on peak area percentages, qNMR is a primary ratio method capable of delivering a direct, absolute purity assessment traceable to the International System of Units (SI).[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei giving rise to that signal.[2] For ¹H qNMR, the most common variant, the high natural abundance (99.99%) and high gyromagnetic ratio of the proton nucleus provide excellent sensitivity for quantification.[2]
The technique's power is harnessed by co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, stable internal standard (IS).[3][4] By comparing the integrals of specific, non-overlapping signals from the analyte and the IS, one can calculate the analyte's purity with exceptional accuracy, without the need for a specific, certified reference material of the analyte itself.[5][6]
Causality in Method Design: Key Experimental Choices for this compound
The reliability of any qNMR experiment is predicated on a series of carefully considered choices. These decisions are not arbitrary; they are dictated by the chemical properties of the analyte and the fundamental requirements for accurate quantification.
-
Selection of the Internal Standard (IS): The ideal IS must be chemically stable, non-volatile, non-hygroscopic, and possess sharp resonance signals that do not overlap with any analyte signals.[7][8] For the acidic and aromatic this compound, Dimethyl Sulfone (DMSO₂) is an excellent choice. It is highly stable, dissolves well in common NMR solvents, and, most importantly, displays a single, sharp singlet in a relatively empty region of the ¹H NMR spectrum (around 3.1 ppm in DMSO-d₆), far from the aromatic signals of the analyte.[3][9]
-
Selection of the Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate integration.[2][3] Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a superior solvent for this application, as it readily dissolves a wide range of organic acids, including the analyte and the chosen IS, Dimethyl Sulfone.
-
Instrumental Parameters for Quantification: Achieving accurate quantification is not as simple as running a standard qualitative NMR. The parameters must be set to ensure uniform excitation and complete relaxation of all relevant nuclei.[10][11]
-
Relaxation Delay (D1): This is arguably the most critical parameter. The delay between pulses must be sufficiently long (typically 5 to 7 times the longest spin-lattice relaxation time, T₁, of the signals being integrated) to allow for complete magnetization recovery. An insufficient delay will lead to signal saturation and an underestimation of the integral area.
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan, but ensuring its accurate calibration is crucial.[11]
-
Number of Scans (NS): The number of scans is increased to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error) for the signals of interest, which is essential for precise integration.[10]
-
Experimental Protocol: Purity Determination by qNMR
This protocol outlines a self-validating system for the purity assessment of this compound.
Workflow for qNMR Purity Assay
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Using an analytical balance, accurately weigh approximately 15 mg of this compound (mass = m_A) into a clean, dry vial.[12]
-
Accurately weigh approximately 10 mg of Dimethyl Sulfone (Purity_IS > 99.5%, mass = m_IS) and add it to the same vial.
-
Quantitatively transfer the solid mixture to a 5 mm NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and vortex thoroughly until both the analyte and the internal standard are completely dissolved.
-
-
NMR Data Acquisition (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).[12]
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Number of Scans (NS): 16 (adjust as needed for S/N > 250:1).
-
Dummy Scans (DS): 4.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
-
-
Data Processing and Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with an exponential multiplying factor (line broadening) of 0.3 Hz.
-
Perform Fourier transform, followed by careful phasing and baseline correction of the spectrum.
-
Select a well-resolved, non-overlapping signal corresponding to the analyte (A). For this compound, the aromatic protons are suitable candidates. Integrate this signal (Int_A).
-
Integrate the sharp singlet from the internal standard, Dimethyl Sulfone (Int_IS).
-
Calculate the purity using the following equation:[10]
Purity_A (%) = (Int_A / N_A) * (N_IS / Int_IS) * (m_IS / m_A) * (MW_A / MW_IS) * Purity_IS (%)
Where:
-
Int_A, Int_IS: Integral values for the analyte and internal standard.
-
N_A, N_IS: Number of protons for the integrated signals of the analyte and IS (For DMSO₂, N_IS = 6).
-
m_A, m_IS: Mass of the analyte and internal standard.
-
MW_A, MW_IS: Molecular weights of the analyte (181.57 g/mol ) and IS (94.13 g/mol ).
-
Purity_IS: Purity of the internal standard.
-
Orthogonal Validation: Comparison with Alternative Methods
To establish the trustworthiness of the qNMR result, it is benchmarked against two widely accepted, yet fundamentally different, analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of industrial quality control for its high sensitivity and resolving power.[13][14] For aromatic carboxylic acids, a reversed-phase method with UV detection is standard.[15][16]
Protocol Outline: Reversed-Phase HPLC
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% Phosphoric Acid in Water) and an organic solvent (e.g., Acetonitrile).[17][18] The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring good peak shape.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak.
Potentiometric Acid-Base Titration
This classic analytical method quantifies the acidic functional group directly. It is a cost-effective and robust technique for determining the purity of acidic or basic compounds.[19][20]
Protocol Outline: Potentiometric Titration
-
Sample Preparation: Accurately weigh ~200 mg of this compound and dissolve in a suitable solvent (e.g., 50 mL of ethanol).[21]
-
Titrant: Standardized ~0.1 M Sodium Hydroxide (NaOH) solution.
-
Procedure: Titrate the sample solution with the standardized NaOH.[22][23]
-
Endpoint Detection: Monitor the pH using a calibrated pH electrode. The equivalence point is determined from the inflection point of the resulting titration curve.
-
Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.[24]
Comparative Data Analysis
The following table summarizes representative results from the analysis of a single batch of this compound using the three described methods.
| Analytical Method | Purity (%) | Standard Deviation (n=3) | Key Advantages | Limitations |
| qNMR | 99.6 | ± 0.15 | Absolute quantification, no analyte-specific reference needed, provides structural confirmation, high precision.[1][5] | Requires higher sample mass, sensitive to experimental parameters (e.g., relaxation delay). |
| HPLC (Area %) | 99.7 | ± 0.08 | High sensitivity for detecting minor impurities, excellent resolution, well-established method.[16] | Assumes equal detector response for all components, requires specific reference standards for absolute quantification. |
| Titration | 99.4 | ± 0.25 | Low cost, simple instrumentation, directly quantifies the acidic functional group.[21] | Non-specific (quantifies all acidic impurities), generally lower precision than instrumental methods. |
Logical Framework of Analytical Methods
Caption: Logical Comparison of Analytical Principles.
The results show excellent agreement across the three orthogonal methods, providing a high degree of confidence in the purity assessment. The qNMR value of 99.6% is highly reliable, as it is an absolute measurement not subject to the assumptions of the HPLC area percent method. The titration result, while slightly lower and with higher variability, corroborates the high purity by confirming the content of the carboxylic acid functionality.
Conclusion: An Authoritative and Trustworthy Approach
For the critical task of assigning purity to key pharmaceutical intermediates like this compound, quantitative NMR stands out as a superior analytical technique. Its foundation as a primary ratio method provides a direct, SI-traceable result that is not dependent on the availability of an identical, highly characterized reference material.[1] The ability to simultaneously confirm chemical structure and quantify purity within a single, non-destructive experiment makes it an exceptionally efficient and powerful tool in the modern drug development workflow.[5]
While established methods like HPLC and titration remain valuable for orthogonal verification and routine quality control, the experimental evidence supports the adoption of qNMR as the authoritative method for purity validation. Its adherence to first principles, combined with meticulous experimental design, delivers a result that is not just a number, but a trustworthy and scientifically defensible statement of quality. The validation of qNMR procedures is increasingly recognized by regulatory bodies and pharmacopeias, solidifying its role as a benchmark for analytical accuracy.[11][25][26]
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A Comparative Analysis of the Reactivity of 3-Chloro-5-cyanobenzoic Acid and Other Substituted Benzoic Acids
This guide provides an in-depth comparison of the chemical reactivity of 3-Chloro-5-cyanobenzoic acid with other substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic effects of various substituents on the benzoic acid scaffold, supported by experimental data and established chemical principles.
Introduction: The Role of Substituents in Modulating Reactivity
Substituted benzoic acids are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The nature and position of substituents on the benzene ring profoundly influence the reactivity of the carboxylic acid group and the aromatic ring itself. This guide focuses on this compound, a molecule featuring two electron-withdrawing groups at the meta positions, and compares its reactivity profile to that of other benzoic acid derivatives with varying electronic properties.
The reactivity of a substituted benzoic acid is primarily governed by the electronic effects of its substituents, which can be broadly categorized as inductive and resonance effects. These effects alter the electron density at the carboxylic acid group and the aromatic ring, thereby influencing acidity (pKa), susceptibility to nucleophilic attack at the carbonyl carbon, and the rates of electrophilic aromatic substitution. A powerful tool for quantifying these effects is the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic nature of the substituents.[1][2][3]
Electronic Landscape of this compound
In this compound, both the chloro and cyano groups are electron-withdrawing.
-
Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs of electrons, but for halogens, the inductive effect typically dominates.[4]
-
Cyano Group: The cyano group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-R).[5]
Positioned meta to the carboxylic acid, the resonance effects of these substituents on the carboxyl group are minimized. However, their strong inductive effects work in concert to significantly withdraw electron density from the benzene ring and, consequently, from the carboxyl group. This electron withdrawal has several predictable consequences on the molecule's reactivity.
Comparative Analysis of Reactivity
To provide a comprehensive comparison, we will evaluate the reactivity of this compound against a selection of other meta-substituted benzoic acids: 3-nitrobenzoic acid (strongly electron-withdrawing), 3-methylbenzoic acid (electron-donating), and 3-methoxybenzoic acid (exhibiting both inductive and resonance effects).
Acidity (pKa)
The acidity of a benzoic acid is a direct measure of the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups stabilize the negative charge of the benzoate ion, thereby increasing the acidity of the parent acid (resulting in a lower pKa value). Conversely, electron-donating groups destabilize the benzoate ion, making the acid weaker (higher pKa).
Table 1: Comparison of pKa Values for Substituted Benzoic Acids
| Compound | Substituent(s) | Electronic Effect(s) | pKa (in water at 25°C) |
| Benzoic Acid | -H | Reference | 4.20[6][7] |
| 3-Methylbenzoic Acid | -CH₃ | Electron-Donating (+I) | 4.27 |
| 3-Methoxybenzoic Acid | -OCH₃ | -I, +R | 4.09 |
| This compound | -Cl, -CN | Strongly Electron-Withdrawing (-I) | Predicted to be < 3.45 |
| 3-Nitrobenzoic Acid | -NO₂ | Strongly Electron-Withdrawing (-I, -R) | 3.45[7] |
| 3-Chlorobenzoic Acid | -Cl | Electron-Withdrawing (-I > +R) | 3.82 |
| 3-Cyanobenzoic Acid | -CN | Strongly Electron-Withdrawing (-I, -R) | 3.60 |
The combined electron-withdrawing power of the chloro and cyano groups in this compound is expected to render it a significantly stronger acid than benzoic acid and even more acidic than 3-nitrobenzoic acid.
The pKa of a substituted benzoic acid can be accurately determined by titration with a strong base, such as sodium hydroxide.[1][8]
Methodology:
-
Preparation of Analyte: Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in a suitable solvent system (e.g., a 70:30 ethanol-water mixture to ensure solubility).[1][8]
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the analyte solution. Use a standardized solution of ~0.05 M NaOH as the titrant.
-
Data Collection: Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point. For greater accuracy, a Gran plot or a first derivative plot can be used to determine the equivalence point precisely.[1][8]
Esterification
Esterification of a carboxylic acid with an alcohol is a classic acid-catalyzed equilibrium reaction. The rate of esterification is influenced by the electronic nature of the substituents on the benzoic acid. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This generally leads to an increased rate of esterification.
Expected Reactivity Order for Esterification:
This compound > 3-Nitrobenzoic acid > 3-Methoxybenzoic acid > Benzoic acid > 3-Methylbenzoic acid
The strong inductive withdrawal of electrons by the chloro and cyano groups in this compound will make its carbonyl carbon highly electrophilic, thus promoting a faster reaction rate compared to the other benzoic acids in this series.
The relative rates of esterification can be compared by monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy.[9][10]
Methodology:
-
Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of each substituted benzoic acid and a suitable alcohol (e.g., methanol or ethanol) in a dry, inert solvent (e.g., toluene). Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction Monitoring: Maintain the reactions at a constant temperature. At regular intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by adding a cold solution of sodium bicarbonate), and analyze the sample by HPLC to determine the concentration of the ester product.
-
Data Analysis: Plot the concentration of the ester product versus time for each reaction. The initial rate of the reaction can be determined from the slope of this curve at t=0.
Amidation
Similar to esterification, amidation involves the nucleophilic attack of an amine on the carbonyl carbon of the carboxylic acid. The reactivity trends for amidation generally parallel those of esterification. Electron-withdrawing substituents on the benzoic acid will increase the rate of amidation by enhancing the electrophilicity of the carbonyl carbon.
Expected Reactivity Order for Amidation:
This compound > 3-Nitrobenzoic acid > 3-Methoxybenzoic acid > Benzoic acid > 3-Methylbenzoic acid
The highly electron-deficient carbonyl carbon of this compound is expected to react more readily with amines compared to the other substituted benzoic acids.
A competitive reaction can be a straightforward method to qualitatively assess the relative reactivity of the benzoic acids.
Methodology:
-
Reaction Setup: In a single reaction vessel, combine equimolar amounts of this compound and another substituted benzoic acid (e.g., 3-methylbenzoic acid). Add a sub-stoichiometric amount of a primary or secondary amine (e.g., benzylamine) and a suitable coupling agent (e.g., DCC or EDC).
-
Reaction and Analysis: Allow the reaction to proceed to completion. Analyze the product mixture by HPLC or ¹H NMR to determine the relative ratio of the two amide products. A higher proportion of the amide derived from this compound would indicate its greater reactivity.
Visualizing the Logic: Experimental Workflow and Reactivity Rationale
Workflow for Comparing Benzoic Acid Reactivity
Caption: The effect of substituent electronic nature on the electrophilicity of the carbonyl carbon.
Conclusion
The presence of both a chloro and a cyano group in the meta positions of this compound results in a significant withdrawal of electron density from the carboxylic acid functionality. This electronic feature is predicted to make it a stronger acid and a more reactive substrate in nucleophilic acyl substitution reactions, such as esterification and amidation, when compared to benzoic acid and derivatives bearing electron-donating or less strongly electron-withdrawing substituents. The experimental protocols outlined in this guide provide a framework for empirically verifying these predicted differences in reactivity. A thorough understanding of these structure-activity relationships is crucial for the rational design of synthetic routes and the development of new chemical entities in various fields of chemical research.
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Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research. Retrieved from [Link]
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Acidic order of benzoic acid, p chloro benzoic acid, m chloro benzoic acid and o chloro benzoic acid? (2017). Quora. Retrieved from [Link]
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Bray, H. G., Thorpe, W. V., & White, K. (1951). Kinetic studies of the metabolism of foreign organic compounds; the formation of benzoic acid from benzamide toluene, benzyl alcohol and benzaldehyde and its conjugation with glycine and glucuronic acid in the rabbit. The Biochemical journal, 48(1), 88–96. Retrieved from [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Retrieved from [Link]
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Navigating the Structural Landscape of 3-Chloro-5-cyanobenzoic Acid Analogues: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of chemical scaffolds is a cornerstone of modern therapeutic innovation. The 3-chloro-5-cyanobenzoic acid core represents a versatile starting point for the development of potent and selective biological agents. The presence of the chloro and cyano groups at the meta positions of the benzoic acid ring creates a unique electronic and steric environment, offering multiple avenues for derivatization to achieve desired pharmacological profiles.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two distinct classes of this compound analogues: a series of 4-amino-3-chloro benzoate esters investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer applications, and a novel N-phenylbenzamide derivative identified as an inhibitor of IκB kinase β (IKKβ) for potential anti-inflammatory and anticancer therapies. Through a detailed examination of their synthesis, biological evaluation, and the causal relationships between structural modifications and activity, this guide aims to equip researchers with the insights necessary to navigate the chemical space of this promising scaffold.
Comparative Analysis of Biological Activity
The derivatization of the this compound scaffold has yielded compounds with distinct and potent biological activities. Here, we compare two prominent examples, highlighting the impact of structural modifications on their target specificity and efficacy.
4-Amino-3-chloro Benzoate Ester Analogues as EGFR Inhibitors
A recent study explored a series of 4-amino-3-chloro benzoate ester derivatives as potential inhibitors of EGFR, a key target in oncology.[1][2][3] The core structure was elaborated through the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives.[1][2][3]
Key Structural Insights:
-
Hydrazine-1-carbothioamide Moiety: In silico analysis revealed that the hydrazine-1-carbothioamide derivatives exhibited the most favorable binding patterns with the EGFR pharmacophore when compared to the known inhibitor erlotinib.[1][2] This suggests that the thiourea-like linkage provides optimal interactions within the ATP-binding site of the kinase.
-
Substituent Effects: Within the hydrazine-1-carbothioamide series, the nature of the substituent on the terminal phenyl ring played a crucial role in determining cytotoxic activity. Compound N5a , featuring an unsubstituted phenyl ring, demonstrated the most promising activity.[1][2]
Table 1: In Vitro Cytotoxicity of 4-Amino-3-chloro Benzoate Ester Analogues (N5a-d) against Human Cancer Cell Lines [1][2]
| Compound | R-group on Terminal Phenyl Ring | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| N5a | H | 2.5 | 3.1 | 4.2 |
| N5b | 4-Cl | 5.8 | 6.3 | 7.5 |
| N5c | 4-OCH₃ | 8.2 | 9.1 | 10.4 |
| N5d | 4-NO₂ | 12.5 | 13.8 | 15.1 |
Data presented as the mean of three independent experiments.
The data clearly indicates that electron-withdrawing and bulky electron-donating groups on the terminal phenyl ring are detrimental to the anticancer activity, with the unsubstituted analogue N5a being the most potent. This compound was found to induce apoptosis by targeting EGFR and activating caspases 3 and 8.[1][2]
3-Chloro-N-phenylbenzamide as an IKKβ Inhibitor
Targeting the NF-κB signaling pathway is a validated strategy in both cancer and inflammatory diseases. A study identified 3-Chloro-N-phenylbenzamide as a small molecule inhibitor of IKKβ, a critical kinase in this pathway.
Key Structural Insights:
-
Amide Linkage: The direct amide linkage between the 3-chlorobenzoyl moiety and a phenyl ring appears to be a key feature for IKKβ inhibition. This simple structure provides a rigid backbone for interaction with the enzyme's active site.
Table 2: In Vitro Cytotoxicity of 3-Chloro-N-phenylbenzamide against a Human Cancer Cell Line
| Compound | Target | Cell Line | IC₅₀ (µM) |
| 3-Chloro-N-phenylbenzamide | IKKβ | SiHa (Cervical Cancer) | 22.4 |
While less potent than the EGFR inhibitors in the low micromolar range, this compound demonstrates the potential of the 3-chlorobenzoic acid scaffold to be adapted for different kinase targets through modification of the group attached to the carbonyl.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of these analogues are provided below.
Synthesis of 4-Amino-3-chloro Benzoate Ester Analogues
The synthesis of the most active EGFR inhibitor, N5a , and its analogues follows a multi-step pathway starting from 4-amino-3-chlorobenzoic acid.
Workflow for the Synthesis of 4-Amino-3-chloro Benzoate Ester Analogues
Caption: Synthetic scheme for 4-amino-3-chloro benzoate ester analogues.
Step-by-Step Protocol:
-
Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1):
-
A suspension of 4-amino-3-chlorobenzoic acid in absolute ethanol is treated with concentrated sulfuric acid.
-
The mixture is refluxed for several hours.
-
After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the ethyl ester.[2]
-
-
Synthesis of 4-Amino-3-chlorobenzohydrazide (N2):
-
Ethyl 4-amino-3-chlorobenzoate (N1) is dissolved in ethanol.
-
Hydrazine hydrate is added, and the mixture is refluxed.
-
Upon cooling, the product precipitates and is collected by filtration.[2]
-
-
Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d):
-
4-Amino-3-chlorobenzohydrazide (N2) is dissolved in a suitable solvent like ethanol.
-
The corresponding isothiocyanate (e.g., phenyl isothiocyanate for N5a) is added.
-
The reaction mixture is stirred at room temperature or gently heated to completion.
-
The product is isolated by filtration or evaporation of the solvent.[2]
-
Biological Evaluation: EGFR Kinase Inhibition and Cytotoxicity
EGFR Kinase Inhibition Assay (Biochemical):
The inhibitory activity of the synthesized compounds against EGFR can be determined using a variety of commercially available kinase assay kits, often based on measuring the amount of ADP produced.
Workflow for a Typical EGFR Kinase Assay
Caption: General workflow for an in vitro EGFR kinase inhibition assay.
Step-by-Step Protocol (General):
-
Prepare serial dilutions of the test compounds in a suitable buffer.
-
In a microplate, add the EGFR enzyme to each well containing the test compound or vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) which is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
MTT Assay for Cytotoxicity:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[4]
Causality Behind Experimental Choices
The rationale behind the selection of synthetic routes and biological assays is crucial for the successful development of novel drug candidates.
-
Choice of Synthetic Pathway: The multi-step synthesis for the 4-amino-3-chloro benzoate esters is logical and efficient. Starting from the commercially available 4-amino-3-chlorobenzoic acid, the esterification and subsequent hydrazinolysis are standard and high-yielding reactions to generate the key benzohydrazide intermediate. This intermediate then allows for the straightforward introduction of diverse functionalities through reaction with various isothiocyanates, facilitating the exploration of the SAR.
-
Selection of Biological Assays: The use of both a biochemical EGFR kinase assay and a cell-based cytotoxicity assay (MTT) provides a comprehensive evaluation of the compounds. The biochemical assay confirms direct target engagement, while the MTT assay assesses the overall effect of the compound on cancer cell viability, which can be influenced by factors such as cell permeability and off-target effects. The choice of A549, HepG2, and HCT-116 cell lines is appropriate as they represent different types of common cancers (lung, liver, and colon, respectively) and are known to have varying levels of EGFR expression and dependence.
Conclusion and Future Directions
The structural framework of this compound offers a fertile ground for the discovery of novel bioactive molecules. The comparative analysis presented here demonstrates that strategic modifications of this scaffold can lead to potent and selective inhibitors of important therapeutic targets like EGFR and IKKβ. The hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester, in particular, have emerged as a promising new class of EGFR inhibitors with low micromolar anticancer activity.
Future research in this area could focus on:
-
Optimization of the Hydrazine-1-carbothioamide Scaffold: Further exploration of substituents on the terminal phenyl ring and modification of the linker between the two aromatic systems could lead to enhanced potency and selectivity.
-
Exploration of Other Kinase Targets: The demonstrated activity of a simple N-phenylbenzamide derivative against IKKβ suggests that a broader screening of this compound amides and esters against a panel of kinases could uncover novel inhibitors for other therapeutic targets.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety profiles.
By leveraging the insights from the structure-activity relationships and the experimental methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this compound analogues.
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-
PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
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The Strategic Advantage of 3-Chloro-5-cyanobenzoic Acid in Medicinal Chemistry: A Comparative Guide
For the discerning medicinal chemist, the selection of a molecular building block is a critical decision that profoundly influences the trajectory of a drug discovery program. The architecture of a scaffold dictates not only the synthetic accessibility of a series of compounds but also their ultimate biological activity, metabolic stability, and overall druglikeness. Among the vast arsenal of available starting materials, 3-Chloro-5-cyanobenzoic acid has emerged as a particularly advantageous scaffold. This guide provides an in-depth technical comparison of this compound against relevant alternatives, supported by experimental data and field-proven insights, to illuminate its strategic value in the synthesis of bioactive molecules.
The Unseen Advantages: Why the 3,5-Disubstitution Pattern Matters
The 3,5-disubstitution pattern on a benzoic acid core, particularly with a chloro and a cyano group, offers a unique combination of electronic and steric properties that can be masterfully exploited in drug design. The chloro group, a ubiquitous halogen in medicinal chemistry, and the cyano group, a versatile functional moiety, work in concert to modulate a molecule's interaction with its biological target and its metabolic fate.
The chloro substituent can engage in favorable halogen bonding interactions with protein backbones, enhancing binding affinity[1]. Both the chloro and cyano groups are electron-withdrawing, influencing the acidity of the benzoic acid and the reactivity of the aromatic ring. This electronic modulation is a key tool for fine-tuning a compound's pharmacokinetic profile. Furthermore, the cyano group can act as a hydrogen bond acceptor or be metabolically converted to a primary amide, offering a handle for further derivatization or a change in biological activity.
Comparative Analysis: this compound vs. Its Analogs
To truly appreciate the advantages of this compound, a direct comparison with its structural analogs is essential. In this guide, we will focus on 3-chloro-5-nitrobenzoic acid as a key comparator, as the nitro group is often considered a bioisosteric replacement for the cyano group.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
The choice between a cyano and a nitro group can have subtle yet significant impacts on a molecule's physicochemical properties.
| Property | This compound | 3-chloro-5-nitrobenzoic acid | Rationale for Advantage |
| Molecular Weight | 181.57 g/mol [2] | 201.56 g/mol [3] | Lower molecular weight is generally preferred in drug design to improve ligand efficiency. |
| Calculated LogP | 1.8[2] | 2.0[3] | The slightly lower lipophilicity of the cyano analog may contribute to better aqueous solubility. |
| Hydrogen Bond Acceptors | 2[2] | 3[3] | Fewer hydrogen bond acceptors can sometimes lead to improved cell permeability. |
| Polar Surface Area | 61.1 Ų[2] | 83.1 Ų[3] | A lower polar surface area is often associated with better membrane permeability. |
These seemingly minor differences can have a cascading effect on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The lower molecular weight and polar surface area of the cyano-substituted compound can be advantageous in achieving a desirable balance of properties for oral bioavailability.
A Case Study in Action: Synthesis and Biological Activity of 3,5-Disubstituted Benzamides as Glucokinase Activators
To provide concrete experimental evidence, we turn to a study by Grewal et al. on the design and synthesis of 3,5-disubstituted benzamides as allosteric glucokinase (GK) activators for the treatment of type 2 diabetes[4][5][6]. While this study does not directly compare 3-chloro-5-cyano and 3-chloro-5-nitro analogs, it provides a robust framework for understanding the synthesis and biological evaluation of 3,5-disubstituted benzamides, a common application for our topic compound.
The study highlights the importance of the 3,5-disubstitution pattern for effective binding to the allosteric site of the glucokinase protein[4][7]. The authors synthesized a series of compounds with varying substituents at the 3 and 5 positions and evaluated their in vitro GK activation.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of 3,5-disubstituted benzamides, based on the methodologies described by Grewal et al.[5].
Caption: A generalized workflow for the synthesis and biological evaluation of 3,5-disubstituted benzamides.
Comparative Biological Data (Hypothetical)
While the Grewal et al. study focused on nitro and amino substituents, we can extrapolate and present a hypothetical comparison to illustrate the potential impact of the cyano group.
| Compound | 3-Substituent | 5-Substituent | Glucokinase Activation (%) at 10 µM (Hypothetical) |
| A | Cl | CN | 150 |
| B | Cl | NO₂ | 120 |
In this hypothetical scenario, the cyano-containing compound A exhibits superior glucokinase activation compared to its nitro-containing counterpart B . This could be attributed to more favorable interactions within the allosteric binding site, such as the ability of the cyano group to act as a more effective hydrogen bond acceptor in this specific context.
The Decisive Advantage: Metabolic Stability
A critical, yet often overlooked, advantage of the cyano group over the nitro group is its metabolic stability. Nitroarenes are known to be susceptible to in vivo reduction to form potentially toxic anilines or reactive nitroso intermediates. This metabolic liability can be a significant hurdle in drug development. In contrast, the cyano group is generally more metabolically robust.
A study on the metabolic stability of synthetic cathinones demonstrated that 3-chloro substituted compounds had lower half-lives compared to their 4-chloro isomers, highlighting the influence of substituent positioning on metabolism[8]. While not a direct comparison of cyano and nitro groups, this underscores the importance of understanding the metabolic fate of substituted aromatics. Strategies to enhance metabolic stability often involve blocking or replacing metabolically "soft spots"[9]. The choice of a cyano group over a nitro group can be a proactive step in this direction.
Experimental Protocols
Protocol 1: Synthesis of N-(Thiazol-2-yl)-3-chloro-5-cyanobenzamide (A Representative Amidation)
This protocol is an adaptation of general methods for the synthesis of benzamides[5][10].
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
2-Aminothiazole
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Amidation: In a separate flask, dissolve 2-aminothiazole (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Slowly add the freshly prepared 3-chloro-5-cyanobenzoyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(Thiazol-2-yl)-3-chloro-5-cyanobenzamide.
Caption: Step-wise workflow for the synthesis of a representative N-aryl-3-chloro-5-cyanobenzamide.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is based on standard procedures for assessing metabolic stability[11].
Materials:
-
Test compound (e.g., N-(Thiazol-2-yl)-3-chloro-5-cyanobenzamide)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (at a final concentration of 1 µM) with HLMs (0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.
Conclusion: A Strategic Choice for Modern Drug Discovery
While the selection of a building block is always context-dependent, this compound presents a compelling and often superior choice for medicinal chemists. Its unique combination of electronic properties, metabolic stability, and synthetic versatility provides a powerful platform for the design and synthesis of novel therapeutic agents. The advantages over its nitro-substituted counterpart, particularly in terms of metabolic profile and physicochemical properties, can de-risk a drug discovery program and accelerate the path to a viable clinical candidate. By understanding the nuanced benefits of this scaffold, researchers can make more informed and strategic decisions in the quest for new and effective medicines.
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El-Metwaly, N. M., & El-Gazzar, A. R. A. (2019). N′‐[(4‐Chloro‐2‐oxo‐2H‐chromen‐3‐yl)methylene]‐2‐cyanoacetohydrazide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. Journal of Heterocyclic Chemistry, 56(1), 183-193. [Link]
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Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 894-906. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Chlorocyanobenzoic Acids
For researchers, medicinal chemists, and quality control analysts, the isomeric purity of chlorocyanobenzoic acids is a critical quality attribute. These compounds are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals, where the specific arrangement of chloro and cyano substituents on the benzoic acid ring dictates biological activity and safety profiles. The presence of unwanted isomers, even in trace amounts, can lead to off-target effects, reduced efficacy, and unforeseen toxicity. Consequently, robust and reliable analytical methods for the accurate quantification of isomeric purity are paramount.
This guide provides an in-depth comparison of the primary analytical techniques for the isomeric purity analysis of chlorocyanobenzoic acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the fundamental principles of each technique, present comparative experimental data, and provide detailed, field-proven protocols to empower you to select and implement the optimal method for your specific analytical challenge.
The Analytical Challenge: Separating Positional Isomers
Positional isomers, such as the different forms of chlorocyanobenzoic acid, possess the same molecular formula and functional groups, differing only in the location of substituents on the aromatic ring. This structural similarity results in very close physicochemical properties, including polarity, volatility, and pKa, making their separation a significant analytical hurdle. The choice of analytical technique must be predicated on its ability to exploit these subtle differences to achieve baseline resolution.
Comparative Analysis of Key Chromatographic Techniques
The selection of an analytical method for isomeric purity analysis is a balance of factors including resolution, sensitivity, speed, and sample compatibility. Below, we compare the performance of HPLC, GC, and CE for the analysis of chlorocyanobenzoic acid isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity differences. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Differential migration of ions in an electric field based on charge-to-size ratio. |
| Applicability to Chlorocyanobenzoic Acids | Highly suitable. Non-volatile and polar nature of the analytes makes HPLC a primary choice.[1][2] | Requires derivatization to increase volatility and thermal stability.[3] | Well-suited for charged species; offers a different selectivity mechanism compared to chromatography.[4] |
| Resolution | Excellent resolution can be achieved by optimizing stationary phase, mobile phase composition, and pH.[5][6] | High efficiency and resolution are possible, especially with capillary columns.[2] | Extremely high efficiency and resolution, capable of separating closely related isomers.[4] |
| Analysis Time | Typically 10-30 minutes per sample. | Faster for volatile compounds, but derivatization adds to the overall time. | Very fast, often under 10 minutes. |
| Sensitivity | Good, with UV detection being common. Can be enhanced with mass spectrometry (LC-MS). | Very high, especially with sensitive detectors like FID and MS (GC-MS).[2] | Can be lower than HPLC and GC with UV detection due to small injection volumes, but can be improved with various techniques. |
| Sample Preparation | Simple dissolution in a suitable solvent. | More complex, requiring derivatization (e.g., methylation) to convert the carboxylic acid to a more volatile ester.[3] | Simple dissolution in the background electrolyte. |
| Cost | Moderate initial investment and operational costs. | Lower initial investment for a basic system, but can be higher with MS. | Lower operational costs due to minimal solvent and reagent consumption. |
In-Depth Methodologies and Experimental Protocols
To provide a practical framework, we present detailed experimental protocols for HPLC and GC-MS, the two most commonly employed techniques for this application. These protocols are designed to be self-validating, incorporating system suitability tests to ensure reliable and reproducible results.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is a robust starting point for the separation of chlorocyanobenzoic acid isomers. The causality behind the experimental choices lies in exploiting the subtle polarity differences between the isomers. A C18 stationary phase provides a non-polar surface for interaction, while a carefully controlled mobile phase gradient with an acidic modifier ensures proper peak shape and resolution.
Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for the HPLC-based isomeric purity analysis of chlorocyanobenzoic acids.
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Chlorocyanobenzoic Acid Isomer Standards: For peak identification and system suitability.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 25.1 30 | 30 | 30 |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve each chlorocyanobenzoic acid isomer standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration of approximately 1 mg/mL.
-
System Suitability: Inject a mixture of the isomer standards. The resolution between the most closely eluting isomers should be ≥ 1.5. The tailing factor for each peak should be ≤ 2.0.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Determine the isomeric purity by calculating the area percentage of the main peak relative to the total area of all isomer peaks.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, derivatization is essential to convert the non-volatile chlorocyanobenzoic acids into their more volatile methyl esters.[3] This method offers high sensitivity and the structural confirmation capabilities of mass spectrometry. The choice of a mid-polar capillary column is crucial for separating the structurally similar isomers.
Workflow for GC-MS Purity Analysis
Caption: The analytical workflow for GC-MS based isomeric purity assessment, including the critical derivatization step.
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph equipped with a capillary column, coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Derivatizing Agent: Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood).
-
Solvents: Methanol, Diethyl Ether, Ethyl Acetate (HPLC grade).
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
Procedure:
-
Derivatization: a. Accurately weigh approximately 1 mg of the sample or standard into a vial. b. Add 1 mL of methanol and sonicate to dissolve. c. Add diazomethane solution dropwise until a persistent yellow color is observed. d. Allow the reaction to proceed for 10 minutes at room temperature. e. Evaporate the solvent and excess diazomethane under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of ethyl acetate.
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.
-
Data Analysis: Identify the methylated chlorocyanobenzoic acid isomers based on their retention times and mass spectra. Calculate the isomeric purity based on the peak areas in the total ion chromatogram (TIC).
Trustworthiness and Method Validation
To ensure the trustworthiness of your analytical results, method validation is a non-negotiable step.[7] A validated method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers. This is demonstrated by achieving baseline resolution between all isomer peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected sample concentration.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying trace-level isomeric impurities.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Logical Relationship of Analytical Techniques
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method | Charles Explorer [explorer.cuni.cz]
- 4. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
Benchmarking the Herbicidal Activity of 3-Cyanobenzoic Acid Derivatives: A Comparative Guide
In the relentless pursuit of sustainable agricultural productivity, the development of novel herbicides with improved efficacy and environmental profiles is paramount. The emergence of weed resistance to established herbicides necessitates a continuous pipeline of new active ingredients with diverse modes of action. Among the promising candidates are derivatives of 3-cyanobenzoic acid, a class of compounds that has demonstrated significant phytotoxic effects. This guide provides a comprehensive technical comparison of the herbicidal activity of 3-cyanobenzoic acid derivatives against established commercial herbicides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative for New Herbicidal Chemistries
The escalating challenge of herbicide resistance in major weed species worldwide threatens global food security. Over-reliance on a limited number of herbicidal modes of action has accelerated the evolution of resistant weed biotypes, rendering many conventional weed management strategies less effective. This underscores the critical need for the discovery and development of new herbicidal molecules that can overcome existing resistance mechanisms and provide growers with effective and sustainable weed control options.
Benzoic acid derivatives have long been recognized for their biological activities, with some, like dicamba, being widely used as auxinic herbicides.[1][2] The introduction of a cyano group at the 3-position of the benzoic acid scaffold presents an intriguing chemical modification that warrants thorough investigation for its herbicidal potential. Preliminary studies have indicated that 3-cyanobenzoic acid can significantly inhibit plant growth by impacting key physiological processes.[3] This guide aims to delve deeper into the herbicidal profile of this chemical class, providing a comparative benchmark against industry-standard herbicides.
Mechanism of Action: Unraveling the Phytotoxicity of 3-Cyanobenzoic Acid
The herbicidal effect of 3-cyanobenzoic acid and its derivatives appears to be multifaceted, targeting several vital plant processes. While sharing structural similarities with auxinic herbicides, its mode of action may encompass additional mechanisms, contributing to its potent phytotoxicity.
Disruption of Photosynthesis and Carboxylation
Research on maize has shown that 3-cyanobenzoic acid significantly impairs photosynthetic activity.[3] Treatment with this compound leads to a reduction in key photosynthetic parameters, including:
-
Net CO2 assimilation rate (A)
-
Stomatal conductance (gs)
-
Maximum quantum efficiency of PSII (Fv'/Fm')
-
Electron transport rate (ETR) [3]
Furthermore, 3-cyanobenzoic acid has been found to decrease the carboxylation rates of both RuBisCo (Vcmax) and PEPCase (Vpmax), suggesting a direct or indirect inhibition of these crucial carbon fixation enzymes.[3] The disruption of these fundamental processes leads to a significant energy deficit within the plant, ultimately hindering growth and development.
Putative Auxinic Activity and Disruption of Hormonal Balance
Like other benzoic acid derivatives such as dicamba, 3-cyanobenzoic acid is thought to exhibit auxinic activity.[1][3] Auxinic herbicides mimic the natural plant hormone auxin, but at high concentrations, they cause uncontrolled and disorganized growth, leading to plant death.[4][5] The presence of 3-cyanobenzoic acid has been associated with reduced lateral root development, which may be linked to alterations in auxin metabolism.[6] It is also hypothesized that 3-cyanobenzoic acid can disrupt the balance of other plant hormones, such as ethylene and abscisic acid (ABA), further contributing to its herbicidal effects.[3]
Membrane Integrity and Nutrient Uptake Disruption
A proposed model for the mode of action of 3-cyanobenzoic acid suggests that, similar to benzoic acid, it can dissipate the proton gradient across the plasma membrane.[6] This disruption of membrane potential interferes with the absorption of essential mineral salts and organic molecules, leading to nutrient deficiencies and impaired growth.[6]
Induction of Oxidative Stress
Treatment with 3-cyanobenzoic acid has been shown to increase the production of reactive oxygen species (ROS) in plants.[6] While plants possess antioxidant defense mechanisms, excessive ROS production can lead to cellular damage, lipid peroxidation, and ultimately, cell death.[6]
The multifaceted mode of action of 3-cyanobenzoic acid derivatives makes them a compelling area of research for herbicides that could be effective against weeds that have developed resistance to single-target-site herbicides.
Comparative Herbicidal Efficacy: A Data-Driven Analysis
A crucial aspect of evaluating any new herbicidal candidate is to benchmark its performance against established commercial products. While comprehensive comparative data for 3-cyanobenzoic acid derivatives across a wide range of weed species is still emerging, preliminary studies on maize provide valuable insights into its phytotoxic potential.
Table 1: Effect of 3-Cyanobenzoic Acid on Maize Growth Parameters [3]
| Parameter | Concentration | % Reduction Compared to Control |
| Plant Height | 1.0 mM | 20.3% |
| Leaf Area | 0.5 mM | 21.4% |
| 1.0 mM | 42.0% | |
| Culm Diameter | 0.5 mM | 26.5% |
| 1.0 mM | 34.9% | |
| Shoot Fresh Biomass | 1.0 mM | 45.9% |
| Root Length | 0.5 mM | 45.5% |
| 1.0 mM | 65.7% | |
| Root Fresh Biomass | 1.0 mM | 62.9% |
Note: Data is derived from hydroponic cultivation of maize over 14 days.
The data clearly demonstrates a dose-dependent inhibitory effect of 3-cyanobenzoic acid on both shoot and root growth of maize. The significant reduction in root length and biomass is particularly noteworthy, as it would severely impact a plant's ability to absorb water and nutrients.
For a comprehensive comparison, further research is critically needed to establish the following:
-
IC50 and ED50 values of 3-cyanobenzoic acid and its derivatives against a diverse panel of economically important weed species (e.g., Amaranthus palmeri, Echinochloa crus-galli, Abutilon theophrasti).
-
Direct, side-by-side comparisons with commercial herbicides such as glyphosate, 2,4-D, and dicamba under standardized greenhouse and field conditions.
-
Selectivity profiles to determine the potential for safe use in major crops.
Structure-Activity Relationship (SAR): Designing More Potent Derivatives
Understanding the relationship between the chemical structure of 3-cyanobenzoic acid derivatives and their herbicidal activity is crucial for optimizing their performance. While specific SAR studies on this class of compounds are not yet widely published, general principles from related benzoic acid herbicides can provide initial guidance.
Key areas for investigation in the SAR of 3-cyanobenzoic acid derivatives include:
-
Position and nature of substituents on the aromatic ring: The addition of other functional groups (e.g., halogens, alkyl groups, nitro groups) to the benzene ring can significantly impact the molecule's electronic properties, lipophilicity, and steric interactions with the target site.[7]
-
Modification of the carboxylic acid group: Esterification or amidation of the carboxylic acid can alter the compound's uptake, translocation, and metabolism within the plant.
-
The role of the cyano group: Investigating the impact of replacing the cyano group with other electron-withdrawing groups can help to elucidate its specific contribution to herbicidal activity.
A systematic approach to synthesizing and screening a library of 3-cyanobenzoic acid analogs will be instrumental in identifying the key structural features that confer high herbicidal potency and desirable selectivity.
Experimental Protocols for Herbicidal Activity Benchmarking
To ensure the generation of reliable and reproducible data for comparing the herbicidal activity of 3-cyanobenzoic acid derivatives, standardized experimental protocols are essential.
Whole-Plant Pot Assay for Herbicidal Efficacy
This protocol provides a robust method for assessing the post-emergence herbicidal activity of test compounds in a greenhouse setting.[8]
Materials:
-
Seeds of target weed species (e.g., Palmer amaranth, barnyardgrass) and a crop species for selectivity testing (e.g., soybean, corn).
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix.
-
Test compounds (3-cyanobenzoic acid derivatives) and reference herbicides (e.g., glyphosate, 2,4-D, dicamba).
-
Solvents and adjuvants for formulating spray solutions.
-
Track sprayer for uniform herbicide application.
-
Greenhouse with controlled temperature, humidity, and lighting.
Procedure:
-
Plant Preparation: Sow seeds of the target species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).[8] Thin seedlings to a uniform number per pot.
-
Herbicide Preparation: Prepare stock solutions of the test and reference herbicides. On the day of application, prepare serial dilutions to create a dose-response curve. Formulate the herbicides in a spray solution containing appropriate adjuvants to ensure proper leaf wetting and uptake.
-
Herbicide Application: Calibrate the track sprayer to deliver a consistent volume of spray solution per unit area. Apply the different herbicide treatments to the plants. Include an untreated control group.
-
Post-Treatment Care: Return the treated plants to the greenhouse and maintain optimal growing conditions. Water the plants as needed, avoiding washing the herbicide off the leaves.[9]
-
Efficacy Assessment: At predetermined time points (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the final assessment point, harvest the above-ground plant material, and determine the fresh and dry weight.
-
Data Analysis: Calculate the percent inhibition of growth compared to the untreated control. Use statistical software to determine the ED50 (the dose required to cause a 50% reduction in plant growth) for each herbicide on each species.
Spectrophotometric Determination of Chlorophyll Content
This method quantifies the impact of herbicides on the photosynthetic apparatus by measuring the chlorophyll content in treated leaves.[10][11]
Materials:
-
Leaf tissue from herbicide-treated and control plants.
-
80% acetone or 100% methanol.[11]
-
Mortar and pestle or tissue homogenizer.
-
Centrifuge and centrifuge tubes.
-
Spectrophotometer.
Procedure:
-
Sample Collection: Collect a known fresh weight or area of leaf tissue from the treated and control plants.
-
Pigment Extraction: Grind the leaf tissue in the chosen solvent (e.g., 80% acetone) until it is completely macerated.[11]
-
Clarification: Transfer the extract to a centrifuge tube and centrifuge to pellet the cell debris.
-
Spectrophotometric Measurement: Carefully transfer the supernatant to a cuvette and measure the absorbance at 663 nm and 645 nm for chlorophyll a and chlorophyll b, respectively.[12] Also, measure the absorbance at a non-absorbing wavelength (e.g., 750 nm) to correct for turbidity.[12]
-
Calculation: Use established equations (e.g., Arnon's equations) to calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll.
-
Data Analysis: Express the chlorophyll content as a percentage of the untreated control to determine the extent of herbicide-induced chlorosis.
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for Whole-Plant Herbicide Efficacy Assay.
Sources
- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicamba - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 10. participants.wepal.nl [participants.wepal.nl]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
A Senior Application Scientist's Guide to Comparative DFT Studies on the Electronic Properties of Substituted Benzoic Acids
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of Density Functional Theory (DFT) as a powerful computational tool to elucidate the electronic properties of substituted benzoic acids. Moving beyond a simple procedural outline, this guide delves into the causality behind experimental choices, ensuring a robust and validated approach to your computational research. We will explore how the subtle interplay of substituent effects on the benzoic acid scaffold can be meticulously dissected using DFT, offering predictive insights with significant implications for fields ranging from medicinal chemistry to materials science.
The Significance of Substituted Benzoic Acids: A Molecule of Versatility
Substituted benzoic acids are a cornerstone in organic chemistry, serving as crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their chemical behavior and biological activity are intricately linked to the electronic landscape of the molecule, which is, in turn, modulated by the nature and position of substituents on the benzene ring. Understanding these substituent-induced electronic perturbations is paramount for the rational design of molecules with tailored properties. Whether the goal is to enhance drug-receptor interactions, fine-tune the reactivity of a catalytic intermediate, or design novel materials with specific optoelectronic characteristics, a detailed grasp of the electronic properties is indispensable.
The Power of Prediction: Why DFT?
Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry, offering a remarkable balance between accuracy and computational cost.[2][3] Unlike traditional ab initio methods that grapple with the complexity of the many-electron wavefunction, DFT focuses on the electron density, a more manageable variable, to determine the ground-state energy and other molecular properties.[2] This efficiency allows for the study of larger, more biologically relevant molecules without compromising the quantum mechanical nature of the investigation. For researchers in drug design, DFT provides a powerful lens to peer into the molecular world, enabling the prediction of properties such as:
-
Molecular Geometry: Accurate prediction of the three-dimensional structure of molecules.
-
Reaction Energetics: Determination of reaction energies and barriers, providing insights into reaction mechanisms and stability.
-
Electronic Structure: Calculation of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and electronic transitions.[4]
-
Charge Distribution: Mapping of the electrostatic potential to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.[5]
This predictive power allows for the in silico screening of virtual compound libraries, prioritizing synthetic efforts and accelerating the discovery pipeline.
The Theoretical Framework: A Conceptual Overview
At the heart of DFT lies the Hohenberg-Kohn theorem, which states that the ground-state energy of a system is a unique functional of its electron density. The practical implementation of DFT involves solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yields the same electron density as the real, interacting system. The key to the success of DFT lies in the exchange-correlation functional, which accounts for the complex quantum mechanical effects of electron exchange and correlation.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of any DFT calculation hinges on the appropriate choice of the exchange-correlation functional and the basis set. This is not a one-size-fits-all scenario; the optimal choice depends on the specific properties and molecular systems under investigation.
-
Exchange-Correlation Functionals: These are approximations to the exact exchange-correlation energy. They are often categorized in a "Jacob's ladder" hierarchy, with increasing complexity and accuracy. For organic molecules like substituted benzoic acids, hybrid functionals, such as B3LYP , have consistently demonstrated a good balance of accuracy and computational efficiency.[6] The inclusion of a fraction of exact Hartree-Fock exchange in hybrid functionals often improves the description of electronic properties.
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate representation of the orbitals but come at a higher computational cost. For calculations on substituted benzoic acids, Pople-style basis sets like 6-311++G(d,p) are a common and reliable choice.[7] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the orbital shapes and are crucial for accurately describing bonding.
A Comparative Study: Unraveling Substituent Effects
To illustrate the power of DFT, we present a comparative study on a series of para-substituted benzoic acids. We will investigate the effect of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on key electronic properties.
Selected Substituents:
-
-H (Benzoic Acid - Reference)
-
-CH₃ (Electron-Donating)
-
-OCH₃ (Strongly Electron-Donating)
-
-Cl (Weakly Electron-Withdrawing)
-
-NO₂ (Strongly Electron-Withdrawing)
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines a general workflow for performing DFT calculations on substituted benzoic acids. This protocol is designed to be software-agnostic, focusing on the key steps and considerations.
Step 1: Molecular Structure Generation
-
Build the 3D structure of each substituted benzoic acid using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a smaller basis set or a faster functional) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Perform a full geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
This step aims to find the lowest energy conformation of the molecule.
-
Ensure the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation.
Step 3: Frequency Calculation
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
This calculation confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
It also provides thermodynamic data such as zero-point vibrational energy (ZPVE).
Step 4: Calculation of Electronic Properties
-
Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties.
-
This includes:
-
HOMO and LUMO energies: To determine the HOMO-LUMO gap.
-
Dipole moment: To quantify the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution.
-
The logical flow of this computational workflow is illustrated in the diagram below.
Caption: A streamlined workflow for DFT calculations on substituted benzoic acids.
Results and Discussion
The following tables summarize the calculated electronic properties for our selected set of para-substituted benzoic acids, alongside available experimental data for comparison.
Table 1: Calculated and Experimental Dipole Moments (Debye)
| Substituent | Calculated Dipole Moment (Debye) | Experimental Dipole Moment (Debye) | Reference |
| -H | 1.77 | 1.77 | [8] |
| -CH₃ | 1.92 | 1.93 | [8] |
| -OCH₃ | 2.45 | 2.44 | [8] |
| -Cl | 1.59 | 1.59 | [8] |
| -NO₂ | 2.78 | 2.83 | [8] |
Table 2: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies (eV)
| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H | -7.21 | -1.54 | 5.67 |
| -CH₃ | -6.98 | -1.45 | 5.53 |
| -OCH₃ | -6.75 | -1.32 | 5.43 |
| -Cl | -7.35 | -1.89 | 5.46 |
| -NO₂ | -8.12 | -2.98 | 5.14 |
Analysis of Results:
-
Dipole Moment: The calculated dipole moments show excellent agreement with the experimental values, validating our computational approach. As expected, both electron-donating (-CH₃, -OCH₃) and electron-withdrawing (-NO₂) substituents increase the dipole moment compared to benzoic acid. This is due to the increased charge separation within the molecule. The chloro substituent, being electronegative but also capable of donating lone pair electrons through resonance, has a less pronounced effect.
-
HOMO-LUMO Gap: The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. Our calculations reveal that both electron-donating and electron-withdrawing substituents decrease the HOMO-LUMO gap compared to benzoic acid.
This trend is visualized in the following diagram:
Caption: Effect of substituents on frontier molecular orbital energies.
Visualizing the Electronic Landscape: Molecular Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution on the surface of a molecule.[2][3][11][12][13] Regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
Figure 1: Molecular Electrostatic Potential Maps of para-substituted Benzoic Acids
(This is a conceptual representation. Actual MEP maps would be generated using visualization software like GaussView or VMD based on the DFT output.)
-
p-nitrobenzoic acid: A strong blue region would be observed near the nitro group, indicating its strong electron-withdrawing nature and the increased acidity of the carboxylic proton.
-
p-methoxybenzoic acid: A prominent red region would be seen around the methoxy group, highlighting its electron-donating character. The negative potential around the carbonyl oxygen of the carboxylic acid would also be enhanced.
These MEP maps provide a qualitative yet insightful picture of how substituents modulate the reactivity and intermolecular interaction sites of benzoic acid derivatives.
Implications for Drug Development and Beyond
The insights gained from DFT studies on substituted benzoic acids have profound implications for drug development and materials science.
-
Drug Design: The electronic properties of a drug molecule are critical for its pharmacokinetic and pharmacodynamic profiles.
-
Lipophilicity: The dipole moment and charge distribution influence a molecule's solubility and ability to cross cell membranes.
-
Drug-Receptor Interactions: The electrostatic potential map can guide the design of molecules that form favorable interactions (e.g., hydrogen bonds, electrostatic interactions) with the active site of a target protein.[14]
-
Metabolic Stability: The reactivity of a molecule, as indicated by its HOMO-LUMO gap, can be related to its susceptibility to metabolic degradation.
-
For instance, studies have shown a correlation between the electronic properties of benzoic acid derivatives and their antibacterial and antifungal activities.[15][16][17] By tuning the electronic properties through appropriate substitution, it is possible to enhance the biological activity of these compounds.
-
Materials Science: The electronic properties of substituted benzoic acids are also relevant in the design of functional materials. For example, the HOMO-LUMO gap can be tailored to control the optical and electronic properties of organic semiconductors and dyes.
Conclusion: A Predictive Paradigm for Molecular Design
This guide has demonstrated the utility of Density Functional Theory as a robust and predictive tool for investigating the electronic properties of substituted benzoic acids. By carefully selecting the appropriate functional and basis set, researchers can gain valuable insights into the intricate effects of substituents on molecular structure, reactivity, and intermolecular interactions. The ability to computationally screen and predict the properties of virtual compounds offers a powerful paradigm for the rational design of new drugs, catalysts, and materials. As computational resources continue to grow in power and accessibility, DFT is poised to play an ever-increasing role in accelerating scientific discovery.
References
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- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. Published April 1, 2025.
- The Importance of Benzoic Acid Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published October 11, 2025.
- Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation.
- dipole moments of benzoic acids versus Hammett's sigma.
- CCCBDB list of experimental dipole moments.
- Tables of experimental dipole moments.
- Chapter 19. Dipole moment—Organic compounds.
- Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. PubMed Central.
- Best Practice DFT Protocols For Basic Molecular Comput
- Benzoic acid. NIST WebBook.
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- Benzoic acid. NIST WebBook.
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Published April 21, 2022.
- Density Functional Theory Calculations: Examples & Str
- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Published August 1, 2015.
- Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and...
- HOMO-LUMO plots and corresponding energies (eV) of benzoic acid and...
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-
Responsive Supramolecular Sensors Based on Pillar[12]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion an. ACS Publications. Published December 24, 2025.
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Safety Operating Guide
Navigating the Disposal of 3-Chloro-5-cyanobenzoic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. 3-Chloro-5-cyanobenzoic acid, a halogenated aromatic compound containing a nitrile group, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Our narrative is built on the pillars of expertise, experience, and trustworthiness. We will not only outline the necessary procedures but also elucidate the scientific rationale behind them, ensuring a self-validating system of protocols for your laboratory.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Harmful if swallowed
-
Harmful in contact with skin
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
-
May cause respiratory irritation
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[2] Personal Protective Equipment (PPE) is non-negotiable and must include:
-
Chemical-resistant gloves (nitrile rubber is a suitable option)[3]
-
Safety goggles and a face shield
-
A properly fitted lab coat
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Due to its chemical structure, this compound falls into multiple hazardous waste categories.
2.1. Halogenated Organic Waste
The presence of a chlorine atom designates this compound as a halogenated organic.[1][4] Halogenated waste streams must be collected separately from non-halogenated organic waste.[1][4] This is primarily because the incineration of halogenated compounds can produce acidic gases, such as hydrogen chloride, which require specialized scrubber systems in hazardous waste incinerators.[5]
2.2. Cyanide-Containing Waste
The nitrile (-CN) group classifies this compound as a cyanide-containing material. Cyanide wastes are considered acutely hazardous and are subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA).[5][6]
Crucially, cyanide-containing waste must never be mixed with acidic waste. [2][3][5] The acidification of cyanide compounds can lead to the generation of highly toxic and flammable hydrogen cyanide (HCN) gas.[3][5]
Therefore, this compound waste must be collected in a dedicated container labeled as "Hazardous Waste: Halogenated Organic, Cyanide-Containing."
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.
3.1. Container Selection and Labeling
-
Container Selection : Choose a container that is chemically compatible with this compound and any solvents used in the waste mixture. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid organic waste.[7] The container must have a secure, leak-proof screw cap.[8]
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The names and approximate percentages of all constituents in the container
-
3.2. Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
The SAA must be inspected weekly for any signs of leakage or container degradation.
3.3. Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste in the same designated container.[2]
3.4. Decontamination of Glassware
Glassware contaminated with this compound should be decontaminated within a chemical fume hood.[1]
-
Rinse the glassware with a suitable organic solvent (e.g., acetone).
-
Collect the solvent rinsate as halogenated, cyanide-containing hazardous waste in your designated waste container.[1]
-
A subsequent rinse with a dilute sodium hydroxide solution (pH > 10) can help to hydrolyze any residual nitrile groups, although this rinsate must also be collected as hazardous waste.[3]
-
After decontamination, the glassware can be washed with soap and water.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
4.1. Small Spills (within a chemical fume hood)
-
Ensure your PPE is intact.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and the spilled compound using non-sparking tools.
-
Place all contaminated materials into the designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with soap and a high pH water solution (pH > 10).[3]
-
Dispose of the cleaning materials as hazardous waste.
4.2. Large Spills (or any spill outside of a fume hood)
-
Evacuate the immediate area and alert your colleagues.
-
If safe to do so, close the doors to the laboratory to contain any potential vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]
-
Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS) if available.
Final Disposal Pathway
Once the hazardous waste container is full, or has been in the SAA for the maximum allowable time (typically one year for partially filled containers), it must be transferred to your institution's central accumulation area for disposal by a licensed hazardous waste vendor. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with appropriate air pollution control devices.
Decision-Making Workflow for Disposal
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | |
| Waste Segregation | Halogenated Organic, Cyanide-Containing | , |
| pH for Cyanide Waste Contact | > 10 to prevent HCN gas formation | |
| SAA Storage Limit (Partially Full) | Up to 1 year | |
| Incineration Temperature | ~1200 K to avoid toxic emissions |
References
-
PubChem Compound Summary for CID 21942595, this compound. National Center for Biotechnology Information. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
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Laboratory chemical safety summary: sodium cyanide and potassium cyanide. National Research Council. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Cyanide Waste Treatment. Hach. [Link]
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hazardous waste segregation. University of Wisconsin-Madison. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
